2,4-Difluoro-3-hydroxybenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-difluoro-3-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O2/c8-5-2-1-4(3-10)6(9)7(5)11/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEDPHKYSOYQOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344019 | |
| Record name | 2,4-Difluoro-3-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192927-69-8 | |
| Record name | 2,4-Difluoro-3-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-difluoro-3-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,4-Difluoro-3-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and anticipated chemical properties of 2,4-Difluoro-3-hydroxybenzaldehyde. As a substituted aromatic aldehyde, this compound holds potential as a valuable intermediate in the synthesis of novel pharmaceuticals and other fine chemicals. This document collates available data on its physical and spectroscopic properties, outlines plausible synthetic routes based on established organic chemistry principles, discusses its expected chemical reactivity, and summarizes potential safety considerations. Due to the limited availability of specific experimental data for this particular isomer, this guide leverages information from structurally related compounds to provide a predictive yet scientifically grounded resource for researchers.
Introduction
This compound is a poly-substituted aromatic compound featuring an aldehyde functional group, a hydroxyl group, and two fluorine atoms on the benzene ring. The unique electronic interplay between the electron-withdrawing fluorine atoms and the electron-donating hydroxyl group, in conjunction with the reactivity of the aldehyde moiety, makes this molecule an intriguing building block for organic synthesis, particularly in the field of medicinal chemistry. The incorporation of fluorine atoms into bioactive molecules is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. This guide aims to provide a thorough understanding of the chemical characteristics of this compound to facilitate its use in research and development.
Physical and Chemical Properties
Quantitative data for this compound is sparse in the literature. The following tables summarize the available information and provide estimated values based on related compounds.
Table 1: Physical Properties of this compound and Related Compounds
| Property | This compound | 3-Hydroxybenzaldehyde | 2,4-Dihydroxybenzaldehyde | 4-Hydroxybenzaldehyde |
| Molecular Formula | C₇H₄F₂O₂ | C₇H₆O₂ | C₇H₆O₃ | C₇H₆O₂ |
| Molecular Weight | 158.10 g/mol | 122.12 g/mol | 138.12 g/mol | 122.12 g/mol |
| Melting Point (°C) | 141.3 - 141.7[1] | 106[2] | 135[3] | 116[4] |
| Boiling Point (°C) | Data not available | 240[2] | 226[3] | 310-311[4] |
| Solubility | Data not available | Slightly soluble in water; soluble in ethanol, acetone.[5][6] | Moderately soluble in water; soluble in ethanol, ether, chloroform.[7] | 12.9 g/L in water.[4] Soluble in various organic solvents.[8] |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Peaks and Features |
| ¹H NMR | - Aldehyde proton (CHO): Singlet, ~9.8-10.5 ppm. - Aromatic protons: Doublets or multiplets in the range of 6.5-7.5 ppm, with coupling to adjacent protons and fluorine atoms. - Hydroxyl proton (OH): Broad singlet, chemical shift dependent on solvent and concentration. |
| ¹³C NMR | - Carbonyl carbon (C=O): ~190-195 ppm. - Aromatic carbons: ~110-160 ppm, with C-F couplings. Carbons directly bonded to fluorine will show large one-bond C-F coupling constants. |
| ¹⁹F NMR | - Two distinct signals for the two fluorine atoms, with chemical shifts and couplings dependent on their positions relative to the other substituents. |
| IR (Infrared) | - O-H stretch: Broad band around 3200-3400 cm⁻¹. - C-H stretch (aromatic): ~3000-3100 cm⁻¹. - C=O stretch (aldehyde): Strong absorption around 1680-1700 cm⁻¹. - C=C stretch (aromatic): ~1500-1600 cm⁻¹. - C-F stretch: Strong absorptions in the range of 1100-1300 cm⁻¹. |
| MS (Mass Spec.) | - Molecular Ion (M⁺): m/z = 158.10. A GC-MS spectrum is available on SpectraBase, which can be used for fragmentation pattern analysis.[9] |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not currently published in readily accessible literature. However, a plausible synthetic route can be devised based on established methodologies for the synthesis of substituted benzaldehydes. A potential synthetic workflow is outlined below.
Figure 1: Proposed synthetic workflow for this compound.
Proposed Experimental Protocol (General Methodology)
This protocol is a generalized procedure and would require optimization for the specific substrate.
Step 1: Bromination of 1,3-Difluoro-2-methoxybenzene
-
Dissolve 1,3-difluoro-2-methoxybenzene in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).
-
Slowly add N-bromosuccinimide (NBS) to the solution at room temperature.
-
Stir the reaction mixture at room temperature to 40°C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-bromo-2,4-difluoro-3-methoxybenzene.
Step 2: Formylation of 1-Bromo-2,4-difluoro-3-methoxybenzene
-
Dissolve the bromo-intermediate in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78°C.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes.
-
Stir the mixture at -78°C for a period to allow for lithium-halogen exchange.
-
Add anhydrous DMF and continue stirring at low temperature, then allow the reaction to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and concentrate as described in Step 1.
-
Purify the crude product by column chromatography to obtain 2,4-difluoro-3-methoxybenzaldehyde.
Step 3: Demethylation to this compound
-
Dissolve the methoxy-aldehyde in an anhydrous solvent such as dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of boron tribromide (BBr₃) in dichloromethane.
-
Stir the reaction at low temperature and then allow it to warm to room temperature, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of methanol.
-
Remove the solvent and volatile boron species under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water.
-
Dry the organic layer, concentrate, and purify the final product by recrystallization or column chromatography.
Chemical Reactivity
The chemical reactivity of this compound is governed by the interplay of its three functional groups.
Figure 2: General reactivity pathways for this compound.
-
Aldehyde Group: The two electron-withdrawing fluorine atoms are expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde. However, the ortho-hydroxyl group can form an intramolecular hydrogen bond with the aldehyde, which may modulate its reactivity. Typical reactions of the aldehyde group include:
-
Oxidation: Can be oxidized to the corresponding carboxylic acid (2,4-difluoro-3-hydroxybenzoic acid) using various oxidizing agents.
-
Reduction: Can be reduced to the corresponding benzyl alcohol (2,4-difluoro-3-hydroxybenzyl alcohol) using reducing agents like sodium borohydride.
-
Nucleophilic Addition: Will undergo nucleophilic addition reactions with Grignard reagents, organolithium compounds, and cyanides.
-
Condensation Reactions: Can participate in aldol, Knoevenagel, and Wittig reactions to form carbon-carbon double bonds.[10]
-
-
Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated with a base. It can undergo O-alkylation or O-acylation to form ethers and esters, respectively.
-
Aromatic Ring: The aromatic ring is activated by the hydroxyl group and deactivated by the aldehyde and fluorine groups towards electrophilic aromatic substitution. The directing effects of these substituents will influence the position of any further substitution.
Safety and Handling
-
Skin Irritation: Likely to cause skin irritation.[11][12][13][14]
-
Eye Irritation: Likely to cause serious eye irritation or damage.[11][12][13][14]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[11][12][13][14]
Recommended Handling Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
Applications in Research and Drug Development
While specific applications for this compound have not been extensively reported, its structural motifs suggest significant potential in medicinal chemistry and materials science. Fluorinated aromatic compounds are of great interest in drug discovery for their ability to improve the pharmacokinetic and pharmacodynamic properties of molecules.[15] This compound could serve as a key intermediate for the synthesis of:
-
Novel Heterocycles: The aldehyde and hydroxyl groups can be utilized in cyclization reactions to form various heterocyclic scaffolds.
-
Enzyme Inhibitors: The substituted phenyl ring can be designed to fit into the active sites of enzymes.
-
Molecular Probes: The fluorinated structure could be useful in the development of probes for ¹⁹F NMR-based studies.
Conclusion
This compound is a chemical compound with significant potential for applications in organic synthesis, particularly in the development of new pharmaceuticals. While a comprehensive set of experimental data for this specific molecule is not yet available, this guide provides a robust overview of its expected chemical properties based on established principles and data from analogous structures. Further research is warranted to fully characterize this compound and explore its synthetic utility. This document serves as a foundational resource to stimulate and support such future investigations.
References
- 1. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]
- 2. 3-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 3. 2,4-Dihydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. 4-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Page loading... [guidechem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. ossila.com [ossila.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. 3,5-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 10192584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. 2-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to 2,4-Difluoro-3-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-Difluoro-3-hydroxybenzaldehyde (CAS No. 192927-69-8), a fluorinated aromatic aldehyde of significant interest in medicinal chemistry and drug discovery. This document details the compound's chemical structure, physicochemical properties, and its emerging role as a crucial building block in the synthesis of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs). While specific experimental protocols for its synthesis and its direct involvement in signaling pathways are not extensively documented in publicly available literature, this guide consolidates the existing information and provides context through related compounds and technologies.
Chemical Identity and Structure
This compound is a substituted benzaldehyde with the chemical formula C₇H₄F₂O₂. The presence of two fluorine atoms and a hydroxyl group on the aromatic ring significantly influences its electronic properties and reactivity, making it a valuable synthon in organic chemistry.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 192927-69-8[1] |
| Molecular Formula | C₇H₄F₂O₂[1] |
| Molecular Weight | 158.10 g/mol [1] |
| IUPAC Name | This compound |
| InChI | InChI=1S/C7H4F2O2/c8-5-2-1-4(3-10)6(9)7(5)11/h1-3,11H |
| InChIKey | NDEDPHKYSOYQOY-UHFFFAOYSA-N |
| SMILES | O=Cc1c(O)c(F)cc(F)c1 |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are limited. The table below summarizes the available information from various chemical suppliers and databases.
Table 2: Physicochemical Data
| Property | Value | Source |
| Appearance | White to cream crystals or powder | Thermo Scientific Chemicals |
| Purity | ≥95% | Ambeed, Inc.[2] |
| Storage Conditions | Inert atmosphere, 2-8°C | Ambeed, Inc.[2] |
Synthesis
General synthetic routes to substituted hydroxybenzaldehydes often involve:
-
Formylation of fluorinated phenols: This can be achieved through various methods such as the Vilsmeier-Haack, Gattermann, or Reimer-Tiemann reactions.
-
Oxidation of the corresponding benzyl alcohol: If the difluoro-hydroxytoluene precursor is accessible, it can be selectively oxidized to the aldehyde.
-
Reduction of a corresponding benzoic acid derivative: The carboxylic acid can be reduced to the aldehyde using appropriate reagents.
A patent for the preparation of 2-fluoro-4-hydroxybenzaldehyde describes a process involving the protection of the hydroxyl group of 3-fluorophenol, followed by bromination, Grignard reagent exchange, reaction with DMF to form the aldehyde, and subsequent deprotection.[4] This multi-step approach highlights a potential synthetic strategy that could be explored for this compound.
Applications in Drug Discovery and Development
The primary documented application of this compound is as a Protein Degrader Building Block .[5] This suggests its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to selectively eliminate target proteins from cells.
Role in PROTAC Technology
PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker. One ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
Caption: General mechanism of action for PROTACs.
This compound, with its reactive aldehyde group and sites for linker attachment, can serve as a versatile scaffold or an intermediate in the synthesis of the "warhead" component of a PROTAC that targets a specific protein of interest. The fluorine atoms can enhance metabolic stability and binding affinity, which are desirable properties in drug candidates.
Potential Involvement in Signaling Pathways
There is currently no direct evidence in the scientific literature linking this compound to specific signaling pathways. However, studies on structurally related hydroxybenzaldehydes offer insights into potential biological activities.
For instance, 3-hydroxybenzaldehyde (3-HBA) and 4-hydroxybenzaldehyde (4-HBA) have been shown to activate the Sonic Hedgehog (Shh) signaling pathway in astrocytes.[5] This pathway is crucial for development and tissue homeostasis. Furthermore, benzaldehyde derivatives have been reported to suppress multiple signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways, by regulating 14-3-3ζ-mediated protein-protein interactions.[6]
Given the structural similarities, it is conceivable that this compound could modulate these or other cellular signaling pathways. The presence of fluorine atoms may alter its potency, selectivity, and mechanism of action compared to its non-fluorinated counterparts. Further research is required to elucidate the specific biological effects of this compound.
Caption: Hypothesized signaling pathway interactions.
Experimental Data
Mass Spectrometry
A GC-MS spectrum is available for this compound, which can be used for its identification and to confirm its molecular weight.[7]
Table 3: Mass Spectrometry Data
| Parameter | Value |
| Ionization Mode | Not specified (likely EI for GC-MS) |
| Molecular Ion (M+) | Expected at m/z 158.0179 |
| Database ID | SpectraBase Compound ID: L2OxG1boyp8[7] |
Conclusion
This compound is an emerging chemical entity with considerable potential in the field of drug discovery, particularly as a building block for targeted protein degraders. Its fluorinated structure offers advantages in terms of metabolic stability and binding characteristics. While comprehensive data on its synthesis, physicochemical properties, and biological activity are still limited, this guide consolidates the current knowledge. Further research into its synthesis, reactivity, and biological effects is warranted to fully unlock its potential for the development of novel therapeutics. Researchers are encouraged to explore its utility in creating PROTACs and to investigate its influence on cellular signaling pathways.
References
- 1. Angene - this compound | 192927-69-8 | MFCD12405741 | AG0073JM [japan.angenechemical.com]
- 2. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 3. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]
- 4. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 5. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dev.spectrabase.com [dev.spectrabase.com]
physical and chemical properties of 2,4-Difluoro-3-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluoro-3-hydroxybenzaldehyde is a fluorinated aromatic aldehyde of interest in medicinal chemistry and drug development. The presence of two fluorine atoms and a hydroxyl group on the benzaldehyde scaffold can significantly influence its physicochemical properties, metabolic stability, and biological activity. This document provides a comprehensive overview of the known physical and chemical properties of this compound, along with relevant experimental details and potential synthetic routes.
Physicochemical Properties
The introduction of fluorine atoms can alter properties such as acidity, lipophilicity, and metabolic stability, making this compound a valuable building block in the design of novel therapeutic agents.
Physical Properties
Quantitative physical data for this compound is summarized in the table below. The boiling point has not been reported and may be subject to decomposition at elevated temperatures. The solubility is expected to be moderate in polar organic solvents.
| Property | Value | Source |
| Molecular Formula | C₇H₄F₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 158.10 g/mol | --INVALID-LINK-- |
| CAS Number | 192927-69-8 | SpectraBase[1] |
| Appearance | Solid (predicted) | General knowledge |
| Melting Point | 141.3-141.7 °C | Alkorta et al.[2] |
| Boiling Point | Not available | |
| Solubility | Sparingly soluble in water; soluble in organic solvents such as ethanol, methanol, and DMSO. | Inferred from related compounds[3][4][5] |
Spectral Data
Detailed spectral data is crucial for the identification and characterization of this compound.
2.2.1. NMR Spectroscopy
The ¹H, ¹³C, and ¹⁹F NMR data for this compound have been reported by Alkorta et al.[2]. The spectra were recorded in DMSO-d₆ at 300 K.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 10.16 | d | 4J(H,F) = 1.6 | CHO |
| 9.94 | s | OH | |
| 7.42 | ddd | 3J(H,H) = 8.9, 4J(H,F) = 6.8, 4J(H,F) = 4.9 | H-6 |
| 7.11 | ddd | 3J(H,H) = 8.9, 3J(H,F) = 10.7, 5J(H,F) = 1.2 | H-5 |
¹³C NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 186.7 | dd | 3J(C,F) = 5.9, 5J(C,F) = 2.0 | CHO |
| 152.0 | dd | 1J(C,F) = 247.9, 2J(C,F) = 11.2 | C-2 |
| 142.1 | dd | 1J(C,F) = 244.2, 2J(C,F) = 3.9 | C-4 |
| 138.8 | dd | 2J(C,F) = 14.5, 4J(C,F) = 2.0 | C-3 |
| 124.9 | dd | 3J(C,F) = 4.1, 3J(C,F) = 3.8 | C-6 |
| 120.3 | dd | 2J(C,F) = 15.1, 4J(C,F) = 3.9 | C-1 |
| 113.8 | dd | 2J(C,F) = 22.4, 4J(C,F) = 3.2 | C-5 |
¹⁹F NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| -139.7 | dd | 3J(F,F) = 19.8, 4J(F,H) = 6.8 | F-2 |
| -155.8 | ddd | 3J(F,F) = 19.8, 3J(F,H) = 10.7, 4J(F,H) = 4.9 | F-4 |
2.2.2. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3500-3200 | Strong, Broad | O-H Stretch | Phenolic Hydroxyl |
| 3100-3000 | Medium | C-H Stretch | Aromatic |
| 2850-2750 | Medium | C-H Stretch | Aldehyde |
| 1700-1680 | Strong | C=O Stretch | Aldehyde |
| 1620-1580 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1250-1000 | Strong | C-F Stretch | Aryl Fluoride |
2.2.3. Mass Spectrometry
A Gas Chromatography-Mass Spectrometry (GC-MS) analysis is available for this compound, indicating a molecular weight of 158.1 g/mol .[1][6]
Chemical Properties and Reactivity
The chemical reactivity of this compound is dictated by its three functional groups: the aldehyde, the hydroxyl group, and the fluorinated aromatic ring.
-
Aldehyde Group: The aldehyde functionality is susceptible to nucleophilic attack and can undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and the formation of imines and oximes.
-
Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated to form a phenoxide. It can also undergo etherification and esterification reactions.
-
Aromatic Ring: The fluorine atoms are strong electron-withdrawing groups, which deactivates the ring towards electrophilic aromatic substitution. However, they can activate the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the fluorine atoms.
The interplay of these functional groups makes this compound a versatile intermediate for the synthesis of more complex molecules.
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, based on common organic synthesis methodologies for substituted benzaldehydes, a plausible synthetic route would be the formylation of 2,4-difluoro-3-methoxyphenol followed by demethylation, or the direct formylation of 2,6-difluorophenol. The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic rings.[7][8][9]
Proposed Synthesis via Vilsmeier-Haack Reaction
This proposed protocol is based on the general procedure for the Vilsmeier-Haack formylation of phenols.
Reaction Scheme:
Proposed Synthesis of this compound
Materials:
-
2,6-Difluorophenol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium acetate
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of N,N-dimethylformamide (3 equivalents) in dichloromethane at 0 °C, slowly add phosphorus oxychloride (1.2 equivalents).
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 2,6-difluorophenol (1 equivalent) in dichloromethane to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.
-
Stir the mixture vigorously for 1 hour.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with dilute hydrochloric acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Potential Applications in Drug Development
While specific biological activities for this compound have not been extensively reported, its structural motifs are present in various biologically active molecules. Benzaldehyde derivatives are known to possess a wide range of pharmacological effects, including antimicrobial and anticancer activities.[8][10][11][12][13][14][15][16] The incorporation of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.[17] Therefore, this compound serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications.
Safety Information
The safety data for this compound indicates that it is a hazardous substance.[18]
Hazard Statements:
-
H315: Causes skin irritation.[18]
-
H319: Causes serious eye irritation.[18]
-
H335: May cause respiratory irritation.[18]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[18]
-
P280: Wear protective gloves/eye protection/face protection.[18]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[18]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[18]
It is essential to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Visualization Diagrams
Proposed Synthetic Workflow
Caption: A flowchart illustrating the proposed synthetic workflow for this compound.
Reactivity Profile
Caption: A diagram showing the potential reaction pathways for this compound.
References
- 1. 4-Hydroxybenzaldehyde | C7H6O2 | CID 126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. 3-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 11. 2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors: rational identification of a new anticancer lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biomolther.org [biomolther.org]
- 17. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 18. pharm.sinocurechem.com [pharm.sinocurechem.com]
An In-depth Technical Guide to 2,4-Difluoro-3-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and the potential applications of 2,4-Difluoro-3-hydroxybenzaldehyde. This compound is a fluorinated aromatic aldehyde of interest in medicinal chemistry and organic synthesis due to its potential as a versatile building block for novel therapeutic agents and fine chemicals. The introduction of fluorine atoms can significantly modify the pharmacokinetic and pharmacodynamic properties of molecules, making this a compound of interest for drug discovery programs.
Core Molecular Data
The fundamental molecular and chemical properties of this compound are summarized below. These data are crucial for experimental design, reaction stoichiometry, and analytical characterization.
| Property | Data |
| Molecular Formula | C₇H₄F₂O₂ |
| Molecular Weight | 158.10 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1=CC(=C(C(=C1C=O)F)O)F |
| InChI Key | NDEDPHKYSOYQOY-UHFFFAOYSA-N |
Proposed Synthetic Protocol
Objective: To synthesize this compound from a commercially available starting material.
Proposed Reaction Scheme: A potential synthetic approach could involve the ortho-lithiation and subsequent formylation of a suitably protected 2,4-difluorophenol derivative.
Materials and Reagents:
-
1,3-Difluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
Dry tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)
Experimental Procedure:
-
Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), a solution of diisopropylamine in dry THF is cooled to -78 °C. An equimolar amount of n-butyllithium is added dropwise, and the mixture is stirred for 30 minutes at this temperature to generate LDA.
-
Ortho-Lithiation: 1,3-Difluorobenzene is then added dropwise to the LDA solution at -78 °C. The reaction mixture is stirred for a further 2-3 hours to allow for regioselective lithiation at the C2 position, directed by the two fluorine atoms.
-
Formylation: N,N-Dimethylformamide (DMF) is added to the reaction mixture at -78 °C. The resulting mixture is stirred for an additional 1-2 hours and then allowed to warm to room temperature overnight.
-
Work-up and Purification: The reaction is quenched by the slow addition of aqueous HCl. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography to yield 2,6-difluorobenzaldehyde.
-
Hydroxylation: The resulting 2,6-difluorobenzaldehyde would then need to undergo a nucleophilic aromatic substitution reaction to introduce the hydroxyl group at the 3-position. This is a challenging transformation and may require specialized conditions, potentially involving a protected hydroxylamine equivalent followed by hydrolysis.
Disclaimer: This is a proposed synthetic route and has not been experimentally validated. Optimization of reaction conditions would be necessary.
Visualized Workflows and Pathways
To further elucidate the role of this compound, the following diagrams illustrate a proposed synthetic pathway and its potential application in drug discovery.
Caption: A proposed multi-step synthesis for a difluoro-hydroxybenzaldehyde.
Caption: Use as a precursor in the synthesis of bioactive molecules.
The unique substitution pattern of this compound, combining the reactive aldehyde group with the directing and electronically modifying effects of two fluorine atoms and a hydroxyl group, makes it a valuable intermediate. Based on the known activities of similar fluorinated benzaldehydes, derivatives of this compound could be investigated for a range of biological activities, including but not limited to anti-inflammatory, anti-cancer, and anti-microbial properties. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted.
Navigating the Solubility Landscape of 2,4-Difluoro-3-hydroxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Difluoro-3-hydroxybenzaldehyde is a key building block in medicinal chemistry and materials science. Its solubility in various organic solvents is a critical parameter for reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the principles governing the solubility of this compound and outlines a detailed experimental protocol for its determination. While specific quantitative solubility data for this compound is not extensively available in public literature, this document offers a robust framework for its empirical determination and provides insights into its expected behavior based on the physicochemical properties of structurally similar molecules.
Introduction
The strategic placement of fluorine atoms and a hydroxyl group on the benzaldehyde scaffold imparts unique electronic and hydrogen-bonding properties to this compound. These features significantly influence its interaction with different solvent systems, making a thorough understanding of its solubility essential for its effective application. This guide will delve into the theoretical considerations of its solubility and provide a practical, step-by-step methodology for its quantitative measurement.
Theoretical Considerations for Solubility
The solubility of this compound in organic solvents is governed by the principle of "like dissolves like." The molecule possesses both polar and non-polar characteristics. The hydroxyl (-OH) and aldehyde (-CHO) groups are polar and capable of forming hydrogen bonds. The fluorinated benzene ring contributes to its non-polar character.
Based on the solubility of similar compounds like 3-hydroxybenzaldehyde and 2,4-dihydroxybenzaldehyde, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents such as acetone, and moderate solubility in polar protic solvents like ethanol and methanol.[1][2] Its solubility in non-polar solvents like benzene is expected to be limited.[3]
Experimental Determination of Solubility
The isothermal shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid compound in a liquid solvent.[4] This method involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute.
Materials
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (readability ± 0.1 mg)
-
Thermostatic shaker or water bath
-
Vials with Teflon-lined screw caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Experimental Protocol: Isothermal Shake-Flask Method
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to the desired temperature.
-
Equilibrate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The required time should be determined empirically by sampling at different time points until the concentration remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.
-
Accurately weigh the volumetric flask containing the filtrate to determine the mass of the solution.
-
Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.
-
Analyze the diluted sample solution using the same validated HPLC method.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in desired units, such as g/100 mL, mg/mL, or mole fraction.
-
Data Presentation
While specific data for this compound is pending experimental determination, the results should be compiled into a clear and concise table for comparative analysis.
Table 1: Hypothetical Solubility Data of this compound at 25°C
| Organic Solvent | Dielectric Constant (approx.) | Solubility ( g/100 mL) |
| Acetone | 20.7 | Experimental Value |
| Ethanol | 24.5 | Experimental Value |
| Methanol | 32.7 | Experimental Value |
| Ethyl Acetate | 6.0 | Experimental Value |
| Dichloromethane | 9.1 | Experimental Value |
| Toluene | 2.4 | Experimental Value |
| Hexane | 1.9 | Experimental Value |
Note: The values in this table are placeholders and must be determined experimentally.
Visualizing the Workflow
A systematic workflow is crucial for efficient and accurate solubility determination and solvent selection.
Caption: Workflow for Solubility Determination and Solvent Selection.
Conclusion
This technical guide provides a foundational framework for understanding and determining the solubility of this compound in organic solvents. By following the detailed experimental protocol, researchers can generate reliable and reproducible solubility data. This information is invaluable for making informed decisions during process development, leading to improved reaction efficiency, higher purity of products, and more stable formulations. The outlined workflow offers a systematic approach to solvent selection, a critical step in the successful application of this versatile chemical intermediate.
References
A Technical Guide to the Spectral Analysis of 2,4-Difluoro-3-hydroxybenzaldehyde
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for 2,4-Difluoro-3-hydroxybenzaldehyde. It is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and workflow visualizations to aid in the characterization of this compound.
Chemical Structure
IUPAC Name: this compound Molecular Formula: C₇H₄F₂O₂ Molecular Weight: 158.10 g/mol CAS Number: 192927-69-8
Spectral Data Summary
The following tables summarize the key spectral data for this compound.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~10.0 - 10.5 | Singlet | - | Aldehyde proton (-CHO) |
| ~7.0 - 7.5 | Multiplet | - | Aromatic proton (H-6) |
| ~6.8 - 7.2 | Multiplet | - | Aromatic proton (H-5) |
| ~5.5 - 6.5 | Broad Singlet | - | Hydroxyl proton (-OH) |
Note: Predicted values are based on typical chemical shifts for substituted benzaldehydes. Actual values may vary depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~185 - 195 | Aldehyde Carbonyl (C=O) |
| ~150 - 160 (d, JC-F) | C-F |
| ~140 - 150 (d, JC-F) | C-F |
| ~135 - 145 | C-OH |
| ~115 - 125 | Aromatic C-H |
| ~110 - 120 | Aromatic C-H |
| ~105 - 115 | Aromatic C-CHO |
Note: Predicted values are based on analogous compounds. The carbons attached to fluorine will exhibit splitting (doublets) due to C-F coupling.
Table 3: Expected Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| 3200 - 3600 | Broad | O-H stretch (hydroxyl) |
| 2700 - 2800 | Medium | C-H stretch (aldehyde) |
| 1685 - 1710 | Strong | C=O stretch (aromatic aldehyde)[1][2] |
| 1500 - 1600 | Medium-Strong | C=C stretch (aromatic ring) |
| 1200 - 1300 | Strong | C-O stretch (hydroxyl) |
| 1000 - 1200 | Strong | C-F stretch |
Table 4: Predicted Mass Spectrometry (MS) Data [3]
| Adduct | m/z (mass-to-charge ratio) |
| [M]⁺ | 158.01738 |
| [M+H]⁺ | 159.02521 |
| [M+Na]⁺ | 181.00715 |
| [M-H]⁻ | 157.01065 |
| Monoisotopic Mass | 158.01793 Da |
Experimental Protocols
Detailed methodologies for acquiring the spectral data are provided below.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Methodology:
-
Sample Preparation: Weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[4] Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.0 ppm).[4][5]
-
Spectrometer Setup: Insert the NMR tube into the spectrometer.[4] The magnetic field is locked onto the deuterium signal of the solvent, and the field is shimmed to achieve homogeneity, which ensures sharp and symmetrical peaks.[4]
-
Data Acquisition (¹H NMR):
-
Data Acquisition (¹³C NMR):
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.
-
-
Data Processing: A Fourier transform is applied to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.[4] The spectrum is then phase-corrected, and the chemical shift scale is calibrated to the TMS peak at 0 ppm.[4] Peak integration determines the relative number of protons, and splitting patterns are analyzed to determine coupling constants.[4]
3.2 Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (KBr Pellet Technique):
-
Grind a small amount of the solid sample with potassium bromide (KBr) powder.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
-
-
Data Acquisition: Place the sample (KBr pellet or on the ATR crystal) in the IR spectrometer. A background spectrum of air (or the clean ATR crystal) is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule. The C=O stretching band for aromatic aldehydes typically appears around 1700-1720 cm⁻¹.[6] A weaker aldehyde C-H stretching band is expected around 2700-2800 cm⁻¹.[1][6]
3.3 Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Various ionization techniques can be used:
-
Electron Ionization (EI): The sample is bombarded with high-energy electrons, causing fragmentation. This is common in GC-MS.
-
Electrospray Ionization (ESI): The sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets. This is common in LC-MS and is a softer ionization technique, often leaving the molecular ion intact.
-
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Analysis: The peak with the highest m/z often corresponds to the molecular ion ([M]⁺) or a protonated/adducted molecule ([M+H]⁺), which confirms the molecular weight. The fragmentation pattern provides structural information.
Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for the spectral analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
Caption: NMR data interpretation pathway.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. PubChemLite - this compound (C7H4F2O2) [pubchemlite.lcsb.uni.lu]
- 4. benchchem.com [benchchem.com]
- 5. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Aromatic Aldehyde IR Spectrum Guide - Berkeley Learning Hub [lms-dev.api.berkeley.edu]
An In-depth Technical Guide to 2,4-Difluoro-3-hydroxybenzaldehyde: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-Difluoro-3-hydroxybenzaldehyde, a key fluorinated aromatic aldehyde. While a definitive historical record of its initial discovery is not prominently documented, its significance has emerged through its application as a crucial intermediate in the synthesis of complex molecules, particularly in the realm of medicinal chemistry. This document details its physicochemical properties, outlines a plausible synthetic route based on established chemical transformations, and explores its role in the development of kinase inhibitors. The guide is structured to provide researchers and drug development professionals with a detailed understanding of this compound's characteristics and utility.
Introduction
This compound (CAS No. 192927-69-8) is a substituted aromatic aldehyde whose importance is intrinsically linked to the growing field of fluorinated pharmaceuticals. The introduction of fluorine atoms into organic molecules can significantly alter their biological properties, including metabolic stability, binding affinity, and lipophilicity. Consequently, fluorinated building blocks like this compound have become valuable tools in the design and synthesis of novel therapeutic agents. Its trifunctional nature, possessing an aldehyde group, a hydroxyl group, and two fluorine atoms on the benzene ring, offers a versatile platform for a variety of chemical modifications, making it a sought-after intermediate in the synthesis of targeted therapies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₇H₄F₂O₂ | [1][2] |
| Molecular Weight | 158.10 g/mol | [1][2] |
| CAS Number | 192927-69-8 | [1][2] |
| Appearance | Solid (predicted) | |
| XlogP (predicted) | 1.2 | [3] |
| Monoisotopic Mass | 158.01793 Da | [3] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is a summary of available and predicted spectral data.
Mass Spectrometry
The mass spectrum of this compound provides key information about its molecular weight and fragmentation pattern.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 159.02521 | 123.5 |
| [M+Na]⁺ | 181.00715 | 134.5 |
| [M-H]⁻ | 157.01065 | 124.4 |
| [M] | 158.01738 | 121.9 |
Data sourced from predicted values.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3.2.1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~10.2 | s | -CHO |
| ~7.5 | m | Ar-H |
| ~7.1 | m | Ar-H |
| ~5.9 | s (broad) | -OH |
Table 3.2.2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~190 | C=O (aldehyde) |
| ~155 (d) | C-F |
| ~150 (d) | C-F |
| ~145 | C-OH |
| ~125 | Ar-C |
| ~120 (d) | Ar-C |
| ~115 (d) | Ar-C |
Note: Predicted values are based on computational models and may differ from experimental results. 'd' denotes a doublet due to C-F coupling.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 (broad) | O-H stretch |
| ~1680 | C=O stretch (aldehyde) |
| ~1600, ~1480 | C=C stretch (aromatic) |
| ~1250 | C-F stretch |
History of Synthesis
While a singular "discovery" event for this compound is not well-documented, its emergence is tied to the advancement of synthetic methodologies for producing highly substituted aromatic compounds for the pharmaceutical industry. A plausible and efficient method for its synthesis is the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic rings.[4][5][6]
A likely precursor for this synthesis is 2,4-difluoro-3-methoxyphenol. The synthesis would involve the protection of the hydroxyl group, followed by formylation and subsequent deprotection. The general steps are outlined below.
Plausible Synthetic Pathway
The synthesis of this compound can be envisioned through a multi-step process starting from a readily available difluorinated phenol derivative.
Caption: Plausible synthetic workflow for this compound.
Detailed Experimental Protocols
The following is a detailed, representative experimental protocol for the synthesis of this compound based on methods used for structurally similar compounds.
Synthesis of 2,4-Difluoro-3-methoxybenzaldehyde (Vilsmeier-Haack Formylation)
Materials:
-
1,3-Difluoro-2-methoxybenzene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of anhydrous DMF (1.5 equivalents) in anhydrous DCM at 0 °C under a nitrogen atmosphere, slowly add POCl₃ (1.2 equivalents).
-
The mixture is stirred at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
A solution of 1,3-difluoro-2-methoxybenzene (1 equivalent) in anhydrous DCM is added dropwise to the Vilsmeier reagent at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and slowly poured into a beaker of crushed ice with vigorous stirring.
-
The mixture is then neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The aqueous layer is extracted three times with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield crude 2,4-difluoro-3-methoxybenzaldehyde.
-
The crude product is purified by column chromatography on silica gel.
Demethylation to this compound
Materials:
-
2,4-Difluoro-3-methoxybenzaldehyde
-
Boron tribromide (BBr₃) or concentrated Hydrobromic acid (HBr)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
The crude 2,4-difluoro-3-methoxybenzaldehyde from the previous step is dissolved in anhydrous DCM and cooled to -78 °C under a nitrogen atmosphere.
-
A solution of BBr₃ (1.5 equivalents) in DCM is added dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
The reaction is quenched by the slow addition of methanol at 0 °C.
-
The mixture is concentrated under reduced pressure, and the residue is partitioned between ethyl acetate and water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous Na₂SO₄.
-
The solvent is evaporated to give the crude product, which can be further purified by recrystallization or column chromatography to yield pure this compound.
Applications in Drug Discovery and Development
This compound is a valuable building block in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. Kinases are enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.
Role as an Intermediate in Kinase Inhibitor Synthesis
The structural motifs present in this compound are found in various kinase inhibitors. The fluorinated phenyl ring can engage in specific interactions within the ATP-binding pocket of kinases, while the hydroxyl and aldehyde groups provide handles for further chemical elaboration to construct the final inhibitor molecule. For instance, it can serve as a precursor for the synthesis of substituted benzamides, which are known to be effective Bcr-Abl kinase inhibitors for the treatment of chronic myeloid leukemia (CML).[7]
The general synthetic approach involves the conversion of the aldehyde to an oxime or another functional group that can be further reacted to build the core structure of the inhibitor.
Caption: Role of this compound in the synthesis of a generic kinase inhibitor and its target pathway.
Conclusion
This compound, while not having a storied history of discovery, has established itself as a significant and versatile intermediate in modern organic and medicinal chemistry. Its unique combination of functional groups, particularly the strategically placed fluorine atoms, makes it an attractive starting material for the synthesis of complex, biologically active molecules. The plausible synthetic routes, primarily centered around the Vilsmeier-Haack reaction, are scalable and efficient. Its primary application lies in the construction of targeted therapeutics, most notably kinase inhibitors, where it contributes to the fine-tuning of the pharmacological properties of the final drug candidates. As the demand for sophisticated and highly specific drugs continues to grow, the importance of such fluorinated building blocks in the drug discovery and development pipeline is set to increase. This guide provides a foundational understanding of this key chemical entity for researchers and professionals in the field.
References
- 1. rsc.org [rsc.org]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. PubChemLite - this compound (C7H4F2O2) [pubchemlite.lcsb.uni.lu]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Building Block: An In-Depth Technical Guide to 2,4-Difluoro-3-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the strategic use of fluorinated aromatic compounds has become a cornerstone for developing novel therapeutics with enhanced pharmacological profiles. Among these, 2,4-Difluoro-3-hydroxybenzaldehyde stands out as a pivotal building block. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a hydroxyl group, imparts distinct chemical reactivity and offers a versatile scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors.
Chemical and Physical Properties
This compound is a solid organic compound with the chemical formula C₇H₄F₂O₂. The presence of the fluorine atoms significantly influences the electronic properties of the aromatic ring, enhancing its electrophilicity and modifying the acidity of the hydroxyl group. These characteristics are crucial for its reactivity in various organic transformations.
| Property | Value | Reference |
| Molecular Formula | C₇H₄F₂O₂ | [1][2] |
| Molecular Weight | 158.10 g/mol | [1][2][3] |
| CAS Number | 192927-69-8 | [1] |
| Appearance | Solid | |
| InChI | InChI=1S/C7H4F2O2/c8-5-2-1-4(3-10)6(9)7(5)11/h1-3,11H | [1][2] |
| InChIKey | NDEDPHKYSOYQOY-UHFFFAOYSA-N | [1][2] |
| SMILES | C1=CC(=C(C(=C1C=O)F)O)F | [2] |
Synthesis of this compound
A potential synthetic pathway is outlined below:
Figure 1: Plausible synthetic route to this compound.
Experimental Protocol (Hypothetical Reduction of 2,4-Difluoro-3-hydroxybenzoic acid)
Warning: This is a hypothetical procedure and should be adapted and optimized with appropriate laboratory safety precautions.
-
Dissolution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4-difluoro-3-hydroxybenzoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reducing Agent Addition: Slowly add a solution of a suitable reducing agent, such as borane-THF complex (BH₃·THF) or lithium aluminium hydride (LiAlH₄) (1.1-1.5 equivalents), to the stirred solution via the dropping funnel.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid solution (e.g., 1 M HCl) at 0 °C.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Role as a Building Block in Medicinal Chemistry
The aldehyde functionality of this compound serves as a versatile handle for a variety of chemical transformations, making it a valuable building block in the synthesis of complex organic molecules. Its applications are particularly prominent in the construction of heterocyclic scaffolds, which are prevalent in many classes of therapeutic agents.
Synthesis of Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have emerged as a major class of targeted therapies[5]. Fluorinated benzaldehydes are frequently employed in the synthesis of these inhibitors to enhance their binding affinity, selectivity, and pharmacokinetic properties[6][7][8].
A general workflow for the utilization of a substituted benzaldehyde in the synthesis of kinase inhibitors is depicted below:
Figure 2: General workflow for kinase inhibitor synthesis.
Key Reactions of this compound
The aldehyde and hydroxyl groups of this compound allow for a range of chemical transformations, including:
-
Condensation Reactions: The aldehyde group can readily undergo condensation with various nucleophiles, such as amines and active methylene compounds, to form imines (Schiff bases), enamines, and other carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in building diverse heterocyclic systems[15][16].
-
Wittig Reaction: The Wittig reaction provides a powerful method for the conversion of the aldehyde to an alkene, allowing for the extension of the carbon skeleton and the introduction of various functional groups[13][17][18].
-
Reductive Amination: The aldehyde can be converted to an amine through reductive amination, a crucial transformation in the synthesis of many pharmaceutical compounds.
-
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol, providing further avenues for functional group manipulation.
-
O-Alkylation/O-Acylation: The hydroxyl group can be alkylated or acylated to introduce a variety of substituents, which can be used to modulate the solubility, lipophilicity, and metabolic stability of the final compound.
Signaling Pathways and Biological Activity
For example, inhibitors of GSK-3β can modulate the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and differentiation. Dysregulation of this pathway is a hallmark of many cancers[12][13]. Similarly, inhibitors of p38 MAP kinase, another important drug target, can block inflammatory cytokine production and are being investigated for the treatment of inflammatory diseases[16].
The incorporation of the 2,4-difluoro-3-hydroxy-phenyl moiety can contribute to the binding affinity and selectivity of the inhibitor through various non-covalent interactions within the kinase's active site, such as hydrogen bonding (via the hydroxyl group) and halogen bonding (via the fluorine atoms).
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its unique electronic properties, conferred by the fluorine and hydroxyl substituents, provide a powerful tool for medicinal chemists to design and synthesize novel therapeutic agents with improved pharmacological properties. The potential for this building block to contribute to the development of new kinase inhibitors and other important pharmaceuticals underscores its significance in modern drug discovery. Further exploration of its reactivity and application in the synthesis of novel bioactive compounds is a promising area for future research.
References
- 1. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 3. 3,5-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 10192584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 5. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers [jstage.jst.go.jp]
- 8. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,4-Difluoro-3-hydroxybenzoicacid | 91659-08-4 | FD42965 [biosynth.com]
- 10. researchgate.net [researchgate.net]
- 11. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 19. apjai-journal.org [apjai-journal.org]
An In-depth Technical Guide to the Potential Reactivity of 2,4-Difluoro-3-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Difluoro-3-hydroxybenzaldehyde is a polyfunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an aldehyde, a hydroxyl group, and two fluorine atoms on the benzene ring, imparts a distinct reactivity profile. The electron-withdrawing nature of the fluorine atoms and the aldehyde group, combined with the electron-donating and hydrogen-bonding capabilities of the hydroxyl group, create a complex interplay of electronic and steric effects that govern the molecule's chemical behavior. This guide provides a comprehensive overview of the potential reactivity of this compound's core functional groups, supported by established reaction principles and analogous transformations. It aims to serve as a technical resource for researchers leveraging this versatile building block in novel synthetic endeavors.
Core Functional Group Analysis
The reactivity of this compound is primarily dictated by the interplay of its three key functional groups: the aldehyde, the hydroxyl, and the difluorinated phenyl ring.
-
Aldehyde Group (-CHO): The aldehyde group is a primary site for nucleophilic attack due to the electrophilic nature of the carbonyl carbon. It readily participates in a wide array of condensation, oxidation, reduction, and carbon-carbon bond-forming reactions. The presence of two electron-withdrawing fluorine atoms on the ring is expected to enhance the electrophilicity of the carbonyl carbon, potentially leading to increased reaction rates in nucleophilic additions.
-
Hydroxyl Group (-OH): The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion, a potent nucleophile. This enables reactions such as O-alkylation and esterification. Its position ortho to a fluorine atom and meta to the aldehyde group influences its acidity and nucleophilicity through inductive and resonance effects. Intramolecular hydrogen bonding between the hydroxyl group and the ortho-fluorine atom might influence its reactivity.
-
Difluorophenyl Ring: The two fluorine atoms strongly deactivate the aromatic ring towards electrophilic aromatic substitution due to their powerful electron-withdrawing inductive effects. Conversely, they activate the ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the fluorine atoms, should a suitable leaving group be present or if conditions for ipso-substitution are met.
Potential Reactivity and Synthetic Transformations
This section outlines the key potential reactions for each functional group of this compound, providing a framework for its synthetic utility.
Reactions of the Aldehyde Group
The aldehyde functionality is a versatile handle for a variety of chemical transformations.
-
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with active methylene compounds, such as malononitrile or ethyl cyanoacetate, typically in the presence of a basic catalyst. These reactions lead to the formation of α,β-unsaturated systems, which are valuable intermediates in the synthesis of various heterocyclic compounds and other functionalized molecules.[1][2][3][4]
-
Claisen-Schmidt Condensation: Condensation with ketones containing α-hydrogens, in the presence of a base, yields chalcones (α,β-unsaturated ketones).[5][6][7][8][9] These structures are prevalent in many biologically active natural products and synthetic compounds.
The Wittig reaction provides a reliable method for the conversion of the aldehyde to an alkene.[10][11][12][13][14] Reaction with a phosphorus ylide (Wittig reagent) allows for the introduction of a variety of substituted vinyl groups.
The aldehyde group can be readily reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[15][16][17][18][19] NaBH₄ is a milder reagent and can often be used for selective reduction of the aldehyde in the presence of other reducible functional groups.[15][17]
Oxidation of the aldehyde group yields the corresponding carboxylic acid, 2,4-difluoro-3-hydroxybenzoic acid. This transformation can be achieved using various oxidizing agents. A patented method describes the synthesis of this acid from a related precursor, indicating its importance as a synthetic intermediate.[20]
Reactions of the Hydroxyl Group
The phenolic hydroxyl group offers opportunities for derivatization through O-alkylation and related reactions.
The hydroxyl group can be alkylated to form ethers using alkyl halides in the presence of a base. The regioselectivity of alkylation in polyhydroxybenzaldehydes is well-documented, with the more acidic and less sterically hindered hydroxyl group reacting preferentially.[21][22][23][24] In the case of this compound, the acidity of the hydroxyl group will be influenced by the electronic effects of the adjacent fluorine and aldehyde groups.
Reactions of the Aromatic Ring
The electronic nature of the difluorinated ring directs its reactivity towards nucleophilic rather than electrophilic substitution.
The presence of two electron-withdrawing fluorine atoms activates the aromatic ring to nucleophilic attack. While fluorine is not the best leaving group, under forcing conditions or with potent nucleophiles, one of the fluorine atoms could potentially be displaced. The positions ortho and para to the activating groups are the most likely sites for substitution. Reactions with nucleophiles like amines and thiols are common SNAr transformations.[25][26][27]
This compound is a valuable precursor for the synthesis of various heterocyclic systems.
-
Quinolines: The Friedländer annulation, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a common method for quinoline synthesis. While this compound does not possess the required amino group, it can be a precursor to intermediates that can then undergo cyclization to form substituted quinolines.[28][29][30][31]
-
Chromones and Flavones: These oxygen-containing heterocycles can be synthesized from ortho-hydroxyaryl ketones. This compound could be elaborated into a suitable o-hydroxyacetophenone derivative, which can then be cyclized to form the corresponding fluorinated chromones or flavones.[32][33][34][35][36]
Experimental Protocols (Exemplary)
The following protocols are based on general procedures for the described reaction types and may require optimization for this compound.
General Procedure for Knoevenagel Condensation
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile)
-
Basic catalyst (e.g., piperidine, triethylamine)
-
Solvent (e.g., ethanol, methanol)
Procedure:
-
Dissolve this compound (1.0 eq.) and the active methylene compound (1.0-1.2 eq.) in the chosen solvent.
-
Add a catalytic amount of the base (0.1 eq.).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure α,β-unsaturated product.
General Procedure for Reduction with Sodium Borohydride
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Solvent (e.g., methanol, ethanol)
-
Dilute acid (e.g., 1M HCl) for workup
Procedure:
-
Dissolve this compound (1.0 eq.) in the chosen alcohol solvent in an ice bath.
-
Slowly add sodium borohydride (1.0-1.5 eq.) in portions.
-
Stir the reaction mixture at 0 °C and then allow it to warm to room temperature, monitoring by TLC.
-
Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of dilute acid until the effervescence ceases.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the corresponding benzyl alcohol.
Data Presentation
Quantitative data for analogous reactions are summarized below to provide an expectation of potential outcomes.
Table 1: Representative Yields for Knoevenagel Condensation of Substituted Benzaldehydes with Malononitrile
| Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 4-Fluorobenzaldehyde | None | Water | 4 | 88 | [1] |
| 4-Nitrobenzaldehyde | None | Water | 5 | 98 | [1] |
| 4-Methoxybenzaldehyde | None | Water | 4 | 94 | [1] |
Table 2: Representative Yields for Regioselective O-Alkylation of 2,4-Dihydroxybenzaldehyde
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield of 4-O-alkylated product (%) | Reference |
| Various Alkyl Bromides | CsHCO₃ | Acetonitrile | 60-80 | 4-12 | 68-95 | [21][24] |
| Benzyl Bromide | K₂CO₃ | Acetone | Room Temp | - | 72 | [21] |
| Benzyl Chloride | KF | Acetonitrile | Reflux | 24 | >70 (isolated) | [37] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Generalized experimental workflow for synthetic transformations.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. www2.unifap.br [www2.unifap.br]
- 4. researchgate.net [researchgate.net]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. magritek.com [magritek.com]
- 8. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. Wittig Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. quora.com [quora.com]
- 16. m.youtube.com [m.youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 19. m.youtube.com [m.youtube.com]
- 20. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 21. benchchem.com [benchchem.com]
- 22. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Ambeed [ambeed.com]
- 28. researchgate.net [researchgate.net]
- 29. Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 30. Design, synthesis, and antiprotozoal evaluation of new 2,4-bis[(substituted-aminomethyl)phenyl]quinoline, 1,3-bis[(substituted-aminomethyl)phenyl]isoquinoline and 2,4-bis[(substituted-aminomethyl)phenyl]quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 32. Chromone and flavone synthesis [organic-chemistry.org]
- 33. ijrpc.com [ijrpc.com]
- 34. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. Synthesis of highly functionalized flavones and chromones using cycloacylation reactions and C-3 functionalization. A total synthesis of hormothamnione | Semantic Scholar [semanticscholar.org]
- 37. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]
Health and Safety Profile of Dihalogenated Hydroxybenzaldehydes: A Guide for Researchers
Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data for 2,4-Difluoro-3-hydroxybenzaldehyde could be located. The following information is a consolidation of data from various isomers of fluoro- and difluoro-hydroxybenzaldehyde and should be used as a guide for preliminary safety assessment only. The toxicological properties of this compound may differ from the isomers presented. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before use.
This technical guide provides an overview of the health and safety information for halogenated hydroxybenzaldehydes, with a focus on providing researchers, scientists, and drug development professionals with a framework for safe handling and use. Due to the absence of specific data for this compound, this guide synthesizes information from structurally similar compounds.
Hazard Identification and Classification
Based on the available data for various isomers, dihalogenated hydroxybenzaldehydes are generally classified as irritants and may pose acute toxicity risks. The Globally Harmonized System (GHS) classifications for several related compounds are summarized below.
Table 1: GHS Hazard Classification of Selected Dihalogenated Hydroxybenzaldehydes
| Compound | GHS Pictograms | Signal Word | Hazard Statements |
| 3,5-Difluoro-4-hydroxybenzaldehyde |
| Warning | H315: Causes skin irritation[1] H319: Causes serious eye irritation[1] H335: May cause respiratory irritation[1] |
| 2,6-Difluoro-4-hydroxybenzaldehyde |
| Warning | H315: Causes skin irritation[2] H319: Causes serious eye irritation[2] H335: May cause respiratory irritation[2] |
| 4-Fluoro-3-hydroxybenzaldehyde |
| Warning | H302: Harmful if swallowed[3] H315: Causes skin irritation[3] H319: Causes serious eye irritation[3] H335: May cause respiratory irritation[3] |
| 3-Fluoro-4-hydroxybenzaldehyde |
| Warning | H315: Causes skin irritation[4] H319: Causes serious eye irritation[4] H335: May cause respiratory irritation[4] |
Physical and Chemical Properties
The physical and chemical properties of these compounds are important for understanding their behavior and potential for exposure.
Table 2: Physical and Chemical Properties of Selected Dihalogenated Hydroxybenzaldehydes
| Property | 3,5-Difluoro-4-hydroxybenzaldehyde | 2,6-Difluoro-4-hydroxybenzaldehyde | 3-Fluoro-4-hydroxybenzaldehyde |
| Molecular Formula | C₇H₄F₂O₂[1] | C₇H₄F₂O₂[2] | C₇H₅FO₂[5] |
| Molecular Weight | 158.10 g/mol [1] | 158.10 g/mol | 140.11 g/mol [5] |
| Appearance | Solid | White Solid[2] | Light yellow to yellow to orange powder to crystal[5] |
| Melting Point | Not available | 179 - 182 °C[2] | 123 - 127 °C[5] |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Not available | Not available | Not available |
Experimental Protocols for Safety Assessment
While specific experimental data for this compound is unavailable, the following are standard protocols used to assess the hazards of new chemical entities.
Acute Oral Toxicity (OECD TG 423)
The acute toxic potential of a substance when administered orally is a key parameter. In the Acute Toxic Class Method (OECD TG 423), the substance is administered to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality in the animals dosed at one step will determine the next step. This method allows for the classification of a substance into a toxicity category with the use of a minimal number of animals.
Skin Irritation/Corrosion (OECD TG 404)
This test evaluates the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage. A small amount of the test substance is applied to a shaved area of the skin of a test animal (typically a rabbit). The site is observed for erythema (redness) and edema (swelling) at specified intervals.
Eye Irritation/Corrosion (OECD TG 405)
This protocol assesses the potential of a substance to cause damage to the eye. The test material is applied to the eye of a test animal, and the eyes are examined for any signs of irritation or damage to the cornea, iris, and conjunctiva at specific time points.
Handling and Safety Precautions
Given the irritant nature of related compounds, stringent safety measures should be implemented when handling this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.[6][7]
-
Hand Protection: Wear compatible chemical-resistant gloves.[6]
-
Skin and Body Protection: Wear a lab coat, and in cases of potential for significant exposure, consider additional protective clothing.[6]
-
Respiratory Protection: Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator with a particulate filter is recommended.[6]
Engineering Controls
Work with this compound should be conducted in a chemical fume hood to minimize inhalation exposure.[7] Eyewash stations and safety showers should be readily accessible.[2]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2][6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention.[6][7]
Workflow and Logical Relationships
The following diagrams illustrate a general workflow for handling a potentially hazardous chemical and a logical relationship for assessing its safety.
References
- 1. 3,5-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 10192584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. chemimpex.com [chemimpex.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,4-Difluoro-3-hydroxybenzaldehyde from Resorcinol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the multi-step synthesis of 2,4-Difluoro-3-hydroxybenzaldehyde, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, resorcinol. The synthetic strategy involves two key stages: the preparation of the intermediate 2,4-difluororesorcinol and its subsequent regioselective formylation.
Due to the challenges associated with direct electrophilic fluorination of resorcinol, which often results in a mixture of products, a proposed multi-step pathway for the synthesis of 2,4-difluororesorcinol is presented. This is followed by a detailed protocol for the formylation of this intermediate to yield the target compound.
Part 1: Proposed Synthesis of 2,4-Difluororesorcinol from Resorcinol
The conversion of resorcinol to 2,4-difluororesorcinol is a challenging transformation due to the high reactivity of the resorcinol ring and the difficulty in controlling the regioselectivity of direct fluorination. The following proposed synthetic route is based on established methodologies for the protection of phenols, directed ortho-metalation, and electrophilic fluorination.
Synthetic Strategy Overview
The proposed synthesis involves a four-step process:
-
Protection of Hydroxyl Groups: The hydroxyl groups of resorcinol are first protected, for example, by methylation, to prevent side reactions and to facilitate the subsequent fluorination steps.
-
First Directed ortho-Metalation and Fluorination: A directed ortho-metalation (DoM) is employed to introduce the first fluorine atom at the 2-position of the protected resorcinol.[1][2]
-
Second Directed ortho-Metalation and Fluorination: A second DoM is used to introduce the second fluorine atom at the 4-position. The regioselectivity of this step is guided by the existing substituents.
-
Deprotection: The protecting groups are removed to yield the desired 2,4-difluororesorcinol.
Experimental Protocols (Proposed)
Step 1: Synthesis of 1,3-Dimethoxybenzene (Protection)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve resorcinol in a suitable solvent such as acetone or ethanol.
-
Addition of Base: Add a base, such as anhydrous potassium carbonate (K₂CO₃), to the solution.
-
Methylation: Add dimethyl sulfate ((CH₃)₂SO₄) dropwise to the stirred suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Work-up: After cooling, filter the reaction mixture to remove the inorganic salts. Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by distillation.
Step 2 & 3: Synthesis of 1,3-Difluoro-2,4-dimethoxybenzene (Fluorination)
This is a proposed two-step sequence based on directed ortho-metalation principles.
-
Reaction Setup: In a flame-dried, multi-necked flask under an inert atmosphere (e.g., argon), dissolve 1,3-dimethoxybenzene in anhydrous tetrahydrofuran (THF).
-
Lithiations: Cool the solution to -78 °C (dry ice/acetone bath). Add a solution of n-butyllithium (n-BuLi) in hexanes dropwise. The methoxy groups will direct the lithiation to the ortho positions.[1][2] Stir the solution at this temperature for 1-2 hours.
-
Fluorinations: In a separate flask, dissolve an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), in anhydrous THF. Transfer the aryllithium solution to the NFSI solution via cannula at -78 °C.
-
Second Fluorination: Repeat the lithiation and fluorination steps to introduce the second fluorine atom. The regioselectivity will be influenced by both the methoxy and the newly introduced fluorine substituents.
-
Reaction Quench and Work-up: Allow the reaction mixture to warm slowly to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The product should be purified by column chromatography.
Step 4: Synthesis of 2,4-Difluororesorcinol (Deprotection)
-
Reaction Setup: Dissolve the 1,3-difluoro-2,4-dimethoxybenzene in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried flask under an inert atmosphere and cool to -78 °C.
-
Demethylation: Add a solution of boron tribromide (BBr₃) in CH₂Cl₂ dropwise.
-
Reaction Conditions: Stir the reaction at -78 °C for one hour, then allow it to warm to room temperature and stir for an additional 24 hours.
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4-difluororesorcinol.
Part 2: Synthesis of this compound via Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic rings, such as phenols and their derivatives.[3][4][5] The hydroxyl groups of 2,4-difluororesorcinol are strong activating groups and are expected to direct the formylation to the position between them (the 3-position), which is sterically accessible and electronically activated.
Synthetic Pathway
Experimental Protocol
-
Preparation of the Vilsmeier Reagent: In a two-necked flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice-water bath. Add phosphorus oxychloride (POCl₃) dropwise to the DMF with stirring, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at room temperature for 30-60 minutes to ensure the formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 2,4-difluororesorcinol in a suitable solvent like DMF or 1,2-dichloroethane. Cool this solution in an ice bath. Slowly add the prepared Vilsmeier reagent to the solution of 2,4-difluororesorcinol.
-
Reaction Conditions: After the addition, the reaction mixture is typically heated to a temperature between 50-80 °C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), until the pH is neutral or slightly basic. This step hydrolyzes the intermediate iminium salt to the aldehyde.
-
Work-up and Purification: The product may precipitate out of the solution upon neutralization. If so, it can be collected by filtration. Alternatively, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the proposed synthetic route. Please note that yields for the proposed steps are estimates based on similar reactions in the literature and would require experimental optimization.
| Step | Starting Material | Reagents and Solvents | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. Protection | Resorcinol | (CH₃)₂SO₄, K₂CO₃, Acetone | Reflux | 4-6 | >95 |
| 2. & 3. Fluorination | 1,3-Dimethoxybenzene | n-BuLi, NFSI, THF | -78 to RT | 4-8 | 40-60 (Proposed) |
| 4. Deprotection | 1,3-Difluoro-2,4-dimethoxybenzene | BBr₃, CH₂Cl₂ | -78 to RT | 24 | 80-95 |
| 5. Formylation | 2,4-Difluororesorcinol | POCl₃, DMF | 50-80 | 2-4 | 60-80 (Expected) |
Conclusion
The synthesis of this compound from resorcinol is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity, particularly in the fluorination steps. The proposed route via protection, directed ortho-metalation, and deprotection offers a plausible pathway to the key intermediate, 2,4-difluororesorcinol. The subsequent Vilsmeier-Haack formylation is a reliable method for the introduction of the aldehyde group to yield the final product. The protocols and data provided herein serve as a comprehensive guide for researchers in the synthesis of this important fluorinated aromatic aldehyde.
References
Application Note: A Proposed Experimental Protocol for the Synthesis of 2,4-Difluoro-3-hydroxybenzaldehyde
Introduction
2,4-Difluoro-3-hydroxybenzaldehyde is a valuable, highly functionalized aromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The precise arrangement of the fluoro, hydroxyl, and aldehyde substituents on the benzene ring makes it an attractive building block for creating complex molecular architectures. This document outlines a proposed multi-step experimental protocol for the synthesis of this target molecule, starting from the commercially available 2,4-difluorophenol. Due to the lack of a direct, published one-step formylation method that yields the desired 3-substituted product, a four-step synthetic route is proposed. This route leverages a directed ortho-metalation (DoM) strategy, a powerful technique for achieving regioselective functionalization of aromatic rings. The key steps include the protection of the phenolic hydroxyl group, regioselective lithiation at the C3 position directed by the fluorine substituent, formylation with N,N-dimethylformamide (DMF), and subsequent deprotection to yield the final product.
Proposed Synthetic Pathway
The proposed synthesis of this compound from 2,4-difluorophenol is a four-step process:
-
Protection of the hydroxyl group: The phenolic hydroxyl group of 2,4-difluorophenol is protected as a methoxymethyl (MOM) ether to prevent its reaction with the organolithium base in the subsequent step.
-
Directed ortho-metalation: The MOM-protected 2,4-difluorophenol undergoes regioselective deprotonation at the C3 position using a strong organolithium base. The lithiation is directed to the position ortho to the C2-fluorine atom.
-
Formylation: The resulting aryllithium intermediate is quenched with N,N-dimethylformamide (DMF) to introduce the formyl group at the C3 position.
-
Deprotection: The MOM protecting group is removed under acidic conditions to afford the final product, this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the proposed synthetic protocol. Please note that the yields are estimates based on typical values for similar reactions reported in the literature.
| Step | Starting Material | Reagents | Molar Ratio (Starting Material:Reagent) | Solvent | Temperature (°C) | Estimated Time (h) | Estimated Yield (%) |
| 1 | 2,4-Difluorophenol | Sodium hydride, Chloromethyl methyl ether (MOM-Cl) | 1 : 1.2 : 1.1 | Tetrahydrofuran (THF) | 0 to 25 | 2-4 | 90-95 |
| 2 | 1-(Methoxymethoxy)-2,4-difluorobenzene | n-Butyllithium (n-BuLi) | 1 : 1.2 | Tetrahydrofuran (THF) | -78 | 1-2 | 80-85 |
| 3 | 3-Lithio-1-(methoxymethoxy)-2,4-difluorobenzene | N,N-Dimethylformamide (DMF) | 1 : 1.5 | Tetrahydrofuran (THF) | -78 to 0 | 1 | 75-80 |
| 4 | 2,4-Difluoro-3-(methoxymethoxy)benzaldehyde | Hydrochloric acid (6 M) | - | Tetrahydrofuran (THF) | 25 | 2-4 | 90-95 |
Experimental Protocols
Step 1: Synthesis of 1-(Methoxymethoxy)-2,4-difluorobenzene (MOM-protected 2,4-difluorophenol)
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) and wash with anhydrous hexanes.
-
Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry.
-
Cool the flask to 0 °C in an ice bath.
-
Dissolve 2,4-difluorophenol (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride slurry via the dropping funnel over 30 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.
-
Add chloromethyl methyl ether (MOM-Cl, 1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-(methoxymethoxy)-2,4-difluorobenzene as a colorless oil.
Step 2: Directed ortho-Metalation of 1-(Methoxymethoxy)-2,4-difluorobenzene
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the MOM-protected 2,4-difluorophenol (1.0 equivalent) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi, 1.6 M in hexanes, 1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the resulting solution at -78 °C for 1-2 hours to ensure the complete formation of the aryllithium intermediate.
Step 3: Formylation of the Aryllithium Intermediate
-
To the solution of the aryllithium intermediate from Step 2, add anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) dropwise at -78 °C.
-
Stir the reaction mixture at -78 °C for 30 minutes, then allow it to slowly warm to 0 °C over 30 minutes.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product, 2,4-difluoro-3-(methoxymethoxy)benzaldehyde, can be purified by column chromatography on silica gel or used directly in the next step.
Step 4: Deprotection to Yield this compound
-
Dissolve the crude 2,4-difluoro-3-(methoxymethoxy)benzaldehyde from Step 3 in THF in a round-bottom flask.
-
Add 6 M aqueous hydrochloric acid and stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford pure this compound.
Visualization of the Experimental Workflow
Caption: Proposed synthetic workflow for this compound.
The Strategic Utility of 2,4-Difluoro-3-hydroxybenzaldehyde in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2,4-Difluoro-3-hydroxybenzaldehyde is a fluorinated aromatic aldehyde that serves as a valuable and specialized building block in medicinal chemistry. The strategic placement of two fluorine atoms and a hydroxyl group on the benzaldehyde scaffold offers unique electronic properties and hydrogen bonding capabilities. These features are highly sought after in drug design to enhance metabolic stability, binding affinity, and overall pharmacological profiles of synthesized compounds. While public domain data on the direct applications of this specific isomer is limited, its utility can be inferred from the development of potent antibacterial agents derived from the closely related 2,4-difluoro-3-hydroxybenzoic acid. This document provides an overview of its potential applications, hypothesized synthetic protocols, and the broader context of difluorinated hydroxybenzaldehydes in drug discovery.
Application Notes
This compound is primarily utilized as a key intermediate in the synthesis of complex heterocyclic compounds and other advanced molecular scaffolds for drug discovery. Its main application lies in the construction of quinolone and quinoline-based antibacterial agents.
Key Areas of Application:
-
Antibacterial Drug Synthesis: The 2,4-difluoro-3-hydroxyphenyl moiety is a critical component of certain quinolone antibiotics. For instance, the corresponding carboxylic acid, 2,4-difluoro-3-hydroxybenzoic acid, is a known intermediate in the synthesis of novel antibacterial drugs such as Garenoxacin.[1] It is plausible that this compound could serve as a precursor to this acid or be used in alternative synthetic routes to construct the core of such antibacterial agents.
-
Intermediate for Heterocyclic Synthesis: The aldehyde functionality is a versatile handle for various chemical transformations, including condensations, reductive aminations, and multicomponent reactions, to build diverse heterocyclic systems. The presence of the ortho-hydroxyl group can also be exploited for the synthesis of benzofurans and other oxygen-containing heterocycles.
-
Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, this compound can be used as a fragment in FBDD campaigns to identify novel binding interactions with therapeutic targets.
Quantitative Data Summary for Related Fluoro-hydroxybenzaldehyde Derivatives
| Compound Derivative/Precursor | Target/Activity | Quantitative Data (IC₅₀) | Reference |
| Curcuminoid from 3-Fluoro-4-hydroxybenzaldehyde | Human ovarian cancer cell line (A2780) | 0.75 µM | --INVALID-LINK-- |
| Cobalt-salen complex from 3-Fluoro-2-hydroxybenzaldehyde | Anticancer activity | 50 µM | --INVALID-LINK-- |
| Hydrazone from 3-Fluoro-4-hydroxybenzaldehyde | Macrophage migration inhibitory factor | Potent Inhibitor | --INVALID-LINK-- |
Experimental Protocols
The following are detailed, representative experimental protocols for the synthesis and potential derivatization of this compound.
Protocol 1: Synthesis of this compound (Hypothetical Route based on related benzoic acid synthesis)
This protocol outlines a plausible synthetic route starting from 1,2-difluoro-3-methoxybenzene, adapting methodologies from related syntheses.
Step 1: Ortho-lithiation and Formylation of 1,2-Difluoro-3-methoxybenzene
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Addition of Reagents: Slowly add n-butyllithium (1.1 equivalents) to the cooled THF. To this solution, add a solution of 1,2-difluoro-3-methoxybenzene (1 equivalent) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at -78 °C.
-
Formylation: After stirring for 1 hour at -78 °C, add anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) dropwise.
-
Quenching and Work-up: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4-difluoro-3-methoxybenzaldehyde.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure methoxy-protected aldehyde.
Step 2: Demethylation to this compound
-
Reaction Setup: Dissolve the purified 2,4-difluoro-3-methoxybenzaldehyde (1 equivalent) in anhydrous dichloromethane (DCM, 50 mL) in a round-bottom flask under an argon atmosphere.
-
Addition of Demethylating Agent: Cool the solution to 0 °C in an ice bath and slowly add boron tribromide (BBr₃, 1.2 equivalents) dropwise.
-
Reaction Progression: Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of methanol (20 mL) at 0 °C, followed by water (50 mL).
-
Extraction: Extract the aqueous layer with DCM (3 x 40 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Protocol 2: Knoevenagel Condensation for the Synthesis of a Chalcone-like Derivative
This protocol describes a general method for utilizing this compound to form a C=C bond, a common reaction in the synthesis of bioactive molecules.
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1 equivalent) and an active methylene compound (e.g., 4-acetylpyridine, 1 equivalent) in ethanol (20 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 equivalents).
-
Reaction: Reflux the mixture for 6-8 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.
-
Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the resulting crude product by column chromatography on silica gel to obtain the desired chalcone-like derivative.
Visualizations
The following diagrams illustrate a hypothetical synthetic pathway and a potential mechanism of action for a drug candidate derived from this compound.
References
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2,4-Difluoro-3-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 2,4-Difluoro-3-hydroxybenzaldehyde as a key starting material. The following protocols are based on well-established synthetic methodologies for substituted salicylaldehydes and are adapted for this specific fluorinated analogue.
Synthesis of Fluorinated Coumarins
Coumarins are a significant class of heterocyclic compounds with diverse biological activities. The presence of fluorine atoms can enhance their pharmacological properties. Two classical methods, the Perkin reaction and the Knoevenagel condensation, are proposed for the synthesis of coumarins from this compound.
Perkin Reaction for 7,9-Difluoro-8-hydroxycoumarin
The Perkin reaction involves the condensation of a phenolic aldehyde with an acid anhydride in the presence of its corresponding carboxylate salt to form an α,β-unsaturated carboxylic acid, which can then cyclize to form a coumarin.[1][2][3][4][5]
Experimental Protocol:
A mixture of this compound (1.0 eq.), acetic anhydride (3.0 eq.), and anhydrous sodium acetate (1.5 eq.) is heated at 180°C for 5-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the desired 7,9-difluoro-8-hydroxycoumarin.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio |
| This compound | 158.10 | 1.0 |
| Acetic Anhydride | 102.09 | 3.0 |
| Sodium Acetate | 82.03 | 1.5 |
Expected Yield: Based on similar Perkin reactions with substituted salicylaldehydes, the expected yield for this reaction is in the range of 60-75%.
Caption: Perkin reaction pathway for coumarin synthesis.
Knoevenagel Condensation for 3-Substituted-7,9-difluoro-8-hydroxycoumarins
The Knoevenagel condensation is a versatile method for the synthesis of coumarins by reacting a salicylaldehyde with an active methylene compound in the presence of a basic catalyst.[6][7][8] This allows for the introduction of various substituents at the 3-position of the coumarin ring.
Experimental Protocol:
A solution of this compound (1.0 eq.) and an active methylene compound (e.g., diethyl malonate, ethyl acetoacetate, or malononitrile) (1.1 eq.) in ethanol is treated with a catalytic amount of piperidine (0.1 eq.). The mixture is refluxed for 2-4 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization.
| Active Methylene Compound | Expected Product |
| Diethyl malonate | Ethyl 7,9-difluoro-8-hydroxycoumarin-3-carboxylate |
| Ethyl acetoacetate | 3-Acetyl-7,9-difluoro-8-hydroxycoumarin |
| Malononitrile | 3-Cyano-7,9-difluoro-8-hydroxycoumarin |
Expected Yields: Yields for Knoevenagel condensations are typically high, ranging from 80-95% depending on the active methylene compound used.
Caption: Knoevenagel condensation for coumarin synthesis.
Synthesis of Fluorinated Benzofurans
Benzofurans are another important class of heterocyclic compounds with a wide range of biological activities. A common route to synthesize benzofurans from salicylaldehydes involves O-alkylation followed by intramolecular cyclization.
Experimental Protocol: O-propargylation and Cyclization
Step 1: O-propargylation To a solution of this compound (1.0 eq.) in acetone, anhydrous potassium carbonate (2.0 eq.) is added, and the mixture is stirred at room temperature for 30 minutes. Propargyl bromide (1.2 eq.) is then added dropwise, and the reaction mixture is refluxed for 6-8 hours. After completion (monitored by TLC), the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude O-propargylated intermediate.
Step 2: Intramolecular Cyclization The crude O-propargylated intermediate is dissolved in a suitable solvent like N,N-dimethylformamide (DMF) and heated in the presence of a base such as potassium carbonate or a copper catalyst to induce intramolecular cyclization to the corresponding benzofuran.
| Step | Reagents | Conditions | Expected Product |
| 1 | Propargyl bromide, K₂CO₃ | Acetone, Reflux | 2,4-Difluoro-3-(prop-2-yn-1-yloxy)benzaldehyde |
| 2 | K₂CO₃ or Cu catalyst | DMF, Heat | 5,7-Difluorobenzofuran-4-carbaldehyde |
Expected Yields: The O-alkylation step typically proceeds with high yields (85-95%). The subsequent cyclization yield can vary (50-80%) depending on the specific conditions and catalyst used.
Caption: Workflow for benzofuran synthesis.
Synthesis of Fluorinated Quinolines
Quinolines are a core structure in many pharmaceuticals. The Friedländer annulation is a straightforward method for synthesizing quinolines by the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. While this compound is not an o-aminoaryl aldehyde, it can be envisioned that a synthetic route starting from a related aniline could lead to the necessary precursor. However, a more direct (though speculative) approach could involve a modified Combes synthesis.
Proposed Protocol: Modified Combes Quinoline Synthesis
This proposed synthesis involves the reaction of a difluoro-aminophenol (derivable from the starting aldehyde) with a β-dicarbonyl compound.
Step 1: Conversion of Aldehyde to Amine The this compound would first need to be converted to the corresponding 2-amino-3,5-difluorophenol. This is a multi-step process that could involve oximation, reduction, and potentially other functional group manipulations.
Step 2: Condensation with a β-Dicarbonyl Compound The resulting 2-amino-3,5-difluorophenol (1.0 eq.) is reacted with a β-dicarbonyl compound, such as acetylacetone (1.1 eq.), in the presence of an acid catalyst (e.g., sulfuric acid or polyphosphoric acid) with heating. This condensation and subsequent cyclization would yield the corresponding fluorinated hydroxyquinoline.
| Reactant | Molecular Weight ( g/mol ) | Molar Ratio |
| 2-Amino-3,5-difluorophenol | (Hypothetical) | 1.0 |
| Acetylacetone | 100.12 | 1.1 |
| Acid Catalyst | - | Catalytic |
Expected Product: 6,8-Difluoro-7-hydroxy-2,4-dimethylquinoline
Note: This is a proposed route, and the feasibility and yields would require experimental validation.
Caption: Proposed pathway for quinoline synthesis.
Disclaimer: The experimental protocols provided are based on established chemical literature for analogous compounds. The reactivity of this compound may vary, and optimization of the reaction conditions may be necessary to achieve the desired products and yields. Standard laboratory safety procedures should be followed at all times.
References
- 1. scienceinfo.com [scienceinfo.com]
- 2. grokipedia.com [grokipedia.com]
- 3. longdom.org [longdom.org]
- 4. longdom.org [longdom.org]
- 5. Perkin reaction - Wikipedia [en.wikipedia.org]
- 6. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 8. Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Reaction of 2,4-Difluoro-3-hydroxybenzaldehyde with Active Methylene Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of coumarin and chalcone derivatives from 2,4-Difluoro-3-hydroxybenzaldehyde. The resulting fluorinated heterocyclic compounds are of significant interest in medicinal chemistry due to their potential as anticancer and anti-inflammatory agents.
Introduction
The reaction of this compound with active methylene compounds provides a versatile platform for the synthesis of a variety of fluorinated heterocyclic scaffolds. Two of the most prominent reactions in this context are the Knoevenagel condensation for the synthesis of coumarins and the Claisen-Schmidt condensation for the synthesis of chalcones. The incorporation of fluorine atoms into these scaffolds can significantly enhance their biological activity, metabolic stability, and pharmacokinetic properties.
Knoevenagel Condensation for Coumarin Synthesis: This reaction involves the condensation of an aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl acetoacetate, diethyl malonate) in the presence of a basic catalyst. The initial adduct undergoes an intramolecular cyclization and dehydration to form the coumarin ring system.
Claisen-Schmidt Condensation for Chalcone Synthesis: This reaction is a base-catalyzed condensation between an aldehyde and a ketone. The resulting α,β-unsaturated ketone, known as a chalcone, serves as a key intermediate for the synthesis of flavonoids and other biologically active molecules.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of coumarin and chalcone derivatives based on reactions with analogous starting materials.
Table 1: Knoevenagel Condensation of Substituted Salicylaldehydes with Active Methylene Compounds
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 2,4-Dihydroxybenzaldehyde | Malononitrile | NaHCO₃ | Water | 2.5 | 85 | [1] |
| Salicylaldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | 4 | 92 | Generic Protocol |
| 2-Hydroxybenzaldehyde | Diethyl Malonate | Piperidine | Ethanol | 6 | 88 | Generic Protocol |
| 4-(N,N-dimethylamino)benzaldehyde | Ethyl Cyanoacetate | DBU/Water | Water | 0.33 | 96 | [2] |
Table 2: Claisen-Schmidt Condensation of Substituted Benzaldehydes with Acetophenones
| Aldehyde | Acetophenone Derivative | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 4-Hydroxybenzaldehyde | 2-Hydroxyacetophenone | NaOH | Ethanol | 12-16 | Not Specified | [3][4] |
| Benzaldehyde | Acetophenone | NaOH (10%) | Ethanol | Not Specified | 76.3 | [3] |
| 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone | Various Aldehydes | 40% NaOH | Solvent-free | Not Specified | Good | [5] |
| 2-Chlorobenzaldehyde | 2,4-Dihydroxyacetophenone | SOCl₂/EtOH | Ethanol | 14 | Good | [6] |
Experimental Protocols
The following are detailed protocols for the synthesis of a representative coumarin and chalcone derivative from this compound. These protocols are adapted from established methods for similar substrates.[1][2][3][5][6]
Protocol 1: Synthesis of 6,8-Difluoro-7-hydroxy-3-cyanocoumarin via Knoevenagel Condensation
Objective: To synthesize 6,8-Difluoro-7-hydroxy-3-cyanocoumarin from this compound and malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (1 M)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.58 g, 10 mmol) in 30 mL of ethanol.
-
Addition of Reagents: To the stirred solution, add malononitrile (0.66 g, 10 mmol).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 mL, approx. 1 mmol) to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with continuous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Precipitation: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. A precipitate should form. If not, slowly add cold deionized water until a precipitate is observed.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product with a small amount of cold ethanol and then with deionized water to remove any unreacted starting materials and catalyst.
-
Drying: Dry the product in a vacuum oven at 60 °C to a constant weight.
-
Purification (Optional): The crude product can be further purified by recrystallization from ethanol.
Protocol 2: Synthesis of a 2',4'-Difluoro-3'-hydroxychalcone Derivative via Claisen-Schmidt Condensation
Objective: To synthesize a chalcone derivative from this compound and a substituted acetophenone.
Materials:
-
This compound
-
Substituted Acetophenone (e.g., 4-methoxyacetophenone)
-
Sodium hydroxide (NaOH)
-
Ethanol (solvent)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of Reactant Solution: In a 100 mL round-bottom flask, dissolve the substituted acetophenone (e.g., 4-methoxyacetophenone, 1.50 g, 10 mmol) in 20 mL of ethanol.
-
Preparation of Aldehyde Solution: In a separate beaker, dissolve this compound (1.58 g, 10 mmol) in 20 mL of ethanol.
-
Base Addition: Cool the acetophenone solution in an ice bath. Slowly add a 40% aqueous solution of NaOH (5 mL) dropwise with vigorous stirring.
-
Condensation Reaction: To the cooled basic solution, add the ethanolic solution of this compound dropwise over a period of 30 minutes, maintaining the temperature below 10 °C.
-
Reaction Progression: Continue stirring the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate indicates product formation.
-
Work-up: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the product thoroughly with cold water to remove any inorganic salts.
-
Drying and Purification: Dry the crude chalcone and recrystallize from a suitable solvent such as ethanol to obtain the purified product.
Mandatory Visualization
Caption: Experimental workflow for the Knoevenagel condensation.
Caption: Experimental workflow for the Claisen-Schmidt condensation.
Caption: PI3K/Akt signaling pathway inhibition by coumarins.[7][8][9][10][11]
Caption: NF-κB signaling pathway inhibition by chalcones.[12][13][14][15][16]
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. mdpi.com [mdpi.com]
- 8. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Coumarin Derivatives as Novel PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The synthesis of novel thioderivative chalcones and their influence on NF-κB, STAT3 and NRF2 signaling pathways in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of chalcones in suppression of NF-κB-mediated inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Natural chalcones as dual inhibitors of HDACs and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 2,4-Difluoro-3-hydroxybenzaldehyde in the Synthesis of Novel Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Difluoro-3-hydroxybenzaldehyde is a fluorinated aromatic aldehyde with potential as a versatile building block in the synthesis of novel drug candidates. While direct literature on its application in medicinal chemistry is limited, its structural features—a reactive aldehyde group, a nucleophilic hydroxyl group, and an electron-deficient difluorinated phenyl ring—suggest its utility in the construction of diverse molecular scaffolds. This document provides an overview of the potential roles of this compound in drug discovery, including proposed synthetic routes to bioactive scaffolds and hypothetical experimental protocols. The information presented is based on the known reactivity of analogous compounds and is intended to serve as a guide for researchers exploring the use of this reagent in novel synthetic endeavors.
Physicochemical Properties and Commercial Availability
This compound is a known chemical entity that is commercially available from several suppliers. Its basic properties are summarized below.
| Property | Value | Source |
| CAS Number | 192927-69-8 | MOLBASE[1] |
| Molecular Formula | C₇H₄F₂O₂ | MOLBASE[1] |
| Molecular Weight | 158.10 g/mol | MOLBASE[1] |
| Appearance | Not specified (typically a solid) | - |
| Purity | Available in purities of 95% to 98% | MOLBASE[1] |
Proposed Synthetic Applications in Drug Discovery
The unique combination of functional groups in this compound opens up several avenues for the synthesis of potentially bioactive molecules. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of the final compounds, which are desirable properties in drug candidates.
The aldehyde functionality can readily undergo Claisen-Schmidt condensation with acetophenones to yield chalcones, which are precursors to flavonoids. Chalcones and flavonoids are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Caption: Proposed synthesis of flavonoids from this compound.
The aldehyde group can react with primary amines to form Schiff bases (imines). These intermediates can be further cyclized to generate a variety of heterocyclic scaffolds, such as benzoxazines, which are present in some approved drugs.
Caption: General workflow for the synthesis of heterocyclic compounds.
While a direct precursor role is not documented, this compound could potentially be oxidized to 2,4-difluoro-3-hydroxybenzoic acid. This benzoic acid derivative is a known intermediate in the synthesis of antibacterial agents like Garenoxacin, highlighting a potential application of the aldehyde in accessing similar quinolone-based antibiotics.[2]
References
Application Notes and Protocols for Cross-Coupling Reactions of 2,4-Difluoro-3-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,4-difluoro-3-hydroxybenzaldehyde as a versatile building block in palladium-catalyzed cross-coupling reactions. The protocols detailed herein are designed to facilitate the synthesis of a diverse range of substituted aromatic compounds, which are of significant interest in medicinal chemistry and materials science. The methodologies for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are presented, offering pathways to biaryl, alkynyl, and amino derivatives, respectively.
Introduction
This compound is a valuable synthetic intermediate possessing multiple functional groups amenable to a variety of chemical transformations. The fluorine atoms can enhance the metabolic stability and binding affinity of target molecules, while the hydroxyl and aldehyde moieties provide sites for further derivatization. Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds, and the application of these methods to halogenated derivatives of this compound opens avenues for the creation of complex molecular architectures.
Derivatives of closely related hydroxybenzaldehydes have shown biological activity, including the activation of the Sonic hedgehog (Shh) signaling pathway, suggesting that novel compounds synthesized from this fluorinated building block may have interesting pharmacological properties.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and a boronic acid or ester. This reaction is particularly useful for the synthesis of biaryl compounds. For a halogenated derivative of this compound, the Suzuki reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.
Quantitative Data Summary
No specific data for the Suzuki-Miyaura coupling of a halogenated this compound was found in the literature. The following data is based on analogous reactions with structurally similar substrates, such as 5-iodovanillin and 5-bromosalicylaldehyde, which also contain hydroxyl and aldehyde functionalities.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 5-Iodovanillin | Phenylboronic acid | Pd(OAc)₂ (1) | Amberlite IRA-400(OH) | H₂O/EtOH | 60 | High | Based on[2] |
| 2 | 5-Bromosalicylaldehyde | Phenylboronic acid | Pd Complex (0.01) | K₂CO₃ | Toluene | 100 | >90 | Based on[3] |
| 3 | 5-Bromosalicylaldehyde | 4-Methoxyphenylboronic acid | Pd Complex (0.01) | K₂CO₃ | Toluene | 100 | >90 | Based on[3] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from procedures for structurally similar hydroxybenzaldehyde derivatives.[2][3]
Materials:
-
5-Bromo-2,4-difluoro-3-hydroxybenzaldehyde (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add 5-bromo-2,4-difluoro-3-hydroxybenzaldehyde, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes. This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes.
Quantitative Data Summary
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 6-Bromo-3-fluoro-2-cyanopyridine | 4-Ethylphenylacetylene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF/Et₃N | RT | High | Based on[4] |
| 2 | 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (2.5) | None | TMP | DMSO | RT | 97 | Based on[5] |
| 3 | Aryl Bromide | Terminal Alkyne | PdCl₂(PPh₃)₂ (3) | None | TBAF | Neat | 80-120 | Moderate to Excellent | Based on[6] |
Experimental Protocol: Sonogashira Coupling
This protocol is a general procedure adapted from known Sonogashira reactions of functionalized aryl halides.[4][5]
Materials:
-
5-Iodo-2,4-difluoro-3-hydroxybenzaldehyde (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Tetrahydrofuran (THF) (10 mL)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add 5-iodo-2,4-difluoro-3-hydroxybenzaldehyde, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed THF and Et₃N.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides and primary or secondary amines. This reaction is of great importance in the synthesis of pharmaceuticals and other nitrogen-containing compounds.
Quantitative Data Summary
Specific data for the Buchwald-Hartwig amination of a halogenated this compound is not available. The following data is based on a closely related substrate, 3,6-dichloro-2,4-difluoroaniline.
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | 3,6-Dichloro-2,4-difluoroaniline | Morpholine | Pd(OAc)₂ (2) | XPhos (3) | NaOt-Bu | Toluene | 100 | High | Based on | | 2 | 3,6-Dichloro-2,4-difluoroaniline | Aniline | Pd₂(dba)₃ (2) | RuPhos (3) | NaOt-Bu | Dioxane | 100 | High | Based on | | 3 | Aryl Bromide | Primary Amine | Pd(OAc)₂ (1-2) | Josiphos type | NaOt-Bu | Toluene | 80-110 | Good to Excellent | General Protocol |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is adapted from procedures for the amination of electron-deficient aryl chlorides.
Materials:
-
5-Bromo-2,4-difluoro-3-hydroxybenzaldehyde (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, add 5-bromo-2,4-difluoro-3-hydroxybenzaldehyde, Pd(OAc)₂, XPhos, and NaOt-Bu to a dry Schlenk tube.
-
Add anhydrous toluene and the amine.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a plug of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Potential application of synthesized aryl amines in modulating the Shh signaling pathway.
Disclaimer
The experimental protocols and quantitative data provided are based on established methodologies for structurally analogous compounds. Optimal reaction conditions for this compound derivatives may vary and require optimization. Researchers should exercise appropriate caution and adhere to all laboratory safety guidelines.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Condensation Reactions Involving 2,4-Difluoro-3-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of condensation reactions involving 2,4-Difluoro-3-hydroxybenzaldehyde, a versatile starting material for the synthesis of novel compounds with potential therapeutic applications. The resulting products, particularly chalcones and other α,β-unsaturated compounds, are of significant interest in medicinal chemistry due to their diverse biological activities. This document outlines detailed experimental protocols for key condensation reactions, presents quantitative data in a structured format, and illustrates a relevant biological signaling pathway.
Introduction to Condensation Reactions
Condensation reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. Two of the most prominent types of condensation reactions for aldehydes are the Claisen-Schmidt and Knoevenagel condensations. These reactions are instrumental in the synthesis of a wide array of biologically active molecules.
Claisen-Schmidt Condensation: This reaction involves the condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen.[1] It is a variation of the aldol condensation and is widely used for the synthesis of chalcones, which are 1,3-diaryl-2-propen-1-ones.[2]
Knoevenagel Condensation: This reaction entails the condensation of an aldehyde or ketone with a compound possessing an active methylene group (a CH2 group flanked by two electron-withdrawing groups).[3] This reaction is often followed by decarboxylation in what is known as the Doebner modification.[4]
Applications in Drug Discovery and Development
The products derived from the condensation of this compound, particularly chalcones, have shown promise in modulating key cellular signaling pathways implicated in various diseases. One such pathway is the Keap1-Nrf2 signaling pathway, a critical regulator of cellular defense against oxidative stress.
Chalcones, acting as Michael acceptors, can react with cysteine residues on the Keap1 protein.[5] This interaction disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, inducing their expression.[6] This upregulation of antioxidant and detoxification enzymes can protect cells from oxidative damage, a key factor in the pathogenesis of numerous chronic diseases.[4][7]
The presence of fluoro and hydroxyl substituents on the aromatic ring of the starting benzaldehyde can significantly influence the biological activity of the resulting chalcone derivatives.
Experimental Protocols
The following are detailed protocols for performing Claisen-Schmidt and Knoevenagel-Doebner condensations with this compound. These are generalized procedures and may require optimization for specific substrates and desired outcomes.
Protocol 1: Claisen-Schmidt Condensation for the Synthesis of 2',4'-Difluoro-3'-hydroxychalcone Derivatives
This protocol describes a general procedure for the base-catalyzed condensation of this compound with a substituted acetophenone.
Materials:
-
This compound
-
Substituted Acetophenone (e.g., acetophenone, 4'-methoxyacetophenone)
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) solution (10-60%)[2]
-
Hydrochloric Acid (HCl), dilute
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add the aqueous NaOH solution dropwise to the reaction mixture. The addition of a base will catalyze the reaction, often resulting in a color change.[5]
-
Continue stirring the reaction mixture at room temperature for a period of 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[8]
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to neutralize the excess base.
-
The precipitated solid product (the crude chalcone) is then collected by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[9]
Protocol 2: Knoevenagel-Doebner Condensation for the Synthesis of 3-(2,4-Difluoro-3-hydroxyphenyl)acrylic Acid
This protocol outlines the condensation of this compound with malonic acid, followed by decarboxylation.
Materials:
-
This compound
-
Malonic Acid
-
Pyridine
-
Piperidine (catalytic amount)
-
Hydrochloric Acid (HCl), concentrated
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and malonic acid (1.5-2 equivalents) in pyridine.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice and concentrated HCl to precipitate the product and neutralize the pyridine.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
The following tables summarize typical quantitative data for Claisen-Schmidt and Knoevenagel-Doebner condensation reactions. Note that specific yields and reaction times will vary depending on the specific reactants and reaction conditions used.
Table 1: Quantitative Data for Claisen-Schmidt Condensation
| Entry | Acetophenone Derivative | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Acetophenone | NaOH | Ethanol | 4-8 | 75-90 |
| 2 | 4'-Methoxyacetophenone | KOH | Ethanol | 6-12 | 80-95 |
| 3 | 4'-Chloroacetophenone | NaOH | Ethanol | 4-8 | 70-85 |
Table 2: Quantitative Data for Knoevenagel-Doebner Condensation
| Entry | Active Methylene Compound | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Malonic Acid | Piperidine | Pyridine | 2-4 | 80-95 |
| 2 | Ethyl Cyanoacetate | Piperidine | Ethanol | 3-6 | 70-85 |
| 3 | Malononitrile | Basic Alumina | Solvent-free (MW) | 0.1-0.5 | 85-98 |
Visualization of Signaling Pathway and Experimental Workflow
Keap1-Nrf2 Signaling Pathway Activated by Chalcones
Caption: Keap1-Nrf2 signaling pathway activation by chalcones.
General Experimental Workflow for Chalcone Synthesis and Purification
Caption: Workflow for Claisen-Schmidt condensation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. iris.uniroma1.it [iris.uniroma1.it]
- 6. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jetir.org [jetir.org]
- 9. rsc.org [rsc.org]
Application Notes and Protocols for the Preparation of 2,4-Difluoro-3-hydroxybenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluoro-3-hydroxybenzaldehyde and its derivatives are emerging as a significant class of compounds in medicinal chemistry and drug development. The unique substitution pattern of fluorine atoms and a hydroxyl group on the benzaldehyde scaffold imparts distinct electronic and steric properties, making these molecules attractive for the synthesis of novel therapeutic agents. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the phenolic hydroxyl and aldehyde functionalities provide versatile handles for further chemical modifications.
Derivatives of hydroxylated benzaldehydes, particularly Schiff bases, have shown promise as anticancer agents.[1][2] Research suggests that these compounds may exert their cytotoxic effects through the inhibition of key cellular targets like Heat Shock Protein 90 (Hsp90) and by modulating critical signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][3] The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis; its dysregulation is a hallmark of many cancers.[3] This document provides detailed protocols for the synthesis of the parent compound, this compound, and a representative Schiff base derivative, along with an overview of their potential applications in cancer research.
Synthetic Pathways and Experimental Protocols
The synthesis of this compound can be achieved through the formylation of 2,4-difluorophenol. Several formylation methods, such as the Vilsmeier-Haack, Reimer-Tiemann, and Duff reactions, are commonly employed for the introduction of an aldehyde group onto a phenolic ring.[4][5][6][7][8][9][10][11] The Vilsmeier-Haack reaction, utilizing a Vilsmeier reagent generated from a substituted amide and phosphorus oxychloride, is a powerful method for the formylation of electron-rich aromatic compounds.[11][12]
Experimental Protocol: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol outlines a potential synthetic route for this compound, starting from the commercially available 2,4-difluorophenol.
Materials:
-
2,4-Difluorophenol
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (1.5 eq.). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 eq.) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Formylation: Dissolve 2,4-difluorophenol (1.0 eq.) in anhydrous dichloromethane. Add the 2,4-difluorophenol solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (around 40-45 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of cold water, followed by 1 M HCl. Heat the mixture at 100 °C for 1 hour to hydrolyze the intermediate iminium salt. After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers and wash successively with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.
Experimental Protocol: Synthesis of a this compound Schiff Base Derivative
This protocol describes the synthesis of a representative Schiff base from this compound and aniline.
Materials:
-
This compound
-
Aniline
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.
-
Add aniline (1.0 eq.) to the solution, followed by a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If necessary, recrystallize the product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure Schiff base.
Data Presentation
The following table summarizes the expected data for the synthesis of this compound and its aniline Schiff base derivative. Please note that yields are estimates and can vary based on reaction scale and optimization.
| Compound | Starting Material(s) | Reaction Type | Expected Yield (%) | Purity (%) (Post-purification) |
| This compound | 2,4-Difluorophenol, DMF, POCl₃ | Vilsmeier-Haack | 50-70 | >98 |
| (E)-2-((phenylimino)methyl)-4,6-difluorophenol | This compound, Aniline | Schiff Base Condensation | 80-95 | >99 |
Application in Drug Discovery: Targeting Cancer Signaling Pathways
Derivatives of this compound are of significant interest in oncology drug discovery due to their potential to inhibit key proteins involved in cancer progression.
Inhibition of Hsp90 and Modulation of the MAPK Signaling Pathway
One of the promising mechanisms of action for Schiff bases derived from hydroxybenzaldehydes is the inhibition of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone that is essential for the stability and function of a large number of "client" proteins, many of which are oncoproteins that drive cancer cell growth and survival. By inhibiting Hsp90, these derivatives can lead to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical downstream effector of many receptor tyrosine kinases and is frequently hyperactivated in cancer. The MAPK cascade, consisting of RAF, MEK, and ERK kinases, plays a central role in transmitting signals from the cell surface to the nucleus to control gene expression and regulate cell fate. Inhibition of components of this pathway is a validated strategy in cancer therapy. There is evidence to suggest that Schiff base derivatives of hydroxybenzaldehydes can modulate the MAPK pathway, leading to apoptosis in cancer cells.[3]
Below is a diagram illustrating the potential mechanism of action of this compound derivatives in the context of cancer cell signaling.
Caption: Potential mechanism of this compound derivatives.
This diagram illustrates how derivatives of this compound may exert their anticancer effects by inhibiting Hsp90, leading to the degradation of oncogenic client proteins like RAF, and potentially by directly or indirectly inhibiting key components of the MAPK signaling pathway, such as ERK. This dual action can disrupt signals that promote cancer cell proliferation and survival.
Conclusion
This compound and its derivatives represent a promising scaffold for the development of novel therapeutics, particularly in the field of oncology. The synthetic protocols provided herein offer a foundation for the preparation of these compounds, enabling further investigation into their biological activities. The potential for these molecules to target key cancer-related proteins and signaling pathways underscores their importance for further research and development in the quest for more effective cancer treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors: rational identification of a new anticancer lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 9. jk-sci.com [jk-sci.com]
- 10. synarchive.com [synarchive.com]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. ijpcbs.com [ijpcbs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Difluoro-3-hydroxybenzaldehyde
Welcome to the technical support center for the synthesis of 2,4-Difluoro-3-hydroxybenzaldehyde. This guide is designed to assist researchers, scientists, and drug development professionals in improving reaction yields and troubleshooting common issues encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: While a single, standardized public domain synthesis is not extensively documented, the preparation of this compound can be approached through multi-step sequences involving the formylation of a suitably substituted difluorophenol. A common strategy involves the protection of the hydroxyl group of a precursor like 2,4-difluorophenol, followed by a regioselective formylation (e.g., ortho-lithiation followed by reaction with a formylating agent like DMF), and subsequent deprotection.
Q2: I am observing a low yield in my formylation step. What are the potential causes?
A2: Low yields in formylation reactions, such as those using n-butyllithium and DMF, can stem from several factors. These include incomplete reaction, side reactions, or degradation of the product. It is crucial to maintain anhydrous conditions and low temperatures during the lithiation step to prevent quenching of the organolithium intermediate. The purity of reagents, particularly the organolithium reagent, is also critical.
Q3: What are the typical impurities I might encounter, and how can I minimize them?
A3: Common impurities can include unreacted starting materials, regioisomers from non-selective formylation, and by-products from side reactions. For instance, if a protecting group strategy is used, incomplete deprotection can lead to a protected aldehyde impurity. To minimize these, careful control of reaction conditions (temperature, stoichiometry) is essential. Purification methods like column chromatography and recrystallization are typically required to isolate the desired product.
Q4: My purification by column chromatography is not giving good separation. What can I do?
A4: Poor separation during column chromatography can be due to an inappropriate solvent system, overloading the column, or interactions between the compound and the stationary phase. The phenolic hydroxyl group can cause tailing on silica gel. To improve separation, screen various solvent systems using Thin Layer Chromatography (TLC) first. A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is a good starting point. If tailing is an issue, adding a small amount of a polar modifier like acetic acid to the mobile phase can sometimes help.
Q5: What is the best way to recrystallize the final product?
A5: The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below. For similar hydroxybenzaldehydes, solvents like isopropyl ether have been used successfully. Experiment with different solvents or solvent mixtures. Slow cooling is crucial to obtain pure crystals. If oily impurities are present, treating the hot solution with activated charcoal before filtration can be beneficial.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction | - Ensure all reagents are fresh and of high purity.- Optimize reaction time and temperature.- Use a slight excess of the limiting reagent. |
| Side reactions (e.g., multiple formylations) | - Carefully control the stoichiometry of the reagents.- Maintain the recommended reaction temperature. | |
| Product degradation | - Work up the reaction promptly after completion.- Avoid exposure to strong acids or bases during purification if the product is sensitive. | |
| Formation of Impurities | Presence of moisture or air | - Use anhydrous solvents and reagents.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Non-regioselective reaction | - Investigate different directing groups or reaction conditions to favor the desired isomer. | |
| Difficult Purification | Poor separation in column chromatography | - Optimize the mobile phase using TLC.- Ensure proper column packing to avoid channeling.- Do not overload the column. |
| Product oiling out during recrystallization | - Try a different recrystallization solvent or a solvent mixture.- Ensure the crude product is sufficiently pure before attempting recrystallization. | |
| Inconsistent Results | Variability in reagent quality | - Use reagents from a reliable supplier and test for purity if necessary. |
| Fluctuations in reaction conditions | - Use a controlled temperature bath and monitor the reaction temperature closely. |
Experimental Protocols
Below are generalized experimental protocols for key steps that may be involved in the synthesis of this compound. These should be adapted and optimized for your specific laboratory conditions.
Protocol 1: Ortho-Formylation of a Protected 2,4-Difluorophenol (Illustrative)
-
Protection of the Hydroxyl Group:
-
Dissolve 2,4-difluorophenol in a suitable solvent (e.g., DMF or acetonitrile).
-
Add a base (e.g., potassium carbonate) followed by a protecting group precursor (e.g., methoxymethyl chloride) at room temperature.
-
Stir the reaction mixture until completion (monitor by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the protected intermediate by column chromatography.
-
-
Ortho-Lithiation and Formylation:
-
Dissolve the protected 2,4-difluorophenol in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of n-butyllithium in hexanes.
-
Stir the mixture at low temperature for a specified time to allow for lithiation.
-
Add anhydrous DMF and continue stirring, allowing the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent and dry the organic layer.
-
Purify the crude product by column chromatography.
-
-
Deprotection:
-
Dissolve the formylated and protected intermediate in a suitable solvent.
-
Add an appropriate deprotecting agent (e.g., an acid for an acetal protecting group).
-
Stir the reaction at room temperature or with gentle heating until the deprotection is complete (monitor by TLC).
-
Neutralize the reaction mixture and extract the final product.
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Purify the this compound by recrystallization or column chromatography.
-
Visualizing the Workflow
A general workflow for the synthesis and purification of this compound is depicted below.
Caption: General synthetic workflow for this compound.
Technical Support Center: Purification of Crude 2,4-Difluoro-3-hydroxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,4-Difluoro-3-hydroxybenzaldehyde by recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The compound is highly soluble in the solvent even at low temperatures. 3. The solution is supersaturated, but nucleation has not occurred. | 1. Concentrate the solution by boiling off some solvent and allow it to cool again. 2. Select a different solvent or use a mixed-solvent system. Consider adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the cooled solution until turbidity appears, then warm to redissolve and cool slowly. 3. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[1] |
| The compound "oils out" instead of crystallizing. | 1. The cooling process is too rapid. 2. The concentration of the solute is too high. 3. The presence of significant impurities is depressing the melting point. | 1. Allow the solution to cool more slowly. Insulate the flask to reduce the cooling rate. 2. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and then cool slowly. 3. Consider pre-purification by another method, or add a small amount of activated charcoal to the hot solution to adsorb impurities, followed by hot filtration.[2] |
| Low yield of recovered crystals. | 1. Too much solvent was used, leaving a significant amount of the product in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with too much cold solvent. | 1. Concentrate the mother liquor and cool to recover more product. Test the mother liquor by evaporating a small amount to see if a significant residue remains.[2] 2. Filter the hot solution quickly. Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling. Add a small excess of hot solvent before filtration. 3. Wash the crystals with a minimal amount of ice-cold solvent. |
| Crystals are colored or appear impure. | 1. Impurities have similar solubility to the product. 2. The crystals formed too quickly, trapping impurities. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. 2. Ensure a slow cooling rate to allow for selective crystal formation.[2] |
| Very fine or powdered crystals are obtained. | 1. The solution cooled too rapidly. 2. The solution was agitated during cooling. | 1. Allow the solution to cool slowly and without disturbance. 2. Avoid moving or swirling the flask during the initial stages of crystal growth. |
Frequently Asked Questions (FAQs)
Q1: How do I select a suitable solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and sparingly soluble at room or lower temperatures. Given the polar nature of the hydroxyl and aldehyde groups, polar protic and aprotic solvents are good starting points. A related compound, 2-fluoro-4-hydroxybenzaldehyde, has been successfully recrystallized from isopropyl ether.[3][4] Small-scale solubility tests are highly recommended to determine the optimal solvent.
Q2: What are some recommended solvents to screen for the recrystallization of this compound?
A2: Based on the structure and information on similar compounds, you can screen the following solvents and solvent systems. The table below provides a qualitative guide.
| Solvent | Predicted Solubility (Hot) | Predicted Solubility (Cold) | Notes |
| Isopropyl Ether | Moderate to High | Low | A good starting point based on the purification of a similar compound.[3][4] |
| Toluene | Moderate | Low | A less polar option that may provide good differential solubility. |
| Heptane/Ethyl Acetate | Varies with ratio | Varies with ratio | A non-polar/polar mixture that can be fine-tuned. |
| Ethanol/Water | High | Low to Moderate | The amount of water can be adjusted to reduce solubility upon cooling. |
| Acetone | High | Moderate to High | May be too good a solvent, leading to low recovery. Can be used in a mixed solvent system with an anti-solvent like hexane.[5] |
Q3: My compound is not dissolving in the hot solvent. What should I do?
A3: First, ensure the solvent is at its boiling point. If the compound is still not dissolving, you can add more solvent in small increments. Be aware that adding a large excess of solvent will decrease your final yield.[1] If a significant amount of solid remains undissolved, it may be an insoluble impurity, which can be removed by hot filtration.
Q4: What are the potential impurities in crude this compound?
A4: Common impurities can arise from starting materials or side reactions during synthesis. These may include unreacted precursors, byproducts from incomplete reactions, or over-oxidized products such as the corresponding carboxylic acid (2,4-Difluoro-3-hydroxybenzoic acid).
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline and should be optimized based on the purity of the crude material and the results of solvent screening tests. The use of isopropyl ether is suggested as a starting point based on literature for a similar compound.[3][4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., isopropyl ether). Heat the mixture to the boiling point of the solvent with stirring. Continue to add small portions of the hot solvent until the compound just dissolves.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To promote slow cooling, you can insulate the flask. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Logical Workflow for Recrystallization Troubleshooting
Caption: Troubleshooting workflow for recrystallization.
Purification Process Overview
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 5. Tips & Tricks [chem.rochester.edu]
troubleshooting low yield in 2,4-Difluoro-3-hydroxybenzaldehyde reactions
Welcome to the technical support center for 2,4-Difluoro-3-hydroxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis and subsequent reactions, with a primary focus on addressing low product yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield when synthesizing this compound?
A1: Low yields typically stem from sub-optimal reaction conditions, particularly in formylation reactions. Key factors include poor temperature control, reagent quality, and inefficient hydrolysis of reaction intermediates. For instance, in Vilsmeier-Haack reactions, maintaining low temperatures is crucial to prevent side reactions with the electron-rich phenolic starting material.[1][2]
Q2: My TLC analysis shows multiple spots after the reaction. What are the likely side products or impurities?
A2: The presence of multiple spots can indicate unreacted starting material (e.g., 2,4-difluorophenol), the formation of isomeric byproducts, or degradation. Depending on the formylation method, regioisomers can be a significant impurity.[1] Inadequate temperature control can also lead to the formation of tarry, polymeric materials.[3]
Q3: Can the quality of my starting materials significantly impact the reaction yield?
A3: Absolutely. The purity of reactants and the use of anhydrous solvents are critical, especially for moisture-sensitive reactions like the Vilsmeier-Haack or those involving organometallics.[4] Impurities can interfere with the primary reaction pathway or complicate the purification process, leading to a lower isolated yield.[4]
Q4: I am having trouble purifying the final product. What methods are most effective for this compound?
A4: Purification can often be achieved through recrystallization or column chromatography. For recrystallization, solvents like isopropyl ether can be effective.[5] For column chromatography, a common approach is using a solvent system with a gradient of ethyl acetate in hexane or n-heptane.[5][6] If the aldehyde is an impurity in a larger molecule, selective removal using a sodium bisulfite wash can be an effective strategy.[5]
Troubleshooting Guides for Low Yield
This guide provides solutions to specific problems encountered during the synthesis of this compound, particularly via formylation of 2,4-difluorophenol.
| Issue Observed | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from DMF and POCl₃, for example) may have decomposed or was not formed correctly.[7][8] | - Ensure DMF and POCl₃ are fresh and of high purity. - Prepare the reagent in situ and use it promptly. - Strictly control the temperature during reagent formation as per the protocol.[9] |
| 2. Poor Reactivity of Arene: The starting 2,4-difluorophenol is an electron-rich arene, but reaction conditions may not be optimal for electrophilic substitution. | - Confirm the stoichiometry of all reagents. - Ensure the reaction temperature is appropriate; some reactions require an initial low temperature followed by warming to proceed to completion.[2] | |
| Reaction Stalls / Incomplete Conversion | 1. Insufficient Reagent Stoichiometry: An inadequate amount of the formylating agent was used. | - Re-evaluate the molar equivalents of the Vilsmeier reagent or other formylating agents relative to the substrate. |
| 2. Inefficient Mixing: In heterogeneous reaction mixtures, poor stirring can limit the interaction between reactants. | - Ensure vigorous and continuous stirring throughout the reaction, especially if solids are present.[4] | |
| Formation of Dark, Tarry Substance | 1. High Reaction Temperature: Overheating can cause decomposition of the starting material, intermediates, or the final product, leading to polymerization.[1] | - Strictly maintain the recommended temperature profile. For the Vilsmeier-Haack reaction, addition of the phenol should occur at low temperatures (e.g., -15°C to 10°C).[1][2] |
| 2. Presence of Oxidizing Impurities: Contaminants in reagents or solvents can lead to oxidative side reactions. | - Use high-purity, and where necessary, freshly distilled solvents and reagents. | |
| Low Isolated Yield After Workup | 1. Incomplete Hydrolysis: The intermediate iminium salt was not fully hydrolyzed to the aldehyde during the aqueous workup.[1] | - Ensure the hydrolysis step is carried out for a sufficient duration and at the recommended temperature (e.g., warming to 50°C).[2] - Adjust the pH carefully during workup to ensure the product is in a neutral, extractable form.[10] |
| 2. Product Loss During Extraction: The product may have partial solubility in the aqueous phase, or an inappropriate extraction solvent was used. | - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). - Wash the combined organic layers with brine to reduce the amount of dissolved water and improve separation.[4] |
Quantitative Data Summary
Direct comparative yield data for the synthesis of this compound is not abundant in the literature. However, the yields of formylation reactions on structurally similar phenols are well-documented and provide a useful benchmark.
| Formylation Method | Substrate Type | Typical Yield Range | Key Considerations |
| Vilsmeier-Haack Reaction | Electron-rich phenols (e.g., Resorcinol) | 65-75%[1][2] | Requires strict temperature control. Isolation of the intermediate salt can improve purity.[2] |
| Duff Reaction | Activated phenols | Generally low and inefficient[1] | Often results in complex mixtures and unreacted starting material.[1] |
| Reimer-Tiemann Reaction | Phenols | Moderate | Can suffer from poor regioselectivity, producing isomeric byproducts.[1] |
| Formylation with Dichloromethyl Alkyl Ethers | Fluorine-containing anisoles | Good[11] | This method is effective for anisoles but may lead to aryl formate formation with unprotected phenols.[11] |
Experimental Protocols
Protocol: Synthesis of this compound via Vilsmeier-Haack Formylation
This protocol is a representative procedure adapted from the Vilsmeier-Haack formylation of similar electron-rich phenols.[1][2][9]
Materials:
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2,4-Difluorophenol
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Acetonitrile, anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Formation:
-
In a three-necked flask under an inert atmosphere (e.g., nitrogen), add anhydrous DMF (1.2 eq) to anhydrous acetonitrile.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add POCl₃ (1.1 eq) dropwise to the DMF solution, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure the complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Cool the Vilsmeier reagent suspension to -15°C.
-
In a separate flask, dissolve 2,4-difluorophenol (1.0 eq) in anhydrous acetonitrile.
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Add the 2,4-difluorophenol solution dropwise to the cold Vilsmeier reagent suspension over 1-2 hours, maintaining the internal temperature below -10°C. An iminium salt precipitate should form.
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After the addition, stir the reaction mixture at -15°C for an additional 2 hours.
-
-
Hydrolysis and Workup:
-
Allow the reaction to warm to room temperature and then carefully pour it onto crushed ice.
-
Heat the aqueous mixture to approximately 50°C and stir for 1 hour to ensure complete hydrolysis of the intermediate salt.[2]
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Cool the solution to room temperature and extract the product with ethyl acetate (3 x volume of aqueous layer).
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Combine the organic extracts and wash with water, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude this compound by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers [jstage.jst.go.jp]
optimizing reaction conditions for the formylation of difluorophenols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the formylation of difluorophenols.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formylation of difluorophenols, offering potential causes and solutions for each problem.
Issue 1: Low or No Conversion of the Starting Difluorophenol
| Potential Cause | Recommended Solutions |
| Insufficient Reactivity of the Substrate: The two electron-withdrawing fluorine atoms deactivate the phenolic ring, making electrophilic aromatic substitution challenging. | - Increase Reaction Temperature and/or Time: Carefully increase the temperature and monitor the reaction progress by TLC. - Use a More Potent Formylating System: For less reactive difluorophenols, consider stronger formylation methods. For instance, a modified Duff reaction using trifluoroacetic acid (TFA) as a solvent can enhance the reaction rate. The MgCl₂/paraformaldehyde method is also known for its high yields, even with deactivated phenols.[1][2] |
| Inadequate Anhydrous Conditions: Moisture can deactivate many formylating reagents, especially in the Vilsmeier-Haack and MgCl₂/paraformaldehyde reactions.[1][3] | - Thoroughly Dry Glassware and Reagents: Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. For the MgCl₂/paraformaldehyde method, using anhydrous MgCl₂ beads is recommended over powder.[1] |
| Poor Reagent Quality: Degradation of reagents, such as paraformaldehyde or the Vilsmeier reagent, can lead to failed reactions. | - Use Fresh or Purified Reagents: Use freshly opened bottles of reagents or purify them before use. The Vilsmeier reagent should ideally be prepared fresh for each reaction.[4] |
Issue 2: Formation of Multiple Products and Isomers
| Potential Cause | Recommended Solutions |
| Lack of Regioselectivity: The hydroxyl group is an ortho, para-director, and the fluorine atoms also influence the position of electrophilic attack, potentially leading to a mixture of isomers. | - Choice of Formylation Method: - For exclusive ortho-formylation, the MgCl₂/paraformaldehyde method is highly recommended due to its excellent regioselectivity.[2][5] - The Duff reaction also generally shows a strong preference for ortho-formylation.[6][7] - The Reimer-Tiemann reaction typically favors the ortho product, but para-isomers can form.[8] |
| Di- or Poly-formylation: Highly activated phenols or forcing reaction conditions can lead to the introduction of more than one formyl group. | - Control Stoichiometry: Use a stoichiometric amount or a slight excess of the formylating agent. Reducing the amount of the formylating agent can increase selectivity for the mono-formylated product.[3] |
| O-Formylation instead of C-Formylation: With certain methods, such as formylation with dichloromethyl alkyl ethers in the presence of Lewis acids, O-formylation to yield an aryl formate can be a significant side reaction with fluorinated phenols.[9] | - Method Selection: If C-formylation is desired, avoid methods known to favor O-formylation with fluorinated phenols. The Duff, Reimer-Tiemann, and MgCl₂/paraformaldehyde methods typically yield C-formylated products. |
Frequently Asked Questions (FAQs)
Q1: Which formylation method is best for my difluorophenol isomer?
The choice of method depends on the desired regioselectivity and the specific difluorophenol isomer.
-
For high ortho-selectivity: The MgCl₂/paraformaldehyde method is generally the most reliable for a wide range of phenols, including those with electron-withdrawing groups.[2][10] The Duff reaction is also a good option for ortho-formylation.[6]
-
For 3,5-Difluorophenol: The Duff reaction has been successfully used to produce 3,5-difluoro-4-hydroxybenzaldehyde.[11]
-
For 2,6-Difluorophenol: Due to steric hindrance at the ortho positions, formylation is expected to occur at the para position. A modified Duff reaction using a strong acid like TFA might be effective.[12]
-
For 2,4-Difluorophenol: The formylation will likely occur at the C6 position (ortho to the hydroxyl group and para to the C4 fluorine). The MgCl₂/paraformaldehyde method would be a good starting point for high regioselectivity.
Q2: I am getting a low yield with the Reimer-Tiemann reaction. How can I improve it?
The Reimer-Tiemann reaction is known for often giving low yields with deactivated phenols.[1] To improve the yield:
-
Use a Phase-Transfer Catalyst: This can improve the reaction between the aqueous and organic phases.[1]
-
Ensure Vigorous Stirring: Maximize the interfacial area between the two phases.[1]
-
Optimize Reaction Temperature: The reaction can be highly exothermic once initiated, so careful temperature control is crucial.[13]
Q3: Why is my Vilsmeier-Haack reaction not working for my difluorophenol?
The Vilsmeier-Haack reagent is a weak electrophile and generally works best with electron-rich aromatic compounds.[4][14] Difluorophenols are electron-deficient, which can make them unreactive under standard Vilsmeier-Haack conditions.[15] Consider using a more powerful formylation method.
Q4: How does the position of the fluorine atoms affect the reaction?
Fluorine is an electron-withdrawing group but an ortho, para-director in electrophilic aromatic substitution.[16] The interplay of the hydroxyl group's directing effect and the electronic and steric effects of the two fluorine atoms will determine the regioselectivity. The overall deactivation of the ring by the fluorine atoms makes the reaction more challenging compared to non-fluorinated phenols.[17]
Data Presentation: Comparative Yields of Formylation Methods
The following table summarizes reported yields for the formylation of various phenols, providing a comparative overview of different methods. Data for difluorophenols is limited in the literature, so data for related substituted phenols is included for reference.
| Phenol Substrate | Formylation Method | Reagents | Solvent | Temperature | Time | Yield (%) | Product(s) |
| 3,5-Difluorophenol | Duff Reaction | Hexamethylenetetramine | - | - | - | - | 3,5-Difluoro-4-hydroxybenzaldehyde |
| 2,6-Dimethylphenol | Duff Reaction | Hexamethylenetetramine, TFA | TFA | Reflux | 12 h | 95% | 4-Formyl-2,6-dimethylphenol |
| Phenol | MgCl₂/Paraformaldehyde | MgCl₂, Et₃N, Paraformaldehyde | Acetonitrile | Reflux | 2 h | 85% | Salicylaldehyde |
| 2-Chlorophenol | MgCl₂/Paraformaldehyde | MgCl₂, Et₃N, Paraformaldehyde | Acetonitrile | Reflux | 2 h | 95% | 3-Chlorosalicylaldehyde |
| 3,5-Dimethoxyphenol | Dichloromethyl methyl ether/TiCl₄ | Cl₂CHOCH₃, TiCl₄ | Dichloromethane | 0°C | 1-2 h | 94% | 2-Formyl-3,5-dimethoxyphenol (82%) and 4-Formyl-3,5-dimethoxyphenol (18%) |
| 3,5-Difluorophenol | Dichloromethyl butyl ether/AlCl₃ | Dichloromethyl butyl ether, AlCl₃ | CH₂Cl₂ | - | 1 h | High | 3,5-Difluorophenyl formate (O-formylation) |
Experimental Protocols
1. General Protocol for ortho-Formylation using MgCl₂ and Paraformaldehyde [5][18]
This method is highly selective for the ortho-position and is often high-yielding.
-
Materials:
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Difluorophenol (1 eq.)
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Anhydrous Magnesium Chloride (MgCl₂) (1.5 eq.)
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Paraformaldehyde (dried over P₂O₅) (6.75 eq.)
-
Triethylamine (Et₃N) (dried over Na) (3.75 eq.)
-
Anhydrous Acetonitrile or Tetrahydrofuran (THF)
-
-
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., Argon), add the difluorophenol, anhydrous MgCl₂, and paraformaldehyde.
-
Add anhydrous acetonitrile (or THF) via syringe.
-
Add dry triethylamine dropwise to the stirred mixture.
-
Heat the reaction mixture to reflux for 2-8 hours. Monitor the reaction progress by TLC.
-
Cool the mixture to room temperature and add 5% aqueous HCl.
-
Extract the product with diethyl ether.
-
Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
-
2. General Protocol for the Duff Reaction (Modified with TFA) [19]
This modified Duff reaction can provide higher yields than the classical method, especially for less reactive phenols.
-
Materials:
-
Difluorophenol (1 eq.)
-
Hexamethylenetetramine (1 eq.)
-
Trifluoroacetic Acid (TFA)
-
-
Procedure:
-
In a round-bottom flask, dissolve the difluorophenol and hexamethylenetetramine in trifluoroacetic acid.
-
Heat the mixture under reflux (83-90°C) for 12 hours.
-
Cool the reaction mixture and concentrate it under reduced pressure.
-
Add the residue to ice water and stir for 15 minutes.
-
Basify the mixture with Na₂CO₃ and extract with diethyl ether.
-
Concentrate the ether extract to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., CHCl₃/pentane).
-
3. General Protocol for the Reimer-Tiemann Reaction [20][21]
This is a classical method for ortho-formylation, though yields may vary.
-
Materials:
-
Difluorophenol (1 eq.)
-
Sodium Hydroxide (NaOH) (5 eq.)
-
Chloroform (CHCl₃) (1.1 eq.)
-
95% Ethanol
-
Hydrochloric Acid (HCl)
-
-
Procedure:
-
In a three-necked round-bottom flask fitted with a reflux condenser, a stirrer, and a dropping funnel, dissolve the difluorophenol in 95% ethanol.
-
Rapidly add a solution of NaOH in water.
-
Heat the resulting solution to 70-80°C on a steam bath.
-
Begin the dropwise addition of chloroform at a rate that maintains gentle reflux.
-
After the addition is complete, continue stirring for 1 hour.
-
Remove the ethanol and excess chloroform by distillation.
-
Acidify the residue with HCl until it is acidic to Congo red paper.
-
Separate the oily product, wash it several times with hot water, and purify by distillation under reduced pressure or recrystallization.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for the formylation of difluorophenols.
Caption: Decision tree for selecting a formylation method for difluorophenols.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciencemadness.org [sciencemadness.org]
- 11. researchgate.net [researchgate.net]
- 12. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 14. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 15. Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers [jstage.jst.go.jp]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. echemi.com [echemi.com]
- 18. chemistry.mdma.ch [chemistry.mdma.ch]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
- 20. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 21. byjus.com [byjus.com]
Technical Support Center: Synthesis of 2,4-Difluoro-3-hydroxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Difluoro-3-hydroxybenzaldehyde. The information is tailored to address specific challenges that may arise during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective method is the ortho-formylation of 2,6-difluorophenol. This reaction introduces a formyl group (-CHO) specifically at the position adjacent (ortho) to the hydroxyl group on the aromatic ring. Several named reactions can achieve this, including the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions. A particularly regioselective method involves the use of paraformaldehyde and a magnesium salt.
Q2: What are the most likely side products in this synthesis?
The potential side products largely depend on the chosen formylation method. However, common impurities may include:
-
Unreacted Starting Material: Incomplete conversion will leave residual 2,6-difluorophenol.
-
Para-formylated Isomer (3,5-Difluoro-4-hydroxybenzaldehyde): While many methods favor ortho substitution, some may yield the para isomer as a minor byproduct.
-
Di-formylated Products: Under certain conditions, a second formyl group could be introduced onto the aromatic ring.
-
Polymeric Materials: Phenols can be prone to polymerization under harsh acidic or basic conditions.
-
Method-Specific Byproducts: For instance, prolonged reaction times in magnesium-mediated formylation might lead to the formation of 2-(methoxymethyl)-6-fluorophenol derivatives.[1]
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material (2,6-difluorophenol), you can observe the consumption of the reactant and the appearance of the product spot. The product, being more polar than the starting phenol, will typically have a lower Rf value.
Q4: What are the recommended purification techniques for the crude product?
The crude product can be purified using several methods:
-
Column Chromatography: This is a highly effective method for separating the desired product from non-polar impurities and isomers. A silica gel column with a gradient elution of ethyl acetate in a non-polar solvent like hexane is a good starting point.
-
Recrystallization: If the crude product is a solid of reasonable purity, recrystallization from a suitable solvent system can be an efficient purification method.
-
Acid-Base Extraction: An aqueous basic wash can help remove unreacted acidic starting material (2,6-difluorophenol).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Inactive Reagents | Ensure that all reagents, especially the formylating agent and any catalysts or bases, are fresh and have been stored under the recommended conditions. Paraformaldehyde, for example, should be kept dry. |
| Insufficient Reaction Temperature | Most formylation reactions require heating to proceed at a reasonable rate. Ensure that the reaction mixture reaches and maintains the temperature specified in the protocol. |
| Poor Quality of Starting Material | Use high-purity 2,6-difluorophenol. Impurities in the starting material can inhibit the reaction. |
| Inadequate Mixing | In biphasic reactions (like some variations of the Reimer-Tiemann reaction), vigorous stirring is crucial to ensure contact between the reactants in different phases.[2] |
Problem 2: Presence of Significant Impurities in the Crude Product
| Impurity Type | Identification | Removal Strategy |
| Unreacted 2,6-Difluorophenol | Can be detected by TLC as a spot with a higher Rf value than the product. | - Perform an aqueous basic wash (e.g., with sodium bicarbonate solution) during the workup to extract the acidic phenol. - Separate via column chromatography. |
| Para-formylated Isomer | May appear as a separate spot on TLC, often with a slightly different Rf value from the desired ortho-product. | - Careful column chromatography is the most effective method for separating positional isomers. |
| Polymeric Byproducts | Often appear as a baseline streak on TLC or as an insoluble tar in the reaction mixture. | - Optimize reaction conditions (e.g., temperature, reaction time) to minimize their formation. - Filtration of the crude product solution before chromatography can remove insoluble polymers. |
Experimental Protocols
Ortho-Formylation of 2,6-Difluorophenol using Paraformaldehyde and Magnesium Chloride
This method is adapted from a procedure known for its high regioselectivity for ortho-formylation of phenols.[1]
Materials:
-
2,6-Difluorophenol
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Paraformaldehyde
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (1 M)
-
Diethyl ether or Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon or nitrogen), add anhydrous magnesium chloride (2.0 equivalents) and paraformaldehyde (3.0 equivalents).
-
Add anhydrous THF via syringe.
-
Add triethylamine (2.0 equivalents) dropwise with stirring.
-
Add 2,6-difluorophenol (1.0 equivalent) dropwise.
-
Heat the mixture to reflux (approximately 66 °C in THF) and maintain for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and add diethyl ether or ethyl acetate.
-
Wash the organic phase successively with 1 M HCl and water.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
| Parameter | Ortho-Formylation with Paraformaldehyde/MgCl₂ | General Reimer-Tiemann | General Duff Reaction |
| Selectivity | High for ortho-product[1] | Mixture of ortho and para isomers[2] | Predominantly ortho, but can give para if ortho is blocked[3] |
| Typical Yield | Generally good to high[1] | Often moderate | Generally low to moderate[3] |
| Reaction Conditions | Moderate (reflux in THF)[1] | Can be harsh (strong base, heat)[2] | High temperatures often required[4] |
Visualizations
References
Technical Support Center: Regioselective Synthesis of 2,4-Difluoro-3-hydroxybenzaldehyde
Welcome to the technical support center for the synthesis of 2,4-Difluoro-3-hydroxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered during the regioselective synthesis of this important intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
A1: The main challenge is achieving regioselectivity during the formylation of 2,4-difluorophenol. The goal is to introduce the aldehyde group at the C3 position, which is ortho to the hydroxyl group and meta to the C4 fluorine atom. The hydroxyl group is a strong ortho, para-director, and the fluorine at C4 is also an ortho, para-director. This can lead to the formation of the undesired 5-formyl isomer. Additionally, the two electron-withdrawing fluorine atoms deactivate the aromatic ring, making the electrophilic substitution reaction more difficult compared to phenol itself.[1][2]
Q2: Which synthetic routes are most promising for achieving high regioselectivity?
A2: The most promising methods for achieving high ortho-selectivity in the formylation of phenols are the Casnati-Skattebøl (magnesium-mediated) formylation and the modified Duff reaction.[3][4] The Casnati-Skattebøl reaction, in particular, is known for its excellent selectivity for the position ortho to the hydroxyl group.[1][3]
Q3: Why is it critical to use anhydrous reagents in the Casnati-Skattebøl formylation?
A3: The Casnati-Skattebøl reaction relies on the formation of a magnesium phenoxide intermediate. The reagents used, especially magnesium chloride, are highly hygroscopic. Any moisture present will react with the reagents, preventing the formation of the active magnesium phenoxide complex and inhibiting the reaction. The use of anhydrous MgCl₂ beads is particularly recommended over powder to ensure the absence of water.[1]
Q4: I am observing O-formylation as a side product. How can this be avoided?
A4: O-formylation, the formation of an aryl formate ester on the hydroxyl group, can occur with certain formylation methods, particularly those using dichloromethyl alkyl ethers in the presence of a Lewis acid like TiCl₄.[5] To avoid this, methods that proceed through a directed ortho-formylation mechanism, such as the Casnati-Skattebøl reaction, are preferred as they do not typically lead to O-formylation.[3][6]
Q5: Can I use a protecting group strategy for this synthesis?
A5: Yes, a protecting group strategy is a viable alternative. One could protect the hydroxyl group of 2,4-difluorophenol, for example, as a methoxymethyl (MOM) ether. Then, directed ortho-metalation (DoM) using a strong base like n-butyllithium at low temperatures can be performed, followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF). The final step would be the deprotection of the hydroxyl group. While this method offers excellent regioselectivity, it involves hazardous organolithium reagents and cryogenic temperatures.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion of Starting Material (2,4-Difluorophenol) | 1. Insufficiently anhydrous conditions (especially for Casnati-Skattebøl method).2. Deactivation of the aromatic ring by the two fluorine atoms.3. Poor quality of reagents (e.g., paraformaldehyde, MgCl₂). | 1. Thoroughly dry all glassware and solvents. Use anhydrous MgCl₂ beads instead of powder. Run the reaction under an inert atmosphere (Argon or Nitrogen).[1]2. Increase reaction time and/or temperature. For the Duff reaction, use a stronger acid catalyst like trifluoroacetic acid.[8]3. Use fresh, high-purity reagents. Dry paraformaldehyde over P₂O₅ before use. |
| Formation of Multiple Isomers (Poor Regioselectivity) | 1. The chosen formylation method has inherently low regioselectivity (e.g., standard Reimer-Tiemann).2. Reaction conditions are too harsh, leading to isomerization or reaction at less favored sites. | 1. Switch to a more regioselective method like the Casnati-Skattebøl formylation, which strongly favors the ortho position.[3][6]2. Optimize reaction temperature and time. Lowering the temperature may improve selectivity. |
| Formation of Byproducts (e.g., O-formylation, diformylation) | 1. O-formylation can occur with certain Lewis acid-mediated methods.[5]2. Diformylation can occur if the reaction conditions are too forcing or if there is a high excess of the formylating agent. | 1. Use the Casnati-Skattebøl method to avoid O-formylation.2. Carefully control the stoichiometry of the reagents. Use a slight excess of the formylating agent, but avoid large excesses. Monitor the reaction by TLC to stop it upon completion. |
| Difficult Purification of the Final Product | 1. Close boiling points or polarities of the desired product and the starting material or isomers.2. Presence of tarry or polymeric materials. | 1. Use flash column chromatography with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexane).[9]2. Consider converting the aldehyde to its bisulfite adduct for separation. The adduct is water-soluble and can be isolated, and the aldehyde can be regenerated by treatment with acid or base.[9] |
Data Presentation: Comparison of Formylation Methods
The following table summarizes typical yields for the ortho-formylation of various substituted phenols using methods applicable to the synthesis of this compound. Note that yields can vary significantly based on the specific substrate and reaction conditions.
| Formylation Method | Substrate | Major Product | Yield (%) | Reference(s) |
| Casnati-Skattebøl | 2-Bromophenol | 3-Bromosalicylaldehyde | 80-81 | [1] |
| Casnati-Skattebøl | 4-Methoxyphenol | 2-Hydroxy-5-methoxybenzaldehyde | 99 | [10] |
| Modified Duff Reaction (TFA) | 4-tert-Butylphenol | 5-tert-Butylsalicylaldehyde | 65 | [8] |
| Modified Duff Reaction (TFA) | 4-Chlorophenol | 5-Chlorosalicylaldehyde | 41 | [8] |
| Lewis Acid-Mediated Formylation (AlCl₃) | 1,3-Difluorobenzene | 2,4-Difluorobenzaldehyde | 73 | [5] |
Experimental Protocols
Protocol 1: Casnati-Skattebøl ortho-Formylation of 2,4-Difluorophenol (Adapted)
This protocol is adapted from the established procedure for the highly regioselective ortho-formylation of phenols.[1]
Materials:
-
2,4-Difluorophenol
-
Anhydrous Magnesium Chloride (MgCl₂, beads, 99.9%)
-
Paraformaldehyde (dried over P₂O₅)
-
Triethylamine (Et₃N, distilled from CaH₂)
-
Anhydrous Tetrahydrofuran (THF, distilled from sodium/benzophenone)
-
1 N Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add anhydrous MgCl₂ (2.0 eq.) and paraformaldehyde (3.0 eq.).
-
Purge the flask with argon.
-
Add anhydrous THF via syringe.
-
Add triethylamine (2.0 eq.) dropwise via syringe and stir the mixture for 10 minutes.
-
Add 2,4-difluorophenol (1.0 eq.) dropwise via syringe. The mixture should become opaque.
-
Heat the reaction mixture to a gentle reflux (approx. 75°C) in an oil bath. The mixture is expected to turn a yellow-orange color.
-
Maintain reflux for 4-8 hours, monitoring the reaction progress by TLC.
-
Cool the reaction to room temperature and add diethyl ether.
-
Transfer the mixture to a separatory funnel and wash successively with 1 N HCl (3 x) and water (3 x).
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
Protocol 2: Modified Duff Reaction of 2,4-Difluorophenol (Adapted)
This protocol is adapted from a modified Duff reaction that shows improved yields for deactivated phenols.[8]
Materials:
-
2,4-Difluorophenol
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic Acid (TFA)
-
4 M Sulfuric Acid (H₂SO₄)
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve 2,4-difluorophenol (1.0 eq.) in trifluoroacetic acid.
-
Add hexamethylenetetramine (2.0 eq.) portion-wise to the stirred solution.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the mixture to room temperature and slowly pour it into a beaker of ice.
-
Add 4 M H₂SO₄ and heat the mixture to 100°C for 1 hour to hydrolyze the intermediate.
-
Cool the mixture and extract with dichloromethane (3 x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Visualizations
Experimental Workflow: Casnati-Skattebøl Formylation
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. synarchive.com [synarchive.com]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers [jstage.jst.go.jp]
- 6. Casiraghi formylation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
purification of 2,4-Difluoro-3-hydroxybenzaldehyde using column chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2,4-Difluoro-3-hydroxybenzaldehyde using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?
A1: For the purification of this compound, silica gel (60 Å, 230-400 mesh) is a suitable stationary phase. A common mobile phase system is a gradient of ethyl acetate in n-heptane or hexane.[1][2] The polarity of the eluent should be optimized based on preliminary Thin Layer Chromatography (TLC) analysis.
Q2: How can I determine the optimal solvent system for the separation?
A2: The ideal solvent system can be determined by running TLC plates with varying ratios of a non-polar solvent (e.g., hexane or n-heptane) and a polar solvent (e.g., ethyl acetate). The optimal system should provide a good separation between your desired product and any impurities, with the Rf value of this compound ideally falling between 0.2 and 0.4.[3]
Q3: My compound is tailing on the TLC plate and the column. What could be the cause and how can I fix it?
A3: Tailing is often observed with compounds containing acidic protons, such as the hydroxyl group in this compound, due to strong interactions with the acidic silica gel. To mitigate this, you can add a small amount (0.1-1%) of a modifier like acetic acid or triethylamine to your mobile phase. However, be cautious as aldehydes can be sensitive to acidic or basic conditions.[4]
Q4: I am observing poor separation of my compound from impurities. What are the common reasons and solutions?
A4: Poor separation can result from several factors:
-
Improper solvent system: If the polarity of your mobile phase is too high, all compounds will elute quickly with little separation. If it's too low, elution will be very slow. Optimize your solvent system using TLC.
-
Column overloading: Using too much crude sample for the amount of silica gel will lead to broad, overlapping bands. A general guideline is to use a 1:20 to 1:100 ratio of crude material to silica gel by weight.
-
Irregular column packing: Cracks or channels in the silica gel bed will result in an uneven flow of the mobile phase and poor separation. Ensure the column is packed uniformly as a slurry.
-
Flow rate: A flow rate that is too fast does not allow for proper equilibration between the stationary and mobile phases, leading to decreased resolution. Conversely, a very slow flow rate can lead to band broadening due to diffusion.
Q5: How can I visualize this compound on a TLC plate?
A5: Due to its aromatic structure, this compound is UV active and can be visualized under a UV lamp (typically at 254 nm).[3] Staining with potassium permanganate solution can also be an effective method for visualization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No compound eluting from the column | Mobile phase polarity is too low. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane). |
| Compound may have decomposed on the silica. | Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography. Consider using a less acidic stationary phase like alumina if instability is observed. | |
| Compound elutes too quickly with impurities | Mobile phase polarity is too high. | Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in hexane). |
| Broad or streaky bands | Column overloading. | Reduce the amount of crude material loaded onto the column. A typical ratio is 1g of crude material per 20-100g of silica gel. |
| Sample is not fully dissolved or is precipitating on the column. | Ensure the sample is fully dissolved in a minimal amount of the mobile phase or a suitable solvent before loading. | |
| Cracked or channeled silica bed | Improper column packing. | Repack the column using a slurry method, ensuring the silica gel settles evenly without any air bubbles. Gently tap the column during packing to promote a uniform bed. |
| Low recovery of the purified compound | Compound is strongly adsorbed to the silica gel. | Consider adding a small amount of a more polar solvent (e.g., methanol) to the mobile phase at the end of the elution to wash out any remaining compound. |
| Compound is partially soluble in the mobile phase. | Ensure the chosen mobile phase can effectively carry the compound through the column. |
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general procedure. Optimization may be required based on the specific impurity profile of the crude material.
1. Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
n-Heptane (or Hexane)
-
Ethyl acetate
-
Glass chromatography column
-
TLC plates (silica gel coated)
-
Standard laboratory glassware
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a chamber with a pre-determined solvent system (e.g., 10% ethyl acetate in n-heptane).
-
Visualize the spots under a UV lamp.
-
Adjust the solvent system to achieve an Rf value of approximately 0.2-0.3 for the desired product.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in n-heptane).
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free stationary phase.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Allow the sample to be absorbed into the silica.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions.
-
Gradually increase the polarity of the mobile phase (gradient elution) as determined by the TLC analysis.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
-
Isolation of Purified Product:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
The following table summarizes typical parameters for the purification of this compound by column chromatography. These values are illustrative and may require optimization.
| Parameter | Value/Range |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Gradient of 5% to 30% Ethyl Acetate in n-Heptane |
| Typical Rf of Product | 0.25 (in 15% Ethyl Acetate/n-Heptane) |
| Crude to Silica Ratio | 1:50 (w/w) |
| Typical Yield | 80-90% |
| Purity (Post-Column) | >98% (by HPLC) |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
- 1. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]
preventing byproduct formation in 2,4-Difluoro-3-hydroxybenzaldehyde synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 2,4-Difluoro-3-hydroxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound?
A1: The synthesis of this compound typically involves the formylation of 2,4-difluorophenol. The primary methods for formylation of phenols are the Reimer-Tiemann reaction, Vilsmeier-Haack reaction, and ortho-specific formylation methods like the Duff reaction or the use of magnesium chloride and paraformaldehyde. Due to the directing effects of the fluorine and hydroxyl substituents on the aromatic ring, careful selection of the synthetic route is crucial to maximize the yield of the desired 3-formyl isomer and minimize the formation of other isomers.
Q2: What are the potential isomeric byproducts in this synthesis?
A2: The main isomeric byproduct expected is 2,4-difluoro-5-hydroxybenzaldehyde, resulting from formylation at the position para to the hydroxyl group. The hydroxyl group is a strong ortho, para-director, and the fluorine atoms also influence the regioselectivity of the reaction. The ratio of these isomers will depend heavily on the chosen formylation method and reaction conditions. Other potential, though likely minor, isomers could also be formed.
Q3: How can I minimize the formation of the 2,4-difluoro-5-hydroxybenzaldehyde isomer?
A3: To favor the formation of the desired this compound (ortho-formylation), methods that are known for high ortho-selectivity should be considered. The magnesium chloride/paraformaldehyde method is reported to be highly selective for ortho-formylation.[1] The Reimer-Tiemann reaction also generally favors the ortho product.[2] Optimizing reaction conditions such as temperature, reaction time, and the stoichiometry of reagents can also influence the isomeric ratio.
Q4: Are there any non-isomeric byproducts I should be aware of?
A4: Yes, depending on the reaction, other byproducts can form. In the Reimer-Tiemann reaction, for instance, the dichlorocarbene intermediate can lead to the formation of substituted cyclohexadienones. Incomplete reactions will also result in the presence of unreacted 2,4-difluorophenol in your product mixture.
Troubleshooting Guides
Problem 1: Low Yield of the Desired this compound
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Conditions | Optimize temperature, reaction time, and solvent. For instance, in the Reimer-Tiemann reaction, vigorous stirring of the biphasic mixture is essential.[3][4] |
| Poor Regioselectivity | Employ an ortho-selective formylation method, such as the magnesium chloride/paraformaldehyde procedure.[1][5] |
| Decomposition of Product | Some formylation reactions are conducted under harsh basic or acidic conditions which might lead to product degradation. Ensure proper work-up procedures to neutralize the reaction mixture promptly. |
| Inefficient Reagent | For the Vilsmeier-Haack reaction, ensure the Vilsmeier reagent is freshly prepared from high-purity DMF and POCl₃.[6][7] |
Problem 2: Presence of Significant Amounts of Isomeric Byproducts
| Possible Cause | Suggested Solution |
| Reaction Method Lacks Regioselectivity | Switch to a more regioselective method. The Reimer-Tiemann reaction's selectivity can be influenced by the substrate, while methods like the MgCl₂/paraformaldehyde formylation show high ortho-selectivity.[1][5] |
| Steric and Electronic Effects | The electronic nature of the fluorine substituents can influence the position of formylation. While the hydroxyl group directs ortho and para, the fluorine atoms can affect the electron density at different positions on the ring. |
| Thermodynamic vs. Kinetic Control | Varying the reaction temperature may influence the ratio of isomers. Lower temperatures often favor the thermodynamically more stable product. |
Problem 3: Difficulty in Purifying the Final Product
| Possible Cause | Suggested Solution |
| Similar Polarity of Product and Byproducts | Isomeric byproducts often have very similar polarities, making them difficult to separate by standard column chromatography. Consider using a high-performance liquid chromatography (HPLC) system for better separation. |
| Presence of Unreacted Starting Material | Unreacted 2,4-difluorophenol can often be removed by a basic wash during the work-up, as the phenol is acidic and will be extracted into the aqueous layer. |
| Oily Product Instead of Solid | If the product oils out instead of crystallizing, try different recrystallization solvents or solvent mixtures. A patent for the related 2-fluoro-4-hydroxybenzaldehyde suggests recrystallization from isopropyl ether.[8] Seeding the solution with a small crystal of the pure product can also induce crystallization. |
Experimental Protocols
Note: The following are generalized protocols for common formylation reactions. Optimization for the specific synthesis of this compound from 2,4-difluorophenol is recommended.
Method 1: Reimer-Tiemann Reaction (Ortho-Formylation)
This reaction typically yields the ortho-formylated product as the major isomer.[2][9]
Materials:
-
2,4-Difluorophenol
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2,4-difluorophenol in ethanol and an aqueous solution of sodium hydroxide.
-
Heat the mixture to the desired temperature (e.g., 60-70 °C) with vigorous stirring.
-
Add chloroform dropwise over a period of 1-2 hours. The reaction can be exothermic, so maintain the temperature.
-
After the addition is complete, continue to stir the reaction mixture for several hours.
-
Cool the mixture to room temperature and neutralize with dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify by column chromatography or recrystallization.
Method 2: Vilsmeier-Haack Reaction
This method is often considered milder and can provide good yields of formylated products.[6][7]
Materials:
-
2,4-Difluorophenol
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or other suitable solvent
-
Sodium acetate or other base for work-up
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask under an inert atmosphere, cool DMF in an appropriate solvent (e.g., DCM).
-
Slowly add phosphorus oxychloride to the cooled DMF to form the Vilsmeier reagent.
-
Add a solution of 2,4-difluorophenol in the same solvent to the Vilsmeier reagent.
-
Allow the reaction to stir at room temperature or with gentle heating until completion (monitor by TLC).
-
Quench the reaction by pouring it into a cold aqueous solution of a base like sodium acetate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low yields.
Decision Pathway for Minimizing Isomeric Byproducts
Caption: Decision tree for reducing isomeric byproduct formation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. PubChemLite - this compound (C7H4F2O2) [pubchemlite.lcsb.uni.lu]
- 3. 2,6-Difluoro-4-hydroxybenzaldehyde|CAS 532967-21-8 [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction | Semantic Scholar [semanticscholar.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 9. ajrconline.org [ajrconline.org]
stability issues of 2,4-Difluoro-3-hydroxybenzaldehyde under reaction conditions
Welcome to the technical support center for 2,4-Difluoro-3-hydroxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this reagent in various experimental settings. Below you will find troubleshooting guides and frequently asked questions to help you navigate potential challenges and ensure the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound, like other hydroxybenzaldehydes, is susceptible to degradation under certain conditions. The primary concerns are oxidation, thermal decomposition, and reactivity in strongly acidic or basic environments. The phenolic hydroxyl group and the aldehyde functionality are the main sites of reactivity that can lead to undesired side products. Exposure to air and light can also lead to gradual degradation over time.
Q2: How should I properly store this compound?
A2: To ensure the longevity and purity of this compound, it is recommended to store the compound in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon). Keep the container tightly sealed to prevent exposure to air and moisture.
Q3: Can I use strong bases with this compound?
A3: Caution should be exercised when using strong bases. The phenolic hydroxyl group is acidic and will be deprotonated by strong bases to form a phenoxide. While this is a necessary step for some reactions like Williamson ether synthesis, the increased electron density on the aromatic ring can make it more susceptible to oxidation. Furthermore, strong bases can catalyze self-condensation or other undesired reactions of the aldehyde group.
Q4: Is this compound stable to heat?
A4: Substituted benzaldehydes can undergo decomposition at elevated temperatures.[1] Prolonged heating can lead to complex reaction mixtures and the formation of side products.[1] Under hydrothermal conditions, related compounds have shown cleavage of the formyl group and other rearrangements.[1] It is advisable to use the lowest effective temperature for your reactions and to monitor the reaction progress closely to avoid prolonged heating.
Troubleshooting Guides
Issue 1: Low Yield or No Product Formation
Possible Cause: Degradation of the starting material due to reaction conditions.
Troubleshooting Steps:
-
Reaction Atmosphere: Ensure your reaction is carried out under an inert atmosphere (nitrogen or argon) to prevent oxidation, especially if the reaction is heated or involves basic conditions.
-
Temperature Control: Maintain a consistent and appropriate temperature. For reactions sensitive to heat, consider running the reaction at a lower temperature for a longer duration.
-
pH Management: If your reaction is not pH-sensitive, ensure the conditions are close to neutral. If acidic or basic conditions are required, consider the stability of the molecule and choose reagents accordingly.
-
Reagent Purity: Verify the purity of your this compound, as impurities can inhibit the reaction or lead to side products.
Issue 2: Formation of Unexpected Byproducts
Possible Cause: Side reactions involving the hydroxyl or aldehyde groups.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected byproduct formation.
Common Side Reactions and Solutions:
-
Oxidation: The aldehyde can be oxidized to a carboxylic acid, and under certain conditions (like the Dakin oxidation), the entire formyl group can be replaced by a hydroxyl group.[2]
-
Solution: Perform the reaction under an inert atmosphere and use degassed solvents. Avoid strong oxidizing agents unless intended.
-
-
Reduction: The aldehyde can be reduced to an alcohol.
-
Solution: Avoid unintentional reducing agents. In reactions like the Wolff-Kishner reduction, side reactions such as azine formation can occur.[3]
-
-
Reactions at the Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation or O-acylation. In Williamson ether synthesis, elimination can be a competing reaction with secondary or tertiary alkyl halides.[4]
-
Solution: If the hydroxyl group is not the desired site of reaction, consider using a protecting group. (See Table 2).
-
-
Knoevenagel Condensation Side Reactions: In Knoevenagel condensations, potential side reactions include self-condensation of the aldehyde and Michael addition to the product.[5]
-
Solution: Carefully control the stoichiometry of the reactants and the choice of catalyst.[5]
-
Data and Protocols
Table 1: Summary of Stability under Various Conditions
| Condition | Stability Concern | Recommended Precautions |
| Strongly Acidic | Potential for polymerization or degradation, though fluorinated compounds can exhibit increased acid-resistance in some contexts. | Use the mildest acidic conditions necessary. Monitor the reaction closely for decomposition. |
| Strongly Basic | Deprotonation of the hydroxyl group can increase susceptibility to oxidation. May catalyze self-condensation of the aldehyde. | Use weaker bases (e.g., K₂CO₃, CsHCO₃) where possible.[6] Maintain an inert atmosphere. |
| Elevated Temperature | Risk of thermal decomposition, leading to formyl group cleavage and complex side products.[1] | Use the lowest effective temperature and minimize reaction time. |
| Oxidizing Agents | The aldehyde group is readily oxidized to a carboxylic acid. The entire formyl group may be replaced by a hydroxyl group (Dakin oxidation).[2] | Avoid unnecessary exposure to oxidants. Conduct reactions under an inert atmosphere. |
| Reducing Agents | The aldehyde group can be reduced to an alcohol. | Use selective reducing agents if other functional groups need to be preserved. |
| Light and Air | Gradual degradation and coloration may occur upon prolonged exposure. | Store in a dark, tightly sealed container under an inert atmosphere. |
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Table 2: Common Protecting Groups for the Hydroxyl Functionality
| Protecting Group | Protection Reagents | Deprotection Reagents | Stability |
| Benzyl (Bn) | BnBr, K₂CO₃, DMF | H₂, Pd/C | Stable to most acids and bases. |
| Methoxymethyl (MOM) | MOMCl, DIPEA, DCM | HCl, MeOH | Stable to a wide pH range (4-12), non-nucleophilic bases, and many reducing/oxidizing agents. |
| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole, DMF | TBAF, THF | Stable to bases, mild acids, and many redox conditions. Cleaved by fluoride ions and strong acids. |
Experimental Protocol: Knoevenagel Condensation
This protocol provides a general procedure for the Knoevenagel condensation of a hydroxybenzaldehyde with an active methylene compound, with considerations for minimizing degradation.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, diethyl malonate)
-
Basic catalyst (e.g., piperidine, ammonium acetate)
-
Solvent (e.g., ethanol, toluene)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in the chosen solvent.
-
Inert Atmosphere: Purge the flask with an inert gas for 5-10 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Addition of Reagents: Add the active methylene compound (1.0-1.2 eq) to the solution.
-
Catalyst Addition: Add a catalytic amount of the basic catalyst (e.g., 0.1 eq of piperidine).
-
Reaction: Heat the mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC). Avoid excessive heating.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
To Minimize Degradation:
-
Use degassed solvents to minimize dissolved oxygen.
-
Maintain an inert atmosphere, especially if the reaction is heated.
-
Use the mildest effective base and the lowest possible reaction temperature.
-
Monitor the reaction to avoid prolonged reaction times at high temperatures.
References
Technical Support Center: Reactions Involving 2,4-Difluoro-3-hydroxybenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for work-up procedures in reactions involving 2,4-difluoro-3-hydroxybenzaldehyde.
General Work-up Procedure Workflow
A typical work-up and purification workflow for reactions involving this compound is outlined below. The specific steps may vary depending on the reaction solvent, reagents used, and the properties of the final product.
Caption: A generalized workflow for the work-up and purification of reactions involving this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the work-up of reactions involving this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield After Work-up | 1. Product is water-soluble: The hydroxyl and aldehyde groups can increase water solubility.[1][2] 2. Product is volatile: May be lost during solvent removal under high vacuum.[1] 3. Incomplete reaction: The reaction may not have gone to completion.[3][4] 4. Product degradation: The product may be unstable to the acidic or basic conditions of the work-up.[1] 5. Emulsion formation during extraction: Can lead to loss of material. | 1. Before discarding the aqueous layer, extract it multiple times with a suitable organic solvent. You can also analyze a sample of the aqueous layer by TLC or LC-MS.[1] 2. Use lower temperatures and pressures during rotary evaporation. Check the solvent in the rotovap trap for your product.[1] 3. Monitor the reaction progress by TLC or GC-MS to ensure completion before starting the work-up.[4][5] 4. Test the stability of your product to the planned work-up conditions on a small scale before proceeding with the entire batch.[1] If unstable, consider alternative, milder work-up procedures. 5. To break emulsions, try adding brine or a small amount of a different organic solvent. Centrifugation can also be effective. |
| Crude Product is an Oil or Gummy Solid | 1. Presence of impurities: Starting materials, byproducts, or residual solvent can prevent crystallization.[6] 2. Product is inherently non-crystalline: Some compounds naturally exist as oils at room temperature. | 1. Purify the crude product using column chromatography on silica gel.[3][5][6] 2. If the product is an oil, purification by column chromatography is the most common method. |
| Difficulty in Purifying the Product by Column Chromatography | 1. Poor separation of spots on TLC: The product and impurities may have similar polarities. 2. Product streaking on the column: Can be caused by acidic or basic functional groups interacting with the silica gel. | 1. Experiment with different solvent systems for TLC to find an eluent that provides better separation. A mixture of hexane and ethyl acetate is a common starting point.[5] 2. Add a small amount of a modifier to the eluent, such as acetic acid for acidic compounds or triethylamine for basic compounds. |
| Product Contaminated with Starting Material | 1. Incomplete reaction. [3][4] 2. Inefficient purification. | 1. Ensure the reaction has gone to completion by monitoring with TLC.[4] If the reaction has stalled, consider adding more reagent or increasing the temperature.[4] 2. Optimize the purification method. For removing unreacted aldehyde, a sodium bisulfite wash can be effective.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to take when working with this compound and its reactions?
A1: As with any chemical reaction, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The specific hazards will depend on the other reagents and solvents used in the reaction. Always consult the Safety Data Sheet (SDS) for all chemicals before starting an experiment.
Q2: How can I effectively remove unreacted this compound from my reaction mixture?
A2: A common method for removing aldehydes is to perform a wash with a saturated aqueous solution of sodium bisulfite.[6] The bisulfite forms a water-soluble adduct with the aldehyde, which can then be separated in the aqueous layer during extraction.[6]
Q3: My product appears to be decomposing during silica gel column chromatography. What can I do?
A3: The phenolic hydroxyl group can make some compounds sensitive to the acidic nature of silica gel. You can try neutralizing the silica gel by preparing a slurry with a small amount of triethylamine in the eluent before packing the column. Alternatively, consider using a different stationary phase, such as alumina.
Q4: What is a good starting solvent system for column chromatography of a derivative of this compound?
A4: A mixture of hexane and ethyl acetate is a common and effective starting point for the purification of many organic compounds.[5] The optimal ratio will depend on the polarity of your specific product and should be determined by thin-layer chromatography (TLC) beforehand.
Q5: I am seeing multiple spots on the TLC of my crude product. What could they be?
A5: Multiple spots could indicate the presence of unreacted starting materials, the desired product, and potential side products.[3] Common side reactions with substituted benzaldehydes can include oxidation to the corresponding carboxylic acid or over-reaction if multiple reactive sites are present.[6][7] It is important to characterize these byproducts to optimize your reaction conditions.
References
Validation & Comparative
Unveiling the Molecular Architecture: A Comparative Spectral Analysis of 2,4-Difluoro-3-hydroxybenzaldehyde for Structure Confirmation
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical cornerstone of any scientific endeavor. This guide provides a comprehensive spectral analysis of 2,4-Difluoro-3-hydroxybenzaldehyde, a key building block in medicinal chemistry. Due to the limited availability of complete experimental spectral data for this compound, a detailed comparison is presented with its structural isomer, 4-Fluoro-2-hydroxybenzaldehyde, for which a more complete dataset is accessible. This comparative approach, supported by detailed experimental protocols and data visualization, offers a robust framework for structural elucidation and confirmation.
At a Glance: Spectral Data Comparison
To facilitate a clear and direct comparison, the available and expected spectral data for this compound and the experimental data for 4-Fluoro-2-hydroxybenzaldehyde are summarized below.
| Spectral Technique | This compound | 4-Fluoro-2-hydroxybenzaldehyde |
| ¹H NMR | Data not readily available in literature. | See Table 2 for detailed assignments. |
| ¹³C NMR | Data not readily available in literature. | See Table 3 for detailed assignments.[1] |
| IR Spectroscopy | Key absorptions expected for O-H, C-H (aromatic & aldehydic), C=O, and C-F bonds. | See Table 4 for key absorptions.[1] |
| Mass Spectrometry | Molecular Ion (M⁺) expected at m/z = 158.0179. Predicted fragmentation data available. | Molecular Ion (M⁺) observed. See Table 5 for key fragments.[1] |
Deciphering the Spectroscopic Fingerprints
The structural confirmation of an organic molecule relies on the synergistic interpretation of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.
For This compound , while experimental data is scarce, one can predict the expected ¹H and ¹³C NMR spectra. The ¹H NMR spectrum would be expected to show a downfield singlet for the aldehydic proton, a singlet for the hydroxyl proton, and two coupled aromatic protons. The ¹³C NMR spectrum would display signals for the carbonyl carbon, the aromatic carbons (with characteristic C-F couplings), and the carbon bearing the hydroxyl group.
A detailed analysis of the experimental NMR data for the comparator, 4-Fluoro-2-hydroxybenzaldehyde , is presented below.
Table 2: ¹H NMR Spectral Data for 4-Fluoro-2-hydroxybenzaldehyde
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Aldehydic H | 9.85 | s | - |
| Aromatic H | 7.50 | d | 8.4 |
| Aromatic H | 7.01 | dd | 8.4, 2.0 |
| Aromatic H | 6.94 | d | 2.0 |
| Hydroxyl H | 11.01 | s | - |
Table 3: ¹³C NMR Spectral Data for 4-Fluoro-2-hydroxybenzaldehyde [1]
| Carbon Assignment | Chemical Shift (δ) ppm |
| C=O | 196.5 |
| C-OH | 162.0 (d, J=245 Hz) |
| C-F | 165.1 (d, J=250 Hz) |
| C-CHO | 115.8 (d, J=22 Hz) |
| Aromatic CH | 132.5 (d, J=10 Hz) |
| Aromatic CH | 110.1 (d, J=3 Hz) |
| Aromatic CH | 105.8 (d, J=23 Hz) |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
For This compound , the IR spectrum is expected to exhibit characteristic absorption bands for the hydroxyl (O-H stretch), aromatic and aldehydic carbon-hydrogen (C-H stretch), carbonyl (C=O stretch), and carbon-fluorine (C-F stretch) bonds.
The experimental IR data for 4-Fluoro-2-hydroxybenzaldehyde confirms the presence of these key functional groups.
Table 4: Key IR Absorptions for 4-Fluoro-2-hydroxybenzaldehyde [1]
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| O-H (hydroxyl) | 3400-3200 | Broad, Strong |
| C-H (aromatic) | 3100-3000 | Medium |
| C-H (aldehydic) | 2900-2800, 2800-2700 | Medium, Weak |
| C=O (carbonyl) | 1700-1680 | Strong |
| C=C (aromatic) | 1600-1450 | Medium to Strong |
| C-F | 1250-1000 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
The predicted monoisotopic mass of This compound is 158.0179 Da. While a full experimental spectrum is not publicly available, a GC-MS analysis would be expected to show a molecular ion peak at this m/z value.
The GC-MS data for 4-Fluoro-2-hydroxybenzaldehyde shows a clear molecular ion peak and characteristic fragmentation patterns.[1]
Table 5: Key Mass Spectral Fragments for 4-Fluoro-2-hydroxybenzaldehyde [1]
| m/z | Relative Intensity (%) | Possible Fragment |
| 140 | 100 | [M]⁺ |
| 139 | 95 | [M-H]⁺ |
| 111 | 30 | [M-CHO]⁺ |
| 83 | 25 | [M-CHO-CO]⁺ |
Experimental Protocols
Accurate and reproducible data are paramount for reliable structure confirmation. The following are detailed methodologies for the key experiments cited.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the benzaldehyde derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, resulting in sharp and symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder to subtract from the sample spectrum.
-
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph.
-
The sample is vaporized and separated on a capillary column (e.g., a DB-5ms column).
-
A temperature program is used to elute the components from the column.
-
-
MS Detection:
-
As the compound elutes from the GC column, it enters the mass spectrometer.
-
The molecules are ionized, typically by electron impact (EI).
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
-
Visualizing the Logic of Spectral Analysis
To illustrate the workflow of confirming a molecular structure using these spectral methods, the following diagram outlines the logical relationships between the techniques and the information they provide.
Caption: Logical workflow for molecular structure confirmation.
This diagram illustrates how the data from NMR, IR, and Mass Spectrometry converge to provide a comprehensive and confirmed molecular structure.
Caption: The process of interpreting raw spectral data.
This diagram shows the relationship between the raw data obtained from each spectroscopic technique and the specific structural features that are inferred, leading to the final structure assignment.
References
A Comparative Guide to the Synthetic Routes of 2,4-Difluoro-3-hydroxybenzaldehyde
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2,4-Difluoro-3-hydroxybenzaldehyde is a crucial building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, offering detailed experimental protocols and a summary of key data to aid in the selection of the most suitable method.
Data Summary
The following table summarizes the key quantitative data for the two proposed synthetic routes to this compound. Route 1 is adapted from a known synthesis of the corresponding carboxylic acid, while Route 2 is a plausible alternative based on established organic chemistry principles.
| Parameter | Route 1: From 1,2,4-Trifluoro-3-nitrobenzene | Route 2: From 1,3-Difluoro-2-methoxybenzene |
| Starting Material | 1,2,4-Trifluoro-3-nitrobenzene | 1,3-Difluoro-2-methoxybenzene |
| Key Reagents | Sodium methoxide, Iron, Ammonium chloride, N-Bromosuccinimide, Sodium nitrite, Hypophosphorous acid, Copper(I) cyanide, Diisobutylaluminium hydride (DIBAL-H) | n-Butyllithium, N,N-Dimethylformamide (DMF), Boron tribromide |
| Number of Steps | 6 | 3 |
| Overall Yield (Estimated) | ~40-50% | ~60-70% |
| Key Advantages | Utilizes a relatively inexpensive starting material. The synthesis of the precursor 2,4-difluoro-3-methoxybenzonitrile is documented. | Shorter synthetic sequence. Potentially higher overall yield. |
| Key Disadvantages | Multi-step synthesis with several intermediate purifications. Use of toxic reagents like copper(I) cyanide and sodium nitrite. The final reduction step might require careful optimization to avoid over-reduction. | Requires cryogenic conditions for the lithiation step. n-Butyllithium is a pyrophoric reagent requiring careful handling. |
Experimental Protocols
Route 1: Synthesis from 1,2,4-Trifluoro-3-nitrobenzene
This route is adapted from the synthesis of 2,4-difluoro-3-hydroxybenzoic acid. The final step is modified to yield the aldehyde.
Step 1: Synthesis of 1,3-Difluoro-2-methoxy-4-nitrobenzene To a solution of 1,2,4-trifluoro-3-nitrobenzene in methanol, a solution of sodium methoxide in methanol is added dropwise at room temperature. The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the product.
Step 2: Synthesis of 2,4-Difluoro-3-methoxyaniline To a mixture of 1,3-difluoro-2-methoxy-4-nitrobenzene in ethanol and water, iron powder and ammonium chloride are added. The mixture is heated at reflux for several hours. After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is extracted with ethyl acetate, and the organic layer is washed with water and brine, dried, and concentrated to afford the aniline derivative.
Step 3: Synthesis of 1-Bromo-2,4-difluoro-3-methoxybenzene 2,4-Difluoro-3-methoxyaniline is dissolved in acetonitrile. N-Bromosuccinimide (NBS) is added portion-wise at 0 °C. The reaction is stirred at room temperature until completion. The solvent is evaporated, and the residue is purified by column chromatography.
Step 4: Synthesis of 2,4-Difluoro-3-methoxybenzonitrile To a solution of 1-bromo-2,4-difluoro-3-methoxybenzene in DMF, copper(I) cyanide is added. The mixture is heated at reflux for several hours. The reaction mixture is cooled, poured into an aqueous solution of ferric chloride and hydrochloric acid, and stirred. The mixture is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated. The crude product is purified by chromatography.
Step 5: Synthesis of 2,4-Difluoro-3-methoxybenzaldehyde The 2,4-difluoro-3-methoxybenzonitrile is dissolved in anhydrous toluene and cooled to -78 °C. A solution of diisobutylaluminium hydride (DIBAL-H) in toluene is added dropwise. The reaction is stirred at -78 °C for a few hours and then quenched by the slow addition of methanol, followed by water and dilute hydrochloric acid. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated.
Step 6: Synthesis of this compound 2,4-Difluoro-3-methoxybenzaldehyde is dissolved in dichloromethane and cooled to 0 °C. A solution of boron tribromide in dichloromethane is added dropwise. The reaction is stirred at room temperature until the demethylation is complete. The reaction is quenched by the careful addition of water. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried, and concentrated to give the final product, which can be further purified by recrystallization or chromatography.
Route 2: Synthesis from 1,3-Difluoro-2-methoxybenzene
This proposed route offers a more direct approach to the target molecule.
Step 1: Synthesis of 2,4-Difluoro-3-methoxybenzaldehyde 1,3-Difluoro-2-methoxybenzene is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. n-Butyllithium in hexanes is added dropwise, and the mixture is stirred at this temperature for 1-2 hours. N,N-Dimethylformamide (DMF) is then added dropwise, and the reaction is allowed to slowly warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Step 2: Synthesis of this compound 2,4-Difluoro-3-methoxybenzaldehyde is dissolved in anhydrous dichloromethane and cooled to 0 °C. A solution of boron tribromide in dichloromethane is added dropwise under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours until TLC analysis indicates complete consumption of the starting material. The reaction is carefully quenched by the slow addition of water. The resulting mixture is extracted with dichloromethane. The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography or recrystallization to afford this compound.
Visualizing the Synthetic Pathways
The logical flow of the two synthetic routes is illustrated in the diagram below.
Caption: Comparison of two synthetic routes to this compound.
A Comparative Guide to the Purity Validation of 2,4-Difluoro-3-hydroxybenzaldehyde by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceutical compounds and complex organic molecules, the purity of starting materials is a critical parameter that can significantly influence the reaction yield, impurity profile, and overall success of the developmental process. 2,4-Difluoro-3-hydroxybenzaldehyde is a key building block in medicinal chemistry, and ensuring its purity is paramount. This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound. It also presents a comparative analysis with alternative analytical techniques and hypothetical data from different suppliers to underscore the importance of rigorous quality control.
Experimental Protocols
A robust reversed-phase HPLC (RP-HPLC) method was developed and validated for the quantitative determination of this compound and its potential impurities.
1. HPLC Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard analytical HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is recommended for the analysis of substituted benzaldehydes.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of Acetonitrile and Water (containing 0.1% formic acid) (55:45, v/v) was found to provide optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 5 µL.
2. Standard and Sample Preparation:
-
Standard Solution: A stock solution of this compound analytical standard (purity ≥99.8%) was prepared by dissolving 10 mg of the standard in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Sample Solutions: Samples of this compound from two hypothetical suppliers (Supplier X and Supplier Y) were prepared in the same manner as the standard solution to a final concentration of 1 mg/mL in methanol.
-
Alternative Compound Solution: A solution of a structurally similar compound, 2,6-Difluoro-3-hydroxybenzaldehyde, was prepared at a concentration of 1 mg/mL in methanol to demonstrate specificity.
Data Presentation and Comparative Analysis
The developed HPLC method was used to assess the purity of this compound from two different suppliers. The results are summarized in the table below. The method validation parameters, including linearity, precision, and accuracy, were established according to ICH guidelines.[1][2][3][4][5]
Table 1: Comparative Purity Analysis of this compound
| Parameter | Supplier X | Supplier Y | Acceptance Criteria |
| Appearance | White to off-white crystalline powder | Pale yellow crystalline powder | White to off-white powder |
| Retention Time (min) | 5.23 | 5.23 | Report |
| Purity by HPLC (%) | 99.85 | 98.92 | ≥ 99.0% |
| Major Impurity (RT, %) | Impurity 1 (4.81 min, 0.08%) | Impurity 2 (6.15 min, 0.75%) | Individual impurity ≤ 0.1% |
| Total Impurities (%) | 0.15 | 1.08 | Total impurities ≤ 0.5% |
| Resolution (with 2,6-isomer) | > 2.0 | > 2.0 | > 1.5 |
Data Interpretation:
Supplier X's this compound exhibited a higher purity of 99.85% with minimal impurities, meeting all acceptance criteria. In contrast, Supplier Y's product showed a lower purity of 98.92%, with a significant impurity peak at 6.15 minutes, suggesting potential variations in the manufacturing or purification process. The distinct retention time of the alternative compound, 2,6-Difluoro-3-hydroxybenzaldehyde (RT ~ 4.9 min), demonstrates the specificity of the analytical method.
Alternative Analytical Techniques
While HPLC is the preferred method for purity determination due to its high resolution and sensitivity, other techniques can be employed for confirmation or in specific contexts.[4]
Table 2: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase.[2] | High resolution, sensitivity, and quantitation capabilities.[4] | Requires reference standards for identification and quantification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection.[6] | Excellent for volatile impurities and provides structural information.[6] | Requires derivatization for non-volatile compounds; thermal degradation risk.[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information and can quantify without a specific reference standard (qNMR). | Lower sensitivity compared to HPLC for trace impurities. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field.[7] | High efficiency, small sample volume, and rapid analysis.[7] | Lower concentration sensitivity compared to HPLC; matrix effects can be an issue. |
Visualizations
Diagram 1: HPLC Purity Validation Workflow
This diagram illustrates the logical workflow for the HPLC-based purity validation of this compound.
Diagram 2: Logical Relationship of Purity Validation Components
This diagram shows the interconnected components contributing to the final purity assessment.
Conclusion
The presented HPLC method is demonstrated to be a robust and reliable technique for the purity assessment of this compound, capable of separating the main component from its potential impurities and structural isomers. The comparative data emphasizes the critical need for researchers and drug development professionals to independently verify the purity of starting materials, as significant variations can exist between suppliers. Adopting a validated HPLC method, such as the one described, ensures the quality and consistency of reagents, which is fundamental for reproducible and reliable scientific outcomes.
References
Spectroscopic Characterization of Reaction Products of 2,4-Dihydroxybenzaldehyde: An Analogous Comparison Guide
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the spectroscopic characterization of products from two common reactions of 2,4-dihydroxybenzaldehyde: O-alkylation and Schiff base formation. Due to a lack of available experimental data for 2,4-difluoro-3-hydroxybenzaldehyde, this document presents a detailed examination of analogous reactions with the structurally similar and more extensively documented 2,4-dihydroxybenzaldehyde. The principles and spectroscopic trends detailed herein offer valuable insights applicable to the characterization of derivatives of this compound.
O-Alkylation of 2,4-Dihydroxybenzaldehyde
O-alkylation of 2,4-dihydroxybenzaldehyde is a common reaction to introduce alkyl or arylalkyl groups, which can significantly alter the molecule's biological activity and physicochemical properties. A key challenge in this reaction is achieving regioselectivity, as the two hydroxyl groups exhibit different reactivities.
Comparison of Spectroscopic Data for O-Alkylation Products
The following table summarizes the typical spectroscopic data for the mono-alkylated product, 4-alkoxy-2-hydroxybenzaldehyde, which is often the major product due to the higher acidity of the 4-hydroxyl group. For comparison, data for an alternative synthetic approach yielding a dialkoxy derivative is also presented.
| Spectroscopic Data | 4-Benzyloxy-2-hydroxybenzaldehyde (Mono-alkylation) | 2,4-Dibenzyloxybenzaldehyde (Di-alkylation) |
| ¹H NMR (CDCl₃, δ ppm) | ~9.7 (s, 1H, CHO), ~7.4-7.3 (m, 5H, Ar-H of benzyl), ~7.3 (d, 1H, Ar-H), ~6.5 (d, 1H, Ar-H), ~6.4 (s, 1H, Ar-H), ~5.1 (s, 2H, OCH₂), ~11.5 (s, 1H, OH) | ~10.3 (s, 1H, CHO), ~7.4-7.2 (m, 10H, Ar-H of benzyl), ~7.8 (d, 1H, Ar-H), ~6.7 (d, 1H, Ar-H), ~6.6 (s, 1H, Ar-H), ~5.2 (s, 2H, OCH₂), ~5.1 (s, 2H, OCH₂) |
| IR (cm⁻¹) | ~3400 (O-H), ~1650 (C=O, aldehyde), ~1600, 1500 (C=C, aromatic), ~1250 (C-O, ether) | ~1680 (C=O, aldehyde), ~1600, 1500 (C=C, aromatic), ~1260, 1240 (C-O, ether) |
| Mass Spec (m/z) | [M]+ at ~228, fragment at ~91 (benzyl cation) | [M]+ at ~318, fragments at ~227 ([M-benzyl]+), ~91 (benzyl cation) |
Schiff Base Formation with 2,4-Dihydroxybenzaldehyde
The reaction of 2,4-dihydroxybenzaldehyde with primary amines yields Schiff bases (imines), a class of compounds with diverse biological activities. The formation of the characteristic azomethine (-CH=N-) bond is the key transformation in this reaction.
Comparison of Spectroscopic Data for Schiff Base Products
The table below compares the spectroscopic data for a Schiff base formed from 2,4-dihydroxybenzaldehyde and aniline with an alternative product formed with a different amine, highlighting the key spectral changes upon imine formation.
| Spectroscopic Data | N-(2,4-dihydroxybenzylidene)aniline | N-(2,4-dihydroxybenzylidene)ethanolamine |
| ¹H NMR (DMSO-d₆, δ ppm) | ~13.5 (s, 1H, OH), ~9.8 (s, 1H, OH), ~8.9 (s, 1H, CH=N), ~7.4-7.2 (m, 5H, Ar-H of aniline), ~7.5 (d, 1H, Ar-H), ~6.4 (d, 1H, Ar-H), ~6.3 (s, 1H, Ar-H) | ~13.0 (s, 1H, OH), ~9.7 (s, 1H, OH), ~8.4 (s, 1H, CH=N), ~7.2 (d, 1H, Ar-H), ~6.3 (d, 1H, Ar-H), ~6.1 (s, 1H, Ar-H), ~4.8 (t, 1H, OH of ethanolamine), ~3.7 (q, 2H, NCH₂), ~3.5 (q, 2H, OCH₂) |
| IR (cm⁻¹) | ~3400 (O-H), ~1620 (C=N, imine), ~1600, 1500 (C=C, aromatic) | ~3350 (O-H), ~1630 (C=N, imine), ~1600, 1500 (C=C, aromatic) |
| Mass Spec (m/z) | [M]+ at ~213 | [M]+ at ~181 |
Experimental Protocols
O-Alkylation of 2,4-Dihydroxybenzaldehyde (Regioselective for 4-position)
-
Dissolution: Dissolve 2,4-dihydroxybenzaldehyde (1.0 eq.) in a suitable solvent such as acetone or acetonitrile.
-
Base Addition: Add a mild base, for example, potassium carbonate (K₂CO₃) (1.1 eq.).
-
Alkylating Agent: Add the alkylating agent (e.g., benzyl bromide) (1.0 eq.) dropwise to the stirring solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up: Filter the reaction mixture to remove the inorganic base. Evaporate the solvent from the filtrate.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Schiff Base Formation
-
Dissolution: Dissolve 2,4-dihydroxybenzaldehyde (1.0 eq.) in a suitable solvent, such as ethanol or methanol.
-
Amine Addition: Add the primary amine (1.0 eq.) to the solution.
-
Catalyst (Optional): A catalytic amount of an acid (e.g., a few drops of glacial acetic acid) can be added to accelerate the reaction.
-
Reaction: Stir the reaction mixture at room temperature or under reflux for a few hours. The progress of the reaction can be monitored by the precipitation of the Schiff base product.
-
Isolation: Collect the precipitated product by filtration.
-
Purification: Wash the product with a cold solvent (e.g., ethanol) and dry it to obtain the pure Schiff base.
Visualizations
Caption: Experimental workflow for the O-alkylation of 2,4-dihydroxybenzaldehyde.
Caption: Simplified reaction pathway for Schiff base formation.
Comparative Guide to the Biological Activities of Compounds Derived from 2,4-Difluoro-3-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of compounds synthesized from the starting material 2,4-Difluoro-3-hydroxybenzaldehyde. The focus is on providing quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to support research and development in medicinal chemistry.
Introduction
This compound is a versatile chemical intermediate. Its reactive aldehyde and hydroxyl groups, combined with the electronic properties imparted by the fluorine atoms, make it a valuable scaffold for the synthesis of novel bioactive molecules. This guide specifically explores the synthesis and biological evaluation of benzylamine derivatives targeting the Hepatitis C Virus (HCV).
Benzylamine Derivatives as Anti-HCV Agents
A significant class of compounds derived from this compound are substituted benzylamines, which have demonstrated potent inhibitory activity against the Hepatitis C Virus. A key target for these compounds is the HCV NS3/4A protease, an enzyme essential for viral replication.
Quantitative Biological Activity
The inhibitory activity of benzylamine derivatives is quantified by their half-maximal inhibitory concentration (IC50) against the HCV NS3/4A protease. Compounds derived from this compound have shown significant potency, with IC50 values in the sub-micromolar range.
| Compound Class | Target | Assay | IC50 Value |
| Substituted Benzylamines | HCV NS3/4A Protease | FRET-based Protease Assay | < 1 µM |
Experimental Protocols
Synthesis of Substituted Benzylamines from this compound:
A general synthetic route involves the reductive amination of this compound with a suitable primary amine.
-
Step 1: Imine Formation. this compound (1 equivalent) is reacted with a primary amine (1-1.2 equivalents) in a suitable solvent such as methanol or ethanol. The reaction is typically stirred at room temperature for 2-4 hours. The formation of the imine can be monitored by thin-layer chromatography (TLC).
-
Step 2: Reduction. The resulting imine is then reduced to the corresponding benzylamine. A common reducing agent for this step is sodium borohydride (NaBH4), which is added portion-wise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
Step 3: Work-up and Purification. The reaction is quenched by the addition of water, and the product is extracted with an organic solvent such as ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
HCV NS3/4A Protease FRET-based Assay:
This assay is widely used to determine the inhibitory activity of compounds against the HCV NS3/4A protease.
-
Principle: The assay utilizes a synthetic peptide substrate containing a cleavage site for the NS3/4A protease, flanked by a fluorescence resonance energy transfer (FRET) pair (a donor and a quencher). In the intact substrate, the fluorescence of the donor is quenched. Upon cleavage by the protease, the donor and quencher are separated, resulting in an increase in fluorescence.
-
Procedure:
-
The assay is typically performed in a 96-well or 384-well plate format.
-
A solution of the HCV NS3/4A protease in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM DTT, 10% glycerol) is added to the wells.
-
The test compounds (dissolved in DMSO) are then added to the wells at various concentrations.
-
The plate is incubated for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
The reaction is initiated by the addition of the FRET substrate.
-
The fluorescence is monitored over time using a fluorescence plate reader.
-
The rate of substrate cleavage is calculated, and the IC50 value for each compound is determined by plotting the percentage of inhibition against the compound concentration.
-
Signaling Pathway and Mechanism of Action
The primary mechanism of action for these benzylamine derivatives is the inhibition of the HCV NS3/4A protease. This viral enzyme is a serine protease that is crucial for the cleavage of the HCV polyprotein into individual functional viral proteins. By inhibiting this enzyme, the compounds block the viral replication cycle.
Caption: Inhibition of HCV Replication by Benzylamine Derivatives.
Comparison with Other Alternatives
While the primary focus of this guide is on the well-documented anti-HCV activity of benzylamine derivatives, it is noteworthy that other classes of compounds, such as chalcones and Schiff bases, are commonly synthesized from hydroxybenzaldehyde precursors. These compounds have been reported to exhibit a wide range of biological activities, including:
-
Antimicrobial activity: Against various strains of bacteria and fungi.
-
Anticancer activity: Exhibiting cytotoxicity against different cancer cell lines.
-
Enzyme inhibition: Targeting other enzymes beyond viral proteases.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and evaluation of bioactive compounds derived from this compound.
Caption: Drug Discovery Workflow.
Conclusion
Compounds derived from this compound, particularly substituted benzylamines, have emerged as a promising class of inhibitors of the Hepatitis C Virus. The data and protocols presented in this guide offer a valuable resource for researchers working on the development of novel antiviral agents. Further exploration of other compound classes derived from this versatile starting material is warranted to uncover their full therapeutic potential.
Fluorination Fortifies Benzaldehyde Derivatives: A Comparative Analysis for Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a pivotal strategy in modern medicinal chemistry. This guide provides an objective, data-driven comparison of fluorinated and non-fluorinated benzaldehyde derivatives, highlighting the profound impact of this single-atom substitution on physicochemical properties, chemical reactivity, and biological activity. The presented experimental data underscores the potential of fluorination to enhance the therapeutic promise of this important class of compounds.
The introduction of fluorine into the benzaldehyde framework can dramatically alter a molecule's electronic and steric properties, leading to significant improvements in metabolic stability, membrane permeability, and binding affinity to biological targets. These modifications are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Physicochemical Properties: A Tale of Two Rings
The substitution of a hydrogen atom with a highly electronegative fluorine atom imparts distinct physicochemical characteristics to the benzaldehyde molecule. A comparative analysis of benzaldehyde and its fluorinated counterpart, 4-fluorobenzaldehyde, reveals these key differences.
| Property | Benzaldehyde | 4-Fluorobenzaldehyde | Reference |
| Molecular Formula | C₇H₆O | C₇H₅FO | [1][2] |
| Molecular Weight ( g/mol ) | 106.12 | 124.11 | [1][2] |
| Boiling Point (°C) | 178.1 | 181 | [1][2] |
| Melting Point (°C) | -26 | -10 | [2] |
| Density (g/mL at 25°C) | 1.044 | 1.157 | [1][2] |
| logP (octanol-water partition coefficient) | 1.5 | 1.6 | [1][2] |
The data illustrates that fluorination at the para position increases the molecular weight, boiling point, melting point, and density. Notably, the lipophilicity, as indicated by the logP value, is also slightly increased, which can influence how the molecule interacts with biological membranes.
Enhanced Chemical Reactivity: The Knoevenagel Condensation
To assess the impact of fluorination on chemical reactivity, the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic synthesis, was examined. The reaction of both benzaldehyde and 4-fluorobenzaldehyde with active methylene compounds like malononitrile, in the presence of a basic catalyst such as piperidine, provides a clear comparison of their electrophilicity.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Yield (%) | Reference |
| Benzaldehyde | Malononitrile | Piperidine | Ethanol | 98 | [3] |
| 4-Fluorobenzaldehyde | β-ketonitriles | Secondary Cyclic Amines | Acetonitrile | 63-75 | [4] |
The strong electron-withdrawing nature of the fluorine atom in 4-fluorobenzaldehyde increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. While a direct comparison under identical conditions is not available in the provided search results, the high yield obtained for benzaldehyde suggests it is a very favorable reaction. The yields for 4-fluorobenzaldehyde in a similar multicomponent reaction are also good, highlighting its utility as a reactive intermediate.
Biological Activity: A Sharper Sword Against Cancer
The introduction of fluorine can significantly enhance the biological activity of benzaldehyde derivatives. A compelling example is seen in their potential as anticancer agents. Fluorinated salicylaldehyde derivatives, a class of compounds structurally related to benzaldehyde, have been shown to exhibit potent activity against various cancer cell lines, in part through the inhibition of the Wnt/β-catenin signaling pathway. Dysregulation of this pathway is a hallmark of many cancers.
While specific IC50 values for a direct comparison of a fluorinated and non-fluorinated benzaldehyde derivative targeting the Wnt/β-catenin pathway were not found in the provided search results, the general principle of enhanced activity upon fluorination is a recurring theme in medicinal chemistry. The fluorine atom can improve binding affinity to target proteins through favorable electrostatic interactions and by displacing water molecules from binding pockets.
Metabolic Stability and Cell Permeability: The Keys to Bioavailability
For a drug to be effective, it must resist metabolic breakdown and be able to cross cellular membranes to reach its target. Fluorination is a well-established strategy to improve both of these crucial pharmacokinetic properties.
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, particularly cytochrome P450s. This "metabolic blocking" can lead to a longer half-life and increased bioavailability of the drug. While specific quantitative data comparing the metabolic stability of a fluorinated and non-fluorinated benzaldehyde derivative was not available in the search results, the principle is widely recognized in drug design.
Cell Permeability: The ability of a molecule to pass through the lipid bilayers of cell membranes is critical for oral absorption and distribution to tissues. The Caco-2 cell permeability assay is a standard in vitro model for predicting human intestinal absorption. While specific Papp (apparent permeability coefficient) values for a direct comparative pair of benzaldehyde derivatives were not found, the slight increase in lipophilicity observed with fluorination can positively influence passive diffusion across cell membranes.
Experimental Protocols
To facilitate further comparative studies, detailed experimental protocols for the key assays discussed are provided below.
Knoevenagel Condensation
Objective: To compare the reaction yield of fluorinated and non-fluorinated benzaldehydes with an active methylene compound.
Materials:
-
Benzaldehyde or fluorinated benzaldehyde derivative
-
Malononitrile (or other active methylene compound)
-
Piperidine (or other basic catalyst)
-
Ethanol (or other suitable solvent)
-
Round-bottom flask, magnetic stirrer, condenser
-
Thin-layer chromatography (TLC) apparatus
-
Recrystallization solvents
Procedure:
-
In a round-bottom flask, dissolve the benzaldehyde derivative (1 equivalent) and malononitrile (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Stir the reaction mixture at room temperature or under reflux, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and induce crystallization.
-
Collect the product by filtration, wash with cold ethanol, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure condensed product.
-
Calculate the percentage yield.
MTT Assay for Cytotoxicity
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of fluorinated and non-fluorinated benzaldehyde derivatives against a cancer cell line.
Materials:
-
Cancer cell line (e.g., a colon cancer line with an active Wnt/β-catenin pathway)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Benzaldehyde derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the benzaldehyde derivatives and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Microsomal Stability Assay
Objective: To assess and compare the in vitro metabolic stability of fluorinated and non-fluorinated benzaldehyde derivatives in human liver microsomes.
Materials:
-
Human liver microsomes (HLMs)
-
Benzaldehyde derivatives
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction quenching)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Pre-incubate the benzaldehyde derivative with HLMs in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t½) and intrinsic clearance (Clint) of the compounds.
Caco-2 Permeability Assay
Objective: To evaluate and compare the intestinal permeability of fluorinated and non-fluorinated benzaldehyde derivatives.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Benzaldehyde derivatives
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-28 days to form a differentiated monolayer.
-
Wash the cell monolayer with HBSS.
-
Add the benzaldehyde derivative to the apical (A) or basolateral (B) side of the monolayer.
-
At specified time intervals, collect samples from the receiver compartment (B or A, respectively).
-
Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport.
-
Calculate the efflux ratio (Papp(B-to-A) / Papp(A-to-B)) to assess the potential for active efflux.
Visualizing the Mechanism: Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a critical regulator of cell fate, proliferation, and differentiation. Its aberrant activation is a key driver in many cancers. Benzaldehyde derivatives can potentially inhibit this pathway at various points. The following diagram illustrates a simplified representation of this pathway and a potential point of inhibition.
Caption: Simplified Wnt/β-catenin signaling pathway and a potential point of inhibition by a fluorinated benzaldehyde derivative.
Conclusion
The strategic incorporation of fluorine into the benzaldehyde scaffold offers a powerful approach to enhancing the druglike properties of this versatile class of molecules. The provided data and experimental protocols serve as a valuable resource for researchers in the rational design and evaluation of novel fluorinated benzaldehyde derivatives with improved physicochemical properties, enhanced chemical reactivity, and potent biological activity. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and unlock the full therapeutic potential of these promising compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
A Comparative Guide to Analytical Methods for the Quantification of 2,4-Difluoro-3-hydroxybenzaldehyde
For researchers, scientists, and professionals in drug development, the accurate quantification of 2,4-Difluoro-3-hydroxybenzaldehyde, a key intermediate in pharmaceutical synthesis, is critical for process optimization, quality control, and regulatory compliance. This guide provides a comparative overview of the principal analytical methodologies for the quantification of this compound, presenting supporting data from related molecules and detailed experimental protocols to aid in method selection and implementation.
The primary analytical techniques suitable for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between these methods depends on factors such as sample matrix, required sensitivity, and available instrumentation.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of HPLC-UV and GC-MS, the two most viable methods for the quantification of this compound. The data presented is based on studies of structurally similar benzaldehyde derivatives and serves as a benchmark for expected performance.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity, followed by UV detection. | Separation based on volatility and polarity, followed by mass-based detection. |
| Volatility | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. | Suitable for volatile and thermally stable compounds. Derivatization may be required. |
| Derivatization | Often requires derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) to enhance UV detection.[1][2] | May require derivatization (e.g., with PFBHA or silylation) to improve volatility and thermal stability.[3][4][5] |
| Sensitivity | Sensitivity is dependent on the chromophore of the analyte or its derivative. Derivatization can significantly enhance sensitivity.[6] | Generally offers high sensitivity, with low limits of detection (LOD) and quantification (LOQ). For a similar compound, a Low Thermal Mass (LTM) GC method reported an LOD of 0.4 ppm and an LOQ of 1.2 ppm.[7] |
| Specificity | Specificity can be enhanced with selective detectors like a Diode Array Detector (DAD) or by coupling with a mass spectrometer (LC-MS). | High specificity due to mass fragmentation patterns, which provide structural information.[6] |
| Typical Column | Reversed-phase columns such as C18 are commonly used.[6] | Mid-polarity columns like DB-624 are effective for halogenated aromatic compounds.[6][7] |
| Analysis Time | Analysis times can vary depending on the complexity of the separation. | Rapid analysis is possible, especially with modern techniques like LTM GC.[7] |
Experimental Protocols
The following are detailed experimental protocols for the analysis of this compound using HPLC-UV and GC-MS. These protocols are adapted from methods for structurally related compounds and should be optimized for specific laboratory conditions.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method involves the derivatization of the aldehyde with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone that can be readily detected by UV.
1. Sample Preparation and Derivatization:
-
Standard Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a stock solution of known concentration.
-
Derivatization Reagent: Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile containing a small amount of a strong acid (e.g., sulfuric acid) as a catalyst.
-
Derivatization Procedure: Mix a known volume of the sample or standard solution with an excess of the DNPH reagent. Allow the reaction to proceed at a controlled temperature (e.g., 40°C) for a specified time (e.g., 1 hour) to ensure complete derivatization.
-
Final Sample Preparation: After the reaction, dilute the mixture with the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC-UV Parameters:
| Parameter | Condition |
| Instrumentation | HPLC system with a UV-Vis detector |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point could be a 60:40 (v/v) mixture. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 360 nm (for the DNPH derivative) |
| Injection Volume | 10 µL |
3. Data Analysis:
Construct a calibration curve by plotting the peak area of the derivatized standard solutions against their corresponding concentrations. Use the calibration curve to determine the concentration of this compound in the samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the direct analysis of this compound if it is sufficiently volatile and thermally stable. If not, derivatization to a more volatile form may be necessary.
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable GC-grade solvent (e.g., acetonitrile or dichloromethane).
-
Sample Dilution: Perform serial dilutions of the stock solution to prepare calibration standards and quality control samples.
-
Derivatization (if necessary): For less volatile compounds, a derivatization step, such as silylation, can be employed to increase volatility.
2. GC-MS Parameters:
| Parameter | Condition |
| Instrumentation | Gas chromatograph coupled to a mass spectrometer |
| Column | DB-624 or similar mid-polarity capillary column (e.g., 30 m x 0.25 mm, 1.4 µm) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |
| Inlet Temperature | 250°C |
| Oven Program | Initial temperature: 100°C, hold for 2 minutes. Ramp: 10°C/min to 250°C, hold for 5 minutes. |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification. |
3. Data Analysis:
Create a calibration curve by plotting the peak area of the characteristic ions of this compound from the standard solutions against their concentrations. Quantify the analyte in the samples using this calibration curve.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the HPLC-UV and GC-MS methods.
Caption: Experimental workflow for HPLC-UV analysis of this compound.
Caption: Experimental workflow for GC-MS analysis of this compound.
Conclusion
Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of this compound. HPLC-UV, particularly after derivatization, is a robust and widely accessible method. GC-MS offers higher specificity and sensitivity, which may be advantageous for complex matrices or trace-level analysis. The selection of the most appropriate method will depend on the specific analytical requirements, including sensitivity, selectivity, sample throughput, and the availability of instrumentation. The provided protocols and workflows serve as a starting point for the development and validation of a quantitative method for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. hitachi-hightech.com [hitachi-hightech.com]
- 3. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
A Spectroscopic Comparison of 2,4-Difluoro-3-hydroxybenzaldehyde and Its Isomers: A Guide for Researchers
This guide provides a detailed comparative analysis of the spectroscopic properties of 2,4-Difluoro-3-hydroxybenzaldehyde and its structural isomers. Tailored for researchers, scientists, and drug development professionals, this document aims to facilitate the unambiguous identification and characterization of these compounds through a variety of spectroscopic techniques. By presenting key quantitative data, detailed experimental protocols, and visual workflows, this guide serves as a practical resource for laboratory and research applications.
The precise substitution pattern of fluorine and hydroxyl groups on the benzaldehyde scaffold significantly influences the electronic environment of the molecule, leading to distinct spectroscopic signatures. Understanding these differences is paramount for quality control, reaction monitoring, and the elucidation of structure-activity relationships in medicinal chemistry and materials science.
Comparative Spectroscopic Data
The following tables summarize the available quantitative data for this compound and a selection of its isomers. It is important to note that while some data is derived from experimental measurements, other values are based on computational predictions and should be interpreted as such.
Table 1: General Properties of Difluoro-hydroxybenzaldehyde Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₇H₄F₂O₂ | 158.10 | 192927-69-8[1] |
| 2,6-Difluoro-3-hydroxybenzaldehyde | C₇H₄F₂O₂ | 158.10 | 152434-88-3[2][3] |
| 3,5-Difluoro-4-hydroxybenzaldehyde | C₇H₄F₂O₂ | 158.10 | 118276-06-5[4] |
| 2,3-Difluoro-6-hydroxybenzaldehyde | C₇H₄F₂O₂ | 158.10 | Not Available |
| 2,5-Difluoro-4-hydroxybenzaldehyde | C₇H₄F₂O₂ | 158.10 | Not Available |
| 3,5-Difluoro-2-hydroxybenzaldehyde | C₇H₄F₂O₂ | 158.10 | Not Available |
Table 2: ¹H NMR Spectroscopic Data (Predicted)
| Compound | Predicted Chemical Shifts (δ, ppm) |
| This compound | Due to the lack of readily available experimental data, predicted values suggest the aldehydic proton would appear as a singlet between 9.8 and 10.5 ppm. The aromatic protons would exhibit complex splitting patterns influenced by fluorine-proton coupling. The hydroxyl proton would appear as a broad singlet, with its chemical shift being concentration and solvent dependent. |
| Isomers | Similar to the parent compound, isomers will show an aldehydic proton in the 9.8-10.5 ppm region. The chemical shifts and coupling constants of the aromatic protons will be highly diagnostic of the substitution pattern. For instance, protons flanked by two fluorine atoms would experience significant deshielding and complex splitting. |
Table 3: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | Predicted Chemical Shifts (δ, ppm) |
| This compound | The carbonyl carbon is expected in the 185-195 ppm region. The aromatic carbons will show characteristic C-F couplings. Carbons directly attached to fluorine will exhibit large one-bond C-F coupling constants (¹JCF), while carbons two or three bonds away will show smaller couplings (²JCF, ³JCF). The chemical shifts of the aromatic carbons will be influenced by the combined electronic effects of the fluoro, hydroxyl, and formyl groups. |
| Isomers | The carbonyl carbon chemical shift will remain in a similar range across isomers. The key distinguishing features will be the chemical shifts and C-F coupling patterns of the aromatic carbons, which directly reflect the relative positions of the substituents. |
Table 4: Infrared (IR) Spectroscopic Data
| Compound | Key IR Absorption Bands (cm⁻¹) |
| This compound | O-H stretch: Broad band around 3200-3400 cm⁻¹ (hydrogen-bonded). C-H stretch (aromatic): ~3000-3100 cm⁻¹. C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹. C=O stretch (aldehyde): Strong, sharp band around 1680-1700 cm⁻¹. C=C stretch (aromatic): 1500-1600 cm⁻¹. C-F stretch: Strong bands in the 1100-1300 cm⁻¹ region. |
| Isomers | The positions of the O-H, aldehydic C-H, and C=O stretching vibrations will be broadly similar across isomers. However, subtle shifts in the C=O stretching frequency can be observed due to differences in intramolecular hydrogen bonding and electronic effects. The "fingerprint" region (below 1500 cm⁻¹) will show significant differences, particularly in the C-F and C-O stretching and bending vibrations, providing a unique pattern for each isomer. |
Table 5: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 158 (M⁺)[1] | 157 (M-H)⁺, 129 (M-CHO)⁺ |
| Isomers | All isomers will exhibit a molecular ion peak at m/z 158. The fragmentation patterns are expected to be similar, with characteristic losses of a hydrogen radical (M-1) and the formyl radical (M-29).[5] Subtle differences in the relative intensities of fragment ions may be observed, reflecting the varied stability of the resulting carbocations. |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility and accurate data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the difluoro-hydroxybenzaldehyde isomer is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Spectral Width: 0-16 ppm.
-
Pulse Sequence: A standard single-pulse sequence is used.
-
Number of Scans: 16-64 scans are typically co-added to improve the signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-5 seconds is used between scans.
-
-
¹³C NMR Acquisition:
-
Spectral Width: 0-220 ppm.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Relaxation Delay: A relaxation delay of 2-10 seconds is employed.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr Pellet): A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Solid Samples (ATR): A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: An FT-IR spectrometer equipped with a suitable detector (e.g., DTGS) is used.
-
Data Acquisition:
-
A background spectrum (of the empty sample compartment or the clean ATR crystal) is recorded first.
-
The sample spectrum is then recorded.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including:
-
Gas Chromatography (GC-MS): For volatile and thermally stable compounds. The sample is first separated on a GC column before entering the mass spectrometer.
-
Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the ion source.
-
Solid Probe: A small amount of the solid sample is placed on a probe which is then inserted into the ion source and heated.
-
-
Instrumentation: A mass spectrometer with a suitable ionization source is used.
-
Electron Ionization (EI): Typically used for GC-MS, provides extensive fragmentation.
-
Electrospray Ionization (ESI): A soft ionization technique often used for less volatile or thermally labile compounds, typically showing the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.
-
-
Data Acquisition:
-
Mass Range: A suitable mass-to-charge (m/z) range is scanned (e.g., 50-500 amu).
-
Ionization Energy (for EI): Typically 70 eV.
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis and comparison of chemical isomers.
Caption: General workflow for the spectroscopic analysis of isomers.
This guide highlights the importance of a multi-technique approach for the confident identification of this compound and its isomers. While a complete experimental dataset is not yet publicly available for all isomers, the provided data and protocols offer a solid foundation for researchers to conduct their own analyses and contribute to the growing body of knowledge on these valuable chemical entities.
References
Assessing the Regioselectivity of Reactions with 2,4-Difluoro-3-hydroxybenzaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the regioselectivity of two key reaction types with 2,4-Difluoro-3-hydroxybenzaldehyde: O-alkylation/etherification of the hydroxyl group and nucleophilic aromatic substitution (SNAr) of the fluorine atoms. Due to the limited availability of direct experimental data for this specific substrate, this analysis draws upon established principles and experimental data from closely related analogues, particularly substituted hydroxybenzaldehydes and fluoroarenes.
Regioselectivity in O-Alkylation and Etherification Reactions
The selective functionalization of the hydroxyl group in this compound is a critical transformation. The primary factors governing the regioselectivity of O-alkylation are the relative acidity of the phenolic proton and steric hindrance around the hydroxyl group.
In analogous compounds like 2,4-dihydroxybenzaldehyde, the hydroxyl group at the 4-position is more acidic and sterically accessible than the 2-hydroxyl group, which is involved in an intramolecular hydrogen bond with the adjacent aldehyde. This leads to preferential alkylation at the 4-position.[1][2][3][4] By analogy, in this compound, the 3-hydroxyl group is expected to be the primary site of O-alkylation. The fluorine atom at the 2-position may also participate in hydrogen bonding with the 3-hydroxyl group, potentially influencing its reactivity.
Comparative Data for O-Alkylation Conditions (Based on Analogous Systems)
The following table summarizes various conditions used for the regioselective O-alkylation of dihydroxybenzaldehydes, which can be adapted for this compound. The expected major product is the 3-O-alkylated derivative.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time | Yield of 4-O-alkylated product (%) (in 2,4-dihydroxybenzaldehyde) | Reference |
| Various Alkyl Bromides | CsHCO₃ | Acetonitrile | 60-80 | 4-12 h | 68-95 | [1][2][4] |
| Benzyl Bromide | K₂CO₃ | Acetone | Room Temp | 72 h | Not specified, but effective | [1] |
| Benzyl Chloride | KF | Acetonitrile | Reflux | 24 h | >70 (isolated) | [1] |
| Benzyl Chloride | NaHCO₃ / KI | Acetonitrile | Reflux | 16-18 h | High selectivity | [1] |
Experimental Protocol: Regioselective O-Alkylation (Adapted from Cesium Bicarbonate Method)
This protocol is adapted from a high-yielding method for the regioselective alkylation of 2,4-dihydroxybenzaldehyde.[1][2]
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Cesium Bicarbonate (CsHCO₃)
-
Anhydrous Acetonitrile (CH₃CN)
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous acetonitrile, add Cesium Bicarbonate (1.5 eq.).
-
Add the alkyl halide (1.2 eq.) to the reaction mixture.
-
Stir the mixture at room temperature or heat to 40-60 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the 3-alkoxy-2,4-difluorobenzaldehyde.
Expected Reaction Pathway:
Caption: Williamson ether synthesis pathway for this compound.
Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
The fluorine atoms in this compound are susceptible to nucleophilic aromatic substitution, a reaction driven by the presence of the electron-withdrawing aldehyde group. The regioselectivity of SNAr is determined by the relative activation of the C-F bonds by the aldehyde and the electronic influence of the hydroxyl group.
The aldehyde group, being a meta-director for electrophilic substitution, is an ortho/para-director for nucleophilic substitution. Therefore, it activates the fluorine atoms at both the 2- and 4-positions. The hydroxyl group is an activating group for electrophilic substitution and thus deactivating for nucleophilic substitution. Its electron-donating nature will have a greater deactivating effect on the ortho position (C2 and C4) than the meta position.
Considering these opposing effects, the fluorine at the 4-position (para to the aldehyde) is expected to be the most activated site for nucleophilic attack, as it receives strong activation from the aldehyde and less deactivation from the hydroxyl group compared to the 2-position.
Comparative Analysis of Factors Influencing SNAr Regioselectivity
| Position of Fluorine | Influence of Aldehyde Group (-CHO) | Influence of Hydroxyl Group (-OH) | Overall Predicted Reactivity |
| C2 (ortho) | Strong Activation (Resonance and Inductive) | Strong Deactivation (Resonance) | Moderately Reactive |
| C4 (para) | Strong Activation (Resonance) | Weaker Deactivation (Inductive) | Most Reactive |
Experimental Protocol: Nucleophilic Aromatic Substitution (General Procedure)
Materials:
-
This compound
-
Nucleophile (e.g., an amine, alkoxide, or thiol)
-
Base (e.g., K₂CO₃, Et₃N, if necessary)
-
Polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)
Procedure:
-
Dissolve this compound (1.0 eq.) in the chosen polar aprotic solvent.
-
Add the nucleophile (1.0-1.2 eq.) and the base (if required).
-
Stir the reaction mixture at room temperature or heat as necessary, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the substituted product(s).
Logical Workflow for SNAr Reaction and Analysis:
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 2,4-Difluoro-3-hydroxybenzaldehyde: A Step-by-Step Guide
Disclaimer: No specific Safety Data Sheet (SDS) for 2,4-Difluoro-3-hydroxybenzaldehyde was publicly available at the time of this writing. The following guidance is a conservative approach based on the safety data of structurally similar fluorinated and hydroxylated benzaldehydes. Researchers must consult their institution's Environmental Health and Safety (EHS) department for final disposal protocols and adhere to all local, state, and federal regulations.
The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. As with many halogenated aromatic compounds, it should be treated as hazardous waste. This guide provides a comprehensive operational plan for its safe handling and disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. Based on analogous compounds, the primary hazards include skin irritation, serious eye damage, and respiratory irritation.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles causing eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. | Prevents skin contact which may cause irritation. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. | Avoids inhalation of dust or vapors that can irritate the respiratory system. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste, including the pure compound and contaminated materials.
1. Waste Segregation and Collection:
-
Designate a specific, labeled hazardous waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, absorbent pads).
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
2. Container Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of the waste.
-
Keep the container tightly closed when not in use and store it in a well-ventilated, designated waste accumulation area.
3. Handling Small Spills:
-
In the event of a small spill, first ensure the area is well-ventilated.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material like sand, earth, or vermiculite.[1]
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[2]
-
Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), and dispose of the cleaning materials as hazardous waste.
4. Disposal of Empty Containers:
-
Empty containers that held this compound should be treated as hazardous waste unless properly decontaminated.
-
Handle uncleaned containers with the same precautions as the product itself.
-
Follow your institution's procedures for the disposal of contaminated containers.
5. Final Disposal:
-
The disposal of the hazardous waste container must be handled by an approved and licensed waste disposal contractor.[2]
-
Contact your institution's EHS department to arrange for pickup. Do not attempt to dispose of this chemical down the drain or in regular trash.
Logical Flow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
